Product packaging for Isepamicin(Cat. No.:CAS No. 58152-03-7)

Isepamicin

Katalognummer: B1207981
CAS-Nummer: 58152-03-7
Molekulargewicht: 569.6 g/mol
InChI-Schlüssel: UDIIBEDMEYAVNG-ZKFPOVNWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Isepamicin is a broad-spectrum aminoglycoside antibiotic structurally related to gentamicin and amikacin. This compound has activity similar to amikacin but with better activity against bacterial strains with resistance to other aminoglycosides, such as strains producing 6'-N-aminoglycoside acetyltransferase. This compound is not metabolized and is excreted via the kidneys. This agent exerts a long postantibiotic effect allowing for once daily dosing.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H43N5O12 B1207981 Isepamicin CAS No. 58152-03-7

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2S)-3-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxypropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H43N5O12/c1-22(35)6-36-20(15(33)18(22)26-2)39-17-8(27-19(34)9(28)4-23)3-7(25)16(14(17)32)38-21-13(31)12(30)11(29)10(5-24)37-21/h7-18,20-21,26,28-33,35H,3-6,23-25H2,1-2H3,(H,27,34)/t7-,8+,9-,10+,11+,12-,13+,14-,15+,16+,17-,18+,20+,21+,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDIIBEDMEYAVNG-ZKFPOVNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CN)O)O)O)N)NC(=O)C(CN)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)O)N)NC(=O)[C@H](CN)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H43N5O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1048380
Record name Isepamicin
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Molecular Weight

569.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

58152-03-7
Record name Isepamicin
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Record name Isepamicin [USAN:INN:BAN]
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Record name Isepamicin
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Record name (S)-O-6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)-O-[3-deoxy-4-C-methyl-3-(methylamino)-β-L-arabinopyranosyl-(1→6)]-1,3-diamino-N1-(3-aminolactoyl)-1,2,3-trideoxy-D-scyllo-inositol
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Record name ISEPAMICIN
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Record name Isepamicin
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Foundational & Exploratory

Isepamicin's Mechanism of Action Against Gram-Negative Bacteria: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isepamicin, a semisynthetic aminoglycoside antibiotic, exhibits potent bactericidal activity against a broad spectrum of Gram-negative bacteria. Its primary mechanism of action involves the irreversible binding to the 30S ribosomal subunit, a critical component of the bacterial protein synthesis machinery. This interaction disrupts the fidelity of mRNA translation, leading to the production of nonfunctional and truncated proteins. The accumulation of these aberrant proteins disrupts essential cellular processes, ultimately resulting in bacterial cell death. A key feature of this compound is its structural resilience to many aminoglycoside-modifying enzymes (AMEs), rendering it effective against certain bacterial strains that have developed resistance to other aminoglycosides. This guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and development professionals.

Core Mechanism of Action: Inhibition of Protein Synthesis

This compound, like other aminoglycoside antibiotics, exerts its bactericidal effects by targeting the bacterial ribosome. The process unfolds in a series of steps, beginning with its entry into the bacterial cell and culminating in the disruption of protein synthesis.

Cellular Uptake in Gram-Negative Bacteria

The initial step in this compound's action is its transport across the complex cell envelope of Gram-negative bacteria. This process is multifaceted and energy-dependent. Initially, the polycationic this compound molecule interacts with and displaces divalent cations that stabilize the lipopolysaccharide (LPS) layer of the outer membrane. This displacement disrupts the integrity of the outer membrane, creating transient pores that allow for the passage of the antibiotic into the periplasmic space. Subsequently, this compound is actively transported across the inner cytoplasmic membrane into the cytoplasm. This active transport is coupled to the electron transport chain, highlighting the energy-dependent nature of its uptake.

Targeting the 30S Ribosomal Subunit
Disruption of mRNA Translation

The binding of this compound to the A-site of the 16S rRNA induces a conformational change in the ribosome. This structural alteration has two major consequences:

  • Codon Misreading: The conformational change in the A-site leads to a decrease in the accuracy of codon-anticodon recognition. This results in the incorporation of incorrect amino acids into the growing polypeptide chain, leading to the synthesis of nonfunctional or malfunctioning proteins.

  • Inhibition of Translocation: this compound's binding can also interfere with the translocation step of elongation, where the ribosome moves along the mRNA to the next codon. This blockage can lead to the premature termination of protein synthesis and the formation of truncated, nonfunctional proteins.

The accumulation of these aberrant and truncated proteins within the bacterial cell disrupts numerous vital cellular functions, including membrane integrity, ultimately leading to cell death.

Quantitative Data: In Vitro Activity of this compound

The in vitro activity of this compound against various Gram-negative bacteria is typically quantified by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium after overnight incubation. The tables below summarize the MIC values for this compound against a range of clinically relevant Gram-negative pathogens.

Table 1: this compound MIC Values for Enterobacteriaceae

Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coli14
Klebsiella pneumoniae18
Enterobacter cloacae28
Serratia marcescens28
Proteus mirabilis14

Table 2: this compound MIC Values for Non-Fermenting Gram-Negative Bacilli

Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)
Pseudomonas aeruginosa416
Acinetobacter baumannii416

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates are inhibited, respectively. These values can vary depending on the geographical location and the specific strains tested.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standardized procedure for determining the MIC of an antimicrobial agent against a specific bacterium.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • This compound stock solution

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile pipette tips and multichannel pipette

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare this compound Dilutions: Aseptically prepare a series of twofold dilutions of the this compound stock solution in MHB directly in the wells of the 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Prepare Bacterial Inoculum: From a fresh culture (18-24 hours old), select several colonies and suspend them in sterile saline or MHB. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.

  • Dilute Inoculum: Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculate Microtiter Plate: Using a multichannel pipette, add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. This will bring the final volume in each well to 100 µL.

  • Controls: Include a growth control well (containing only MHB and the bacterial inoculum) and a sterility control well (containing only MHB).

  • Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (clear well).

In Vitro Translation Inhibition Assay

This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system.

Materials:

  • S30 extract from a suitable Gram-negative bacterium (e.g., E. coli)

  • Amino acid mixture (including a radiolabeled amino acid, e.g., [35S]-methionine)

  • ATP and GTP

  • mRNA template (e.g., luciferase mRNA)

  • This compound stock solution at various concentrations

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the S30 extract, amino acid mixture, ATP, GTP, and the mRNA template.

  • Add Inhibitor: Add varying concentrations of this compound to the reaction tubes. Include a no-inhibitor control.

  • Initiate Translation: Start the reaction by incubating the tubes at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop Reaction and Precipitate Protein: Stop the reaction by adding cold TCA. This will precipitate the newly synthesized proteins.

  • Filter and Wash: Collect the precipitated protein by filtering the reaction mixture through glass fiber filters. Wash the filters with cold TCA to remove unincorporated radiolabeled amino acids.

  • Quantify Protein Synthesis: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity is directly proportional to the amount of protein synthesized. Plot the percentage of protein synthesis inhibition against the this compound concentration to determine the IC50 value (the concentration of this compound that inhibits protein synthesis by 50%).

Ribosome Binding Assay

This assay is used to determine the binding affinity (Kd) of a ligand (this compound) to its target (the 30S ribosomal subunit).

Materials:

  • Purified 30S ribosomal subunits from a Gram-negative bacterium

  • Radiolabeled this compound (e.g., [3H]-Isepamicin) or a competitive binding setup with a known radiolabeled ligand

  • Binding buffer (e.g., Tris-HCl with MgCl2)

  • Nitrocellulose membranes

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Binding Reaction: In a series of tubes, incubate a fixed concentration of 30S ribosomal subunits with increasing concentrations of radiolabeled this compound.

  • Equilibration: Allow the binding reaction to reach equilibrium at an appropriate temperature (e.g., 37°C) for a defined period.

  • Filtration: Rapidly filter the reaction mixture through a nitrocellulose membrane. The 30S ribosomal subunits and any bound radiolabeled this compound will be retained on the membrane, while unbound this compound will pass through.

  • Washing: Quickly wash the membrane with a small volume of cold binding buffer to remove any non-specifically bound ligand.

  • Quantification: Place the membrane in a scintillation vial with scintillation fluid and measure the amount of bound radiolabeled this compound using a scintillation counter.

  • Data Analysis: Plot the amount of bound this compound against the concentration of free this compound. The data can then be fitted to a binding isotherm (e.g., the Langmuir or Scatchard equation) to determine the dissociation constant (Kd), which is a measure of the binding affinity.

Visualizing the Mechanism and Experimental Workflow

Signaling Pathway of this compound's Action

MIC_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate Inoculate Microtiter Plate Wells prep_inoculum->inoculate serial_dilution Prepare Serial Dilutions of this compound in Broth serial_dilution->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Visually Inspect for Growth incubate->read_results determine_mic Determine MIC (Lowest concentration with no growth) read_results->determine_mic end End determine_mic->end

Isepamicin Sulfate: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isepamicin sulfate is a semi-synthetic aminoglycoside antibiotic developed to overcome bacterial resistance to earlier aminoglycosides. This technical guide provides an in-depth overview of the discovery, chemical synthesis, and mechanism of action of this compound sulfate. It includes detailed experimental protocols for its synthesis, a comprehensive summary of its in vitro antibacterial activity presented in tabular format for easy comparison, and visualizations of key processes to aid in understanding its molecular interactions and developmental pathway. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Discovery and Development

This compound was developed as a response to the growing challenge of bacterial resistance to existing aminoglycoside antibiotics. The discovery process focused on modifying the structure of a naturally occurring aminoglycoside, gentamicin B, to protect it from inactivation by common bacterial resistance enzymes.

This compound, chemically known as 1-N-(S)-(-)-4-amino-2-hydroxybutyryl-gentamicin B, was designed to be stable against aminoglycoside-modifying enzymes, particularly those that acetylate the 6'-amino group, a common mechanism of resistance to drugs like amikacin.[1] The addition of the (S)-4-amino-2-hydroxybutyryl side chain at the 1-amino position of the 2-deoxystreptamine ring proved to be a key modification in achieving this stability and enhancing its antibacterial spectrum.[1]

Chemical Synthesis of this compound Sulfate

The synthesis of this compound sulfate is a multi-step process that begins with the parent aminoglycoside, gentamicin B. The core of the synthesis involves the selective protection of the amino groups, followed by acylation with the desired side chain, and subsequent deprotection and purification to yield the final active pharmaceutical ingredient.

General Synthesis Scheme

The synthesis of this compound from gentamicin B can be summarized in the following key steps:

  • Protection of Amino Groups: The 3- and 6'-amino groups of gentamicin B are selectively protected to prevent them from reacting in the subsequent acylation step. This is a critical step to ensure the specific attachment of the side chain to the 1-amino group.

  • Acylation: The protected gentamicin B is then acylated at the 1-amino position with an activated derivative of (S)-4-amino-2-hydroxybutyric acid.

  • Deprotection: The protecting groups on the 3- and 6'-amino groups are removed to yield this compound.

  • Salt Formation and Purification: The this compound free base is then converted to its sulfate salt and purified to meet pharmaceutical standards.

G cluster_synthesis This compound Sulfate Synthesis Workflow Gentamicin_B Gentamicin B Protection Selective Protection of 3- and 6'-Amino Groups Gentamicin_B->Protection Protected_Gentamicin_B 3,6'-Di-N-protected Gentamicin B Protection->Protected_Gentamicin_B Acylation Acylation with activated (S)-4-amino-2-hydroxybutyric acid Protected_Gentamicin_B->Acylation Protected_this compound Protected this compound Acylation->Protected_this compound Deprotection Removal of Protecting Groups Protected_this compound->Deprotection Isepamicin_Base This compound (Free Base) Deprotection->Isepamicin_Base Salt_Formation Formation of Sulfate Salt Isepamicin_Base->Salt_Formation Isepamicin_Sulfate This compound Sulfate Salt_Formation->Isepamicin_Sulfate

Caption: A high-level overview of the this compound sulfate synthesis process.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound sulfate, based on methodologies described in the patent literature.

Step 1: Protection of Gentamicin B

  • In a suitable reaction vessel, dissolve gentamicin B in a mixture of dimethyl sulfoxide (DMSO) and dichloromethane.

  • Add zinc pivalate and stir the mixture at room temperature until a clear solution is obtained.

  • To this solution, add 2-formyl mercaptobenzothiazole and continue stirring at room temperature. The progress of the reaction is monitored by High-Performance Liquid Chromatography (HPLC) until the starting material is fully converted to its diformyl derivative.

  • Once the reaction is complete, the dichloromethane is removed under reduced pressure. Anhydrous diethyl ether is then added to precipitate the protected gentamicin B.

  • The precipitate is collected by filtration, washed with cold methanol, and dried under vacuum.

Step 2: Acylation

  • The protected gentamicin B is dissolved in methanol.

  • 1-Hydroxybenzotriazole monohydrate, N-trifluoroacetyl-(S)-isoserine, and N,N'-dicyclohexylcarbodiimide (DCC) are added to the solution.

  • The reaction mixture is stirred at room temperature, and the progress is monitored by HPLC until the starting material is consumed.

Step 3: Deprotection and Purification

  • The reaction mixture from the previous step is subjected to hydrolysis to remove the protecting groups.

  • The resulting this compound is then purified using silica gel column chromatography.

  • The fractions containing the pure this compound are combined and concentrated.

Step 4: Formation of this compound Sulfate

  • The purified this compound is dissolved in distilled water.

  • The pH of the solution is adjusted to 4.5 by the dropwise addition of 1 M sulfuric acid.

  • Activated carbon is added for decolorization, and the mixture is stirred and then filtered.

  • The filtrate is added to vigorously stirred methanol, leading to the precipitation of this compound sulfate.

  • The precipitate is collected by filtration, washed with cold methanol, and dried under vacuum to yield this compound sulfate as an off-white powder.

Mechanism of Action

This compound, like other aminoglycosides, exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria.[2] The primary target of this compound is the bacterial 30S ribosomal subunit.[2]

The mechanism of action can be broken down into the following steps:

  • Entry into the Bacterial Cell: this compound, being a polar molecule, crosses the outer membrane of Gram-negative bacteria through porin channels. Its transport across the inner cytoplasmic membrane is an active, energy-dependent process.

  • Binding to the 30S Ribosomal Subunit: Once inside the cytoplasm, this compound binds to the A-site of the 16S ribosomal RNA within the 30S ribosomal subunit.[2] This binding is highly specific and leads to a conformational change in the A-site.

  • Interference with Protein Synthesis: The binding of this compound to the A-site has several downstream effects on protein synthesis:

    • Inhibition of Initiation Complex Formation: It can interfere with the formation of the initiation complex, preventing the start of protein synthesis.

    • mRNA Misreading: The conformational change induced by this compound in the A-site leads to the misreading of the mRNA codons by the incoming aminoacyl-tRNA. This results in the incorporation of incorrect amino acids into the growing polypeptide chain.

    • Production of Aberrant Proteins: The synthesis of non-functional or truncated proteins disrupts various cellular processes.

  • Disruption of Cell Membrane Integrity: The accumulation of these aberrant proteins in the bacterial cell membrane leads to increased permeability and leakage of essential cellular components, ultimately resulting in cell death.

G cluster_moa This compound Sulfate Mechanism of Action This compound This compound Sulfate Cell_Entry Entry into Bacterial Cell (via porins and active transport) This compound->Cell_Entry Ribosome_Binding Binding to 30S Ribosomal Subunit (A-site of 16S rRNA) Cell_Entry->Ribosome_Binding Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Ribosome_Binding->Protein_Synthesis_Inhibition mRNA_Misreading mRNA Misreading Protein_Synthesis_Inhibition->mRNA_Misreading Aberrant_Proteins Production of Aberrant Proteins mRNA_Misreading->Aberrant_Proteins Membrane_Damage Disruption of Cell Membrane Integrity Aberrant_Proteins->Membrane_Damage Cell_Death Bacterial Cell Death Membrane_Damage->Cell_Death

Caption: The stepwise mechanism of action of this compound sulfate.

In Vitro Antibacterial Activity

This compound exhibits a broad spectrum of activity against a wide range of Gram-negative and some Gram-positive bacteria. Its activity is particularly noteworthy against strains that are resistant to other aminoglycosides due to the production of aminoglycoside-modifying enzymes. The following table summarizes the in vitro activity of this compound against various clinical isolates, presenting the Minimum Inhibitory Concentration (MIC) range, MIC₅₀ (the concentration that inhibits 50% of the isolates), and MIC₉₀ (the concentration that inhibits 90% of the isolates).

Bacterial SpeciesNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Escherichia coli3401-≤8≤8
Klebsiella pneumoniae1040-≤8>16
Pseudomonas aeruginosa38--7.8
Acinetobacter spp.26--7.2
Enterobacter cloacae30---
Serratia marcescens31---
Proteus mirabilis590-≤8≤8
Staphylococcus aureus27-0.56.9
Enterococcus spp.->64>64>64
Mycobacterium abscessus117--≤16
Mycobacterium fortuitum48--≤16
Mycobacterium chelonae20--≤16

Note: Data is compiled from multiple sources and methodologies may vary. The absence of a value is denoted by "-".

Conclusion

This compound sulfate remains a significant antibiotic in the context of increasing antimicrobial resistance. Its rational design, based on the modification of gentamicin B, has resulted in a potent agent with a favorable profile against many aminoglycoside-resistant pathogens. The synthesis of this compound, while complex, is well-established and allows for the production of a high-purity drug product. Its mechanism of action, centered on the disruption of bacterial protein synthesis, is a hallmark of the aminoglycoside class. The comprehensive in vitro activity data underscores its clinical utility against a broad spectrum of bacterial pathogens. This technical guide serves as a foundational resource for professionals in the field, providing detailed insights into the discovery, synthesis, and functional aspects of this compound sulfate.

References

An In-depth Technical Guide to Isepamicin: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

Isepamicin is a semi-synthetic aminoglycoside antibiotic derived from gentamicin B.[1] It is recognized by the World Health Organization as a Critically Important Antimicrobial for human medicine.[2][3] This guide provides a detailed overview of its chemical structure, physicochemical properties, mechanism of action, and antibacterial activity, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Synthesis

This compound is structurally related to gentamicin and amikacin.[4] Its chemical formula is C₂₂H₄₃N₅O₁₂.[4]

IUPAC Name: (2S)-3-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxypropanamide

CAS Number: 58152-03-7

Synthesis: this compound can be synthesized by the derivatization of gentamicin B. One method involves the interaction of gentamicin B with N-tert-butyroxycarbonyloxy-phthalimide to obtain 3,6'-di-N-tert-butoxycarbonyl-gentamicin B. This intermediate is then treated with N-(S-β-benzyloxycarbonylamino-α-hydroxypropionyloxy) succinimide in N,N-dimethylformamide to yield 1-N-(S-β-benzyloxycarbonyl-α-hydroxypropionyl)-3,6'-di-N-tert-butoxycarbonyl-gentamicin B. The final product, this compound, is obtained after hydrogenation in the presence of a palladium catalyst and treatment with trifluoroacetic acid.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Weight569.6 g/mol
Hydrogen Bond Acceptors17
Hydrogen Bond Donors12
Rotatable Bonds10
Topological Polar Surface Area297.72 Ų
XLogP-5.87
Solubility (this compound Sulfate)≥34.3 mg/mL in H₂O

Mechanism of Action

This compound, like other aminoglycosides, exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria. The process involves the binding of the antibiotic to the bacterial 30S ribosomal subunit. This interaction interferes with the initiation complex of protein synthesis and causes misreading of the mRNA. The resulting production of aberrant proteins leads to the disruption of the bacterial cell membrane and ultimately cell death. This compound is notably effective against strains that produce aminoglycoside-modifying enzymes, which confer resistance to other drugs in its class.

Isepamicin_Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound Ribosome 30S Ribosomal Subunit This compound->Ribosome Binds to Protein Aberrant Proteins Ribosome->Protein Causes misreading of mRNA leading to synthesis of mRNA mRNA CellDeath Cell Death Protein->CellDeath Leads to

Caption: Mechanism of action of this compound.

Antibacterial Spectrum and Activity

This compound is a broad-spectrum aminoglycoside with activity primarily against Gram-negative bacteria, including members of the Enterobacteriaceae family and Pseudomonas aeruginosa. It is also effective against staphylococci. Anaerobes, Neisseria species, and streptococci are generally resistant.

The in vitro activity of this compound against various clinical isolates is presented below as Minimum Inhibitory Concentrations (MICs). The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.

OrganismMIC₅₀ (mg/L)MIC₉₀ (mg/L)Reference
Enterobacteriaceae-1.1 - 8.5
Pseudomonas aeruginosa-7.8
Acinetobacter spp.-7.2
Staphylococci-0.5 - 6.9
Enterococci->64
Streptococcus spp.->64

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

A standard method for determining the MIC of an antibiotic is the broth microdilution method.

Protocol:

  • Preparation of Antibiotic Dilutions: A series of twofold dilutions of this compound are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a microtiter plate.

  • Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., 5 x 10⁵ CFU/mL) is prepared.

  • Inoculation: Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are also included.

  • Incubation: The microtiter plate is incubated at a specified temperature (e.g., 35-37°C) for 16-20 hours.

  • Interpretation: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

MIC_Determination_Workflow start Start prep_dilutions Prepare two-fold dilutions of this compound in broth start->prep_dilutions prep_inoculum Prepare standardized bacterial inoculum prep_dilutions->prep_inoculum inoculate Inoculate dilutions with bacteria prep_inoculum->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_results Read results and determine MIC incubate->read_results end End read_results->end

Caption: Workflow for MIC determination.

References

Isepamicin: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Overview of a Semisynthetic Aminoglycoside Antibiotic

This technical guide provides a comprehensive overview of isepamicin, a semisynthetic aminoglycoside antibiotic. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its core attributes, from its mechanism of action to its clinical applications. The guide summarizes key quantitative data in structured tables, outlines experimental protocols, and includes visualizations to elucidate complex pathways and processes.

Introduction

This compound is a broad-spectrum aminoglycoside antibiotic derived from gentamicin B.[1][2] Patented in 1973 and approved for medical use in 1988, it was developed to combat serious bacterial infections, particularly those caused by Gram-negative bacteria resistant to other aminoglycosides.[3][4] Its chemical structure provides stability against many aminoglycoside-modifying enzymes (AMEs), a common cause of bacterial resistance.[5] This makes this compound a valuable therapeutic option for severe nosocomial infections, including septicemia, pneumonia, and complicated urinary tract infections. The World Health Organization has classified it as a Critically Important Antimicrobial for human medicine.

Mechanism of Action

Like other aminoglycosides, this compound is bactericidal and exerts its effect by inhibiting bacterial protein synthesis. The process involves a series of steps beginning with the transport of the highly polar this compound molecule across the bacterial cell envelope and culminating in the disruption of protein translation, leading to bacterial cell death.

The key steps in the mechanism of action are:

  • Cellular Uptake: this compound diffuses through porin channels in the outer membrane of Gram-negative bacteria. Its transport across the inner cytoplasmic membrane is an active, energy-dependent process linked to the electron transport chain.

  • Ribosomal Binding: Once inside the cytoplasm, this compound binds irreversibly to the A-site on the 16S rRNA of the bacterial 30S ribosomal subunit.

  • Inhibition of Protein Synthesis: This binding interferes with the initiation complex, causes misreading of the mRNA codon, and blocks the translocation of the peptidyl-tRNA from the A-site to the P-site.

  • Aberrant Protein Production: The misreading of mRNA leads to the synthesis of nonfunctional or toxic proteins. The incorporation of these defective proteins into the cell membrane alters its permeability, leading to the leakage of essential cellular components and ultimately, cell death.

This compound's action is concentration-dependent, and it exhibits a significant post-antibiotic effect, where bacterial growth suppression persists even after the drug concentration falls below the minimum inhibitory concentration (MIC).

Isepamicin_Mechanism_of_Action cluster_bacterium Bacterial Cell Isepamicin_ext This compound (Extracellular) Porin Porin Channel (Outer Membrane) Isepamicin_ext->Porin Diffusion Periplasm Periplasmic Space Porin->Periplasm EDP Energy-Dependent Transport (Inner Membrane) Periplasm->EDP Ribosome 30S Ribosomal Subunit EDP->Ribosome Binding Protein_Synthesis Protein Synthesis Initiation Ribosome->Protein_Synthesis Inhibits mRNA_Misreading mRNA Misreading & Translation Block Protein_Synthesis->mRNA_Misreading Aberrant_Proteins Aberrant Proteins mRNA_Misreading->Aberrant_Proteins Leads to Cell_Death Cell Death Aberrant_Proteins->Cell_Death Causes Membrane Damage

Caption: Mechanism of action of this compound.

Antimicrobial Spectrum

This compound demonstrates a broad spectrum of activity, particularly against aerobic Gram-negative bacilli. Its activity is comparable to amikacin but it can be more effective against strains that produce certain inactivating enzymes, such as type I 6'-acetyltransferase (AAC(6')-I). Its spectrum includes most species of the Enterobacteriaceae family and staphylococci. However, anaerobes, Neisseria spp., and Streptococcus spp. are generally resistant.

Table 1: In Vitro Activity of this compound Against Various Bacterial Isolates

OrganismMIC90 (mg/L)Reference(s)
Enterobacteriaceae 1.1 - 8.5
Escherichia coli66.67% Susceptibility
Klebsiella pneumoniae52.17% Susceptibility
Enterobacter cloacae85.71% Susceptibility
Non-fermenters
Pseudomonas aeruginosa7.8
Acinetobacter spp.7.2
Gram-positive Cocci
Staphylococcus spp.0.5 - 6.9
Enterococcus spp.≥ 64 (Resistant)

Note: Susceptibility percentages are from specific studies and may not directly correlate with MIC90 values from other reports.

Pharmacokinetics and Pharmacodynamics

This compound exhibits predictable, linear pharmacokinetics within the clinical dosage range.

Table 2: Key Pharmacokinetic Parameters of this compound in Adults with Normal Renal Function

ParameterValueReference(s)
Administration Intravenous (IV) or Intramuscular (IM)
Bioavailability (IM) Completely absorbed
Plasma Protein Binding Not bound
Volume of Distribution (Vd) 0.23 - 0.29 L/kg
Metabolism Not metabolized
Elimination Half-life (t½β) 2 - 3 hours
Excretion Solely via renal route (glomerular filtration)
Clearance (CL) 1.1 - 1.3 mL/min/kg

Dosage adjustments are necessary for patients with renal impairment, as clearance is proportional to creatinine clearance. In intensive care unit (ICU) patients, the volume of distribution may be increased. For optimal efficacy and to minimize toxicity, it is recommended to achieve a peak serum concentration (Cmax) greater than 40 mg/L and a trough concentration (Cmin) below 5 mg/L.

Semisynthetic Process

This compound is a semisynthetic antibiotic derived from gentamicin B, a minor component produced by the actinomycete Micromonospora echinospora. The synthesis involves the selective acylation of the 1-amino group of the 2-deoxystreptamine ring of gentamicin B with an (S)-3-amino-2-hydroxypropanoic acid (AHPA) side chain. This modification is crucial for its enhanced stability against certain bacterial enzymes.

A general synthetic approach involves:

  • Protection of Amino Groups: The 3 and 6' amino groups of gentamicin B are selectively protected, often using reagents like benzyloxycarbonyloxysuccinimide in the presence of a zinc salt.

  • Acylation: The unprotected 1-amino group is then acylated with a protected form of the AHPA side chain.

  • Deprotection: The protecting groups are removed from the 3, 6', and AHPA moieties to yield the final this compound molecule.

Isepamicin_Synthesis_Workflow Start Gentamicin B Step1 Selective Protection of 3 & 6' Amino Groups (e.g., with Cbz-OSu, Zn salt) Start->Step1 Intermediate1 3,6'-di-N-protected Gentamicin B Step1->Intermediate1 Step2 Acylation of 1-Amino Group with N-protected (S)-AHPA derivative Intermediate1->Step2 Intermediate2 Fully Protected This compound Precursor Step2->Intermediate2 Step3 Deprotection (e.g., Hydrogenation, Hydrolysis) Intermediate2->Step3 End This compound Step3->End

Caption: Simplified workflow for the semisynthesis of this compound.

Mechanisms of Resistance

Bacterial resistance to aminoglycosides, including this compound, is a significant clinical concern. The primary mechanisms include enzymatic modification, alteration of the ribosomal target, and reduced intracellular concentration of the antibiotic.

  • Enzymatic Modification: This is the most common mechanism of acquired resistance. Bacteria produce aminoglycoside-modifying enzymes (AMEs) that alter the antibiotic's structure, preventing it from binding to the ribosome. There are three main classes of AMEs:

    • Aminoglycoside Acetyltransferases (AACs): Catalyze N-acetylation. This compound is notably stable against AAC(6')-I, which inactivates amikacin, tobramycin, and netilmicin.

    • Aminoglycoside Phosphotransferases (APHs): Catalyze O-phosphorylation.

    • Aminoglycoside Nucleotidyltransferases (ANTs): Catalyze O-adenylylation. this compound can be inactivated by enzymes such as ANT(4')-I/II and APH(3')-VI.

  • Target Site Alteration: Mutations in the 16S rRNA gene or ribosomal proteins can reduce the binding affinity of aminoglycosides. Another emerging mechanism is the methylation of the 16S rRNA by plasmid-encoded methyltransferases, which can confer high-level resistance to virtually all clinically available aminoglycosides.

  • Reduced Permeability and Efflux: Decreased uptake of the drug due to alterations in the outer membrane or the energy-dependent transport system can lead to resistance. Additionally, active efflux pumps can expel the antibiotic from the bacterial cell, preventing it from reaching its ribosomal target.

Aminoglycoside_Resistance_Mechanisms cluster_mechanisms Primary Mechanisms cluster_enzymes AME Classes cluster_target Target Modifications cluster_efflux Transport-Related Main Bacterial Resistance to Aminoglycosides Enzymatic_Mod Enzymatic Modification (AMEs) Main->Enzymatic_Mod Target_Alter Ribosomal Target Alteration Main->Target_Alter Efflux Reduced Permeability & Active Efflux Main->Efflux AAC Acetyltransferases (AAC) Enzymatic_Mod->AAC APH Phosphotransferases (APH) Enzymatic_Mod->APH ANT Nucleotidyltransferases (ANT) Enzymatic_Mod->ANT Mutation 16S rRNA or Protein Mutation Target_Alter->Mutation Methylation 16S rRNA Methylation Target_Alter->Methylation Permeability Decreased Uptake Efflux->Permeability Pumps Efflux Pumps Efflux->Pumps

Caption: Major mechanisms of bacterial resistance to aminoglycosides.

Clinical Efficacy and Safety

Clinical trials have demonstrated that this compound is an effective treatment for a range of serious infections. Its efficacy is comparable to that of amikacin.

Table 3: Summary of Clinical Efficacy of this compound

IndicationDosage RegimenComparatorClinical Success Rate (Cure/Improvement)Reference(s)
Various Infections (LRTI, UTI, etc.)8 or 15 mg/kg once dailyAmikacin 7.5 mg/kg twice daily76-95% (comparable to amikacin)
Nosocomial Pneumonia15 mg/kg once daily or 7.5 mg/kg twice dailyAmikacin 7.5 mg/kg twice daily62-63% (severely ill patients)
Complicated Urinary Tract InfectionsOnce dailyAmikacin once daily100% Clinical Improvement (Bacteriological cure: 89.4%)
Various Infections (multicentre study)15 mg/kg once daily (severe) or 8 mg/kg once daily (less severe)N/A86-90% (LRTI), 98% (UTI)

LRTI: Lower Respiratory Tract Infection; UTI: Urinary Tract Infection

The safety profile of this compound is similar to other aminoglycosides, with the primary concerns being potential nephrotoxicity and ototoxicity. However, some clinical and animal studies suggest that this compound may be one of the less toxic aminoglycosides. Monitoring of renal and auditory function is recommended during therapy.

Experimental Protocols

Antimicrobial Susceptibility Testing

The in vitro activity of this compound is determined using standardized methods as recommended by bodies like the Clinical and Laboratory Standards Institute (CLSI).

  • Broth Dilution Method (for MIC determination):

    • Preparation of Inoculum: A standardized suspension of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

    • Antibiotic Dilution: Serial twofold dilutions of this compound are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).

    • Inoculation: Microdilution trays containing the serially diluted antibiotic are inoculated with the standardized bacterial suspension.

    • Incubation: The trays are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

    • Interpretation: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

  • Disk Diffusion Method (Kirby-Bauer):

    • Inoculum Preparation: A standardized bacterial suspension (0.5 McFarland) is prepared.

    • Plate Inoculation: A sterile cotton swab is dipped into the suspension and streaked evenly across the entire surface of a Mueller-Hinton agar plate.

    • Disk Application: A paper disk impregnated with a specified amount of this compound (e.g., 30 µg) is placed on the agar surface.

    • Incubation: The plate is inverted and incubated at 35°C ± 2°C for 16-20 hours.

    • Interpretation: The diameter of the zone of growth inhibition around the disk is measured. The result (Susceptible, Intermediate, or Resistant) is determined by comparing the zone diameter to established breakpoints.

Pharmacokinetic Study Protocol

A representative protocol to determine the pharmacokinetics of intravenously administered this compound in healthy volunteers is outlined below.

  • Study Population: Healthy adult volunteers with normal renal and hepatic function.

  • Drug Administration: this compound is administered as a 30-minute intravenous infusion at a specified dose (e.g., 7.5 mg/kg or 15 mg/kg).

  • Sample Collection: Blood samples are collected in heparinized tubes at multiple time points: pre-infusion, at the end of the infusion, and at various intervals post-infusion (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours). Urine is collected over specified intervals (e.g., 0-4, 4-8, 8-12, 12-24 hours).

  • Sample Processing: Plasma is separated from blood samples by centrifugation. Both plasma and urine samples are stored at -20°C or lower until analysis.

  • Bioanalytical Method: this compound concentrations in plasma and urine are quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).

  • Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental modeling software. Key parameters calculated include Cmax, Tmax, AUC (area under the curve), elimination half-life (t½), clearance (CL), and volume of distribution (Vd).

Conclusion

This compound remains a potent aminoglycoside antibiotic with a favorable profile for treating severe Gram-negative infections, including those caused by strains resistant to other aminoglycosides. Its stability against key inactivating enzymes, predictable pharmacokinetics, and proven clinical efficacy underscore its value in the antimicrobial armamentarium. A thorough understanding of its mechanism, resistance profiles, and pharmacokinetic/pharmacodynamic properties is crucial for its optimal use in clinical practice and for guiding future research in the development of novel anti-infective agents.

References

The Pharmacokinetics and Pharmacodynamics of Isepamicin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isepamicin is a semi-synthetic aminoglycoside antibiotic derived from gentamicin B.[1] It is recognized for its broad-spectrum activity against various bacterial infections, particularly those caused by Gram-negative bacteria, including strains resistant to other aminoglycosides.[2][3] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, presenting key data in a structured format, detailing experimental protocols, and visualizing complex pathways and workflows to support further research and development.

Pharmacokinetics

This compound exhibits a predictable and linear pharmacokinetic profile, which simplifies dosage adjustments.[4][5] It is administered intravenously or intramuscularly and is not metabolized in the body.

Absorption, Distribution, Metabolism, and Excretion (ADME)

This compound is rapidly and completely absorbed following intramuscular administration. It is not bound to plasma proteins and distributes into the extracellular fluid. The drug is not metabolized and is eliminated almost entirely by the kidneys through glomerular filtration.

Table 1: Key Pharmacokinetic Parameters of this compound in Adults with Normal Renal Function

ParameterValueReference
Elimination Half-life (t½β)2 to 3 hours
Volume of Distribution (Vd)0.23 - 0.29 L/kg
Clearance (CL)1.1 - 1.3 mL/min/kg
Plasma Protein BindingNot bound
MetabolismNot metabolized
Primary Route of ExcretionRenal
Special Populations

The clearance of this compound is reduced in neonates and the elderly, necessitating dosage adjustments. In patients with renal impairment, the clearance of this compound is directly proportional to creatinine clearance, requiring modified dosing regimens. Patients in intensive care units or with neutropenic cancer may have an increased volume of distribution and lower clearance.

Pharmacodynamics

This compound's antibacterial activity is concentration-dependent, meaning higher concentrations lead to a more rapid and extensive bactericidal effect. It also exhibits a significant post-antibiotic effect (PAE), where bacterial growth suppression persists even after the drug concentration falls below the minimum inhibitory concentration (MIC).

Mechanism of Action

This compound, like other aminoglycosides, exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria. It binds to the 30S ribosomal subunit, which interferes with the initiation of protein synthesis and causes misreading of the mRNA. This leads to the production of non-functional proteins and ultimately results in bacterial cell death. This compound is notably stable against many aminoglycoside-modifying enzymes, which confers resistance to other drugs in this class.

Isepamicin_Mechanism_of_Action cluster_bacterium Bacterial Cell Isepamicin_Extracellular This compound Bacterial_Membrane Cell Membrane Isepamicin_Extracellular->Bacterial_Membrane Enters Cell Ribosome_30S 30S Ribosomal Subunit Bacterial_Membrane->Ribosome_30S Binds to Protein_Synthesis Protein Synthesis Ribosome_30S->Protein_Synthesis Inhibits Aberrant_Proteins Aberrant Proteins Protein_Synthesis->Aberrant_Proteins Produces Cell_Death Bacterial Cell Death Aberrant_Proteins->Cell_Death Leads to

This compound's mechanism of action on bacterial protein synthesis.
Antibacterial Spectrum

This compound is active against a wide range of Gram-negative bacteria, including Enterobacteriaceae and Pseudomonas aeruginosa, as well as staphylococci. It is particularly effective against strains that are resistant to other aminoglycosides like gentamicin and amikacin. Anaerobes, Neisseriaceae, and streptococci are generally resistant to this compound.

Table 2: In Vitro Activity of this compound Against Common Pathogens

OrganismMIC₅₀ (mg/L)MIC₉₀ (mg/L)Reference
Escherichia coli-18
Klebsiella pneumoniae-20
Pseudomonas aeruginosa-18
Enterobacter cloacae-6
Staphylococcus aureus-0.5-6.9

Note: MIC values can vary depending on the study and geographical location.

Mechanisms of Resistance

Resistance to this compound can occur through several mechanisms, although it is less susceptible to enzymatic modification than other aminoglycosides. The primary mechanisms of resistance include:

  • Modification of the drug by aminoglycoside-modifying enzymes (AMEs) : While this compound is stable against many AMEs, some enzymes can still inactivate it.

  • Alterations in the ribosomal binding site : Mutations in the 30S ribosomal subunit can reduce the binding affinity of this compound.

  • Reduced permeability and/or active efflux : Changes in the bacterial cell membrane can limit the uptake of the drug or actively pump it out of the cell.

Experimental Protocols

Pharmacokinetic Analysis: High-Performance Liquid Chromatography (HPLC)

A common method for determining this compound concentrations in plasma and urine is High-Performance Liquid Chromatography (HPLC).

Protocol Outline:

  • Sample Preparation :

    • Plasma or urine samples are collected from subjects at predetermined time points after drug administration.

    • Proteins in the plasma samples are precipitated using an appropriate agent (e.g., acetonitrile).

    • The samples are centrifuged, and the supernatant is collected for analysis.

  • Chromatographic Separation :

    • An aliquot of the prepared sample is injected into an HPLC system equipped with a suitable column (e.g., a C18 reversed-phase column).

    • A mobile phase, typically a mixture of a buffer and an organic solvent, is used to separate this compound from other components in the sample.

  • Detection :

    • This compound is detected using a suitable detector, such as a UV detector or a fluorescence detector after derivatization.

  • Quantification :

    • The concentration of this compound in the samples is determined by comparing the peak area of the drug to a standard curve prepared with known concentrations of this compound.

Pharmacodynamic Analysis: Antimicrobial Susceptibility Testing (AST)

The in vitro activity of this compound is typically determined by antimicrobial susceptibility testing, such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Antimicrobial_Susceptibility_Testing_Workflow cluster_workflow Broth Microdilution for MIC Determination Start Start Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate with Bacteria and Drug Dilutions Prepare_Inoculum->Inoculate_Plate Serial_Dilution Prepare Serial Dilutions of this compound Serial_Dilution->Inoculate_Plate Incubate Incubate at 35-37°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Visually Inspect for Bacterial Growth Incubate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no visible growth) Read_Results->Determine_MIC End End Determine_MIC->End

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol Outline:

  • Preparation of this compound Dilutions : A series of twofold dilutions of this compound are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a microtiter plate.

  • Inoculum Preparation : A standardized suspension of the test bacterium is prepared to a specific density (e.g., 0.5 McFarland standard).

  • Inoculation : Each well of the microtiter plate containing the this compound dilutions is inoculated with the bacterial suspension. A growth control well (no drug) and a sterility control well (no bacteria) are also included.

  • Incubation : The microtiter plate is incubated under appropriate conditions (e.g., 35-37°C for 16-20 hours).

  • Determination of MIC : The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

Clinical Efficacy and Safety

Clinical trials have demonstrated that once-daily dosing of this compound is as effective as twice-daily dosing of amikacin for a variety of infections, including lower respiratory tract infections, urinary tract infections, and intra-abdominal infections. The clinical cure or improvement rates are comparable between this compound and amikacin regimens.

The safety profile of this compound is similar to that of other aminoglycosides, with the primary concerns being nephrotoxicity and ototoxicity. However, some studies suggest that this compound may be one of the less toxic aminoglycosides. Regular monitoring of renal and auditory function is recommended during therapy.

Conclusion

This compound is a potent aminoglycoside antibiotic with a favorable pharmacokinetic and pharmacodynamic profile. Its broad spectrum of activity, particularly against resistant Gram-negative bacteria, and its predictable linear kinetics make it a valuable therapeutic option. Understanding its ADME, mechanism of action, and potential for toxicity is crucial for its safe and effective use in clinical practice and for guiding future research in antimicrobial drug development.

References

Isepamicin's In-Vitro Spectrum of Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro antibacterial spectrum of isepamicin, a semisynthetic aminoglycoside antibiotic. The data presented is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Executive Summary

This compound demonstrates broad-spectrum bactericidal activity, particularly against a wide range of Gram-negative bacilli, including many strains resistant to other aminoglycosides. Its spectrum also extends to certain Gram-positive organisms, most notably Staphylococcus aureus. This document summarizes key quantitative data on its potency, details the experimental methodologies for its evaluation, and provides visual representations of its mechanism of action and a typical experimental workflow.

Quantitative Antimicrobial Activity

The in-vitro activity of this compound is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The MIC50 and MIC90 values, representing the MIC required to inhibit 50% and 90% of isolates, respectively, are critical metrics for assessing the potency of an antimicrobial agent.

Activity Against Gram-Negative Bacteria

This compound exhibits potent activity against a wide array of Gram-negative bacteria, including members of the Enterobacteriaceae family and non-fermenting bacilli.[1][2][3] It has been shown to be active against 91% of all Gram-negative isolates in some studies.[4]

Bacterial SpeciesNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)Susceptibility (%)Reference(s)
Escherichia coli3401--99.9[5]
Escherichia coli27--66.7
Klebsiella pneumoniae1040--95.3
Klebsiella pneumoniae46--52.2
Enterobacter cloacae7--85.7
Enterobacter aerogenes15--53.3
Proteus mirabilis590--99.7
Serratia marcescens--2.0-
Pseudomonas aeruginosa1087-7.889.0
Pseudomonas aeruginosa21--85.7
Acinetobacter spp.--7.2-
Enterobacteriaceae (overall)6296--96.9
Enterobacteriaceae (overall)154-8.096.1
Non-fermenters (overall)93-16.076.3

Note: '-' indicates data not available in the cited sources.

Activity Against Gram-Positive Bacteria

While generally less potent against Gram-positive bacteria compared to Gram-negative organisms, this compound demonstrates significant activity against staphylococci.

Bacterial SpeciesNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)Susceptibility (%)Reference(s)
Staphylococcus aureus (MSSA)880.251.0-
Staphylococcus aureus (MRSA)318.064.0-
Staphylococcus aureus (overall)--0.5 - 6.9-
Coagulase-negative staphylococci930.54.0-

Note: '-' indicates data not available in the cited sources. MSSA: Methicillin-susceptible Staphylococcus aureus; MRSA: Methicillin-resistant Staphylococcus aureus.

Experimental Protocols

The determination of this compound's in-vitro activity relies on standardized methods to ensure reproducibility and comparability of results. The following are detailed methodologies for key experiments.

Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

3.1.1 Materials:

  • This compound powder of known purity

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Quality control (QC) strains (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Staphylococcus aureus ATCC 29213)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

3.1.2 Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water) at a concentration of 1280 µg/mL.

  • Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the microtiter plate to achieve a range of concentrations (e.g., 64 µg/mL to 0.06 µg/mL).

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours old) in a sterile saline solution. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the organism, as detected by the unaided eye.

  • Quality Control: Concurrently test the QC strains. The resulting MIC values for the QC strains must fall within the acceptable ranges as defined by the Clinical and Laboratory Standards Institute (CLSI).

Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the agent.

3.2.1 Materials:

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • This compound disks (30 µg)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Quality control (QC) strains

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

3.2.2 Procedure:

  • Inoculum Preparation: As described in section 3.1.3.

  • Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.

  • Disk Application: Aseptically apply the this compound disk to the surface of the inoculated agar plate. Gently press the disk to ensure complete contact with the agar.

  • Incubation: Incubate the plates in an inverted position at 35°C ± 2°C for 16-20 hours.

  • Reading Results: Measure the diameter of the zone of complete growth inhibition around the disk in millimeters.

  • Interpretation: Interpret the zone diameter according to the breakpoints established by regulatory bodies like the CLSI to categorize the isolate as susceptible, intermediate, or resistant.

  • Quality Control: Test QC strains in parallel. The zone diameters for the QC strains must be within the established limits.

Visualizations

This compound's Mechanism of Action

This compound, like other aminoglycosides, exerts its bactericidal effect by irreversibly binding to the 30S ribosomal subunit of bacteria. This binding interferes with protein synthesis in several ways: it blocks the initiation of protein synthesis, causes misreading of the mRNA template leading to the incorporation of incorrect amino acids into the polypeptide chain, and inhibits the translocation of the ribosome.

Isepamicin_Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_synthesis Protein Synthesis Inhibition This compound This compound Porin Porin Channel This compound->Porin Entry Transport Active Transport Porin->Transport Ribosome 30S Ribosomal Subunit Transport->Ribosome Binding Block Blocks Initiation Complex Formation Ribosome->Block Misread Induces mRNA Misreading Ribosome->Misread Inhibit Inhibits Translocation Ribosome->Inhibit mRNA mRNA mRNA->Ribosome Death Bacterial Cell Death Block->Death Misread->Death Inhibit->Death

Caption: this compound's mechanism of action on the bacterial ribosome.

Experimental Workflow: Broth Microdilution MIC Assay

The following diagram illustrates the key steps involved in determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.

Broth_Microdilution_Workflow start Start prep_iso Prepare this compound Stock Solution start->prep_iso serial_dil Perform Serial Dilutions in 96-well plate prep_iso->serial_dil inoculate Inoculate Microtiter Plate serial_dil->inoculate prep_inoc Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoc->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic qc Perform Quality Control with ATCC strains read_mic->qc end End qc->end

Caption: Workflow for MIC determination by broth microdilution.

References

An In-Depth Technical Guide on the In Vitro Activity of Isepamicin against Enterobacteriaceae

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of isepamicin, a semisynthetic aminoglycoside, against a broad range of clinically relevant Enterobacteriaceae. This compound, a derivative of gentamicin B, has demonstrated potent activity and a favorable resistance profile compared to other aminoglycosides, making it a significant agent in the context of rising antimicrobial resistance.

Mechanism of Action

This compound, like other aminoglycosides, exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria.[1][2] The primary mechanism involves binding to the 30S ribosomal subunit, which interferes with the initiation complex of protein synthesis and causes misreading of mRNA.[1] This leads to the production of aberrant proteins, disruption of the bacterial cell membrane, and ultimately, cell death.[1] Its unique structural properties allow it to evade some common aminoglycoside-modifying enzymes that confer resistance to other drugs in its class.[1]

cluster_membrane Bacterial Cell This compound This compound CellMembrane Cell Membrane (Outer and Inner) This compound->CellMembrane Uptake Ribosome 30S Ribosomal Subunit CellMembrane->Ribosome Protein Aberrant Proteins Ribosome->Protein Inhibits Protein Synthesis & Causes Misreading mRNA mRNA mRNA->Ribosome Death Cell Death Protein->Death Disrupts Cell Functions

Caption: Mechanism of action of this compound.
Quantitative Susceptibility Data

The in vitro efficacy of this compound has been evaluated in numerous studies against a wide array of Enterobacteriaceae isolates. The data, summarized below, consistently demonstrates high susceptibility rates, often superior to other commonly used aminoglycosides like amikacin, gentamicin, and tobramycin.

Table 1: Susceptibility of Enterobacteriaceae Species to this compound and Comparator Aminoglycosides

OrganismThis compound Susceptibility (%)Amikacin Susceptibility (%)Gentamicin Susceptibility (%)Tobramycin Susceptibility (%)Study Reference
All Enterobacteriaceae 96.987.2--
91.089.088.0-
63.351.658.659.4
Escherichia coli 99.9---
93.3---
66.729.6--
Klebsiella pneumoniae 95.3---
55.0---
52.243.5--
Proteus mirabilis 99.7---
Enterobacter spp. 98.9---
Enterobacter cloacae 85.785.771.471.4
Enterobacter aerogenes 53.353.353.353.3

Table 2: Minimum Inhibitory Concentration (MIC) Data for this compound against Enterobacteriaceae

Organism/GroupMIC Range (mg/L)MIC₅₀ (mg/L)MIC₉₀ (mg/L)Study Reference
Enterobacteriaceae 1.1 - 8.5-1.1 - 8.5
Enterobacteriaceae (154 isolates) --Lowest among tested aminoglycosides

Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the isolates, respectively.

Activity Against Resistant Phenotypes

A key attribute of this compound is its retained activity against multidrug-resistant Enterobacteriaceae. Studies have shown high susceptibility rates in isolates resistant to carbapenems and other aminoglycosides.

  • Carbapenem-Resistant Klebsiella pneumoniae: 91.1% of carbapenem-nonsusceptible isolates were susceptible to this compound.

  • Aminoglycoside-Resistant K. pneumoniae: 87.7% of isolates nonsusceptible to other aminoglycosides remained susceptible to this compound.

  • ESBL and AmpC-producing Enterobacteriaceae: this compound was effective against 89.7% of ESBL-producing isolates and 92.7% of AmpC-producing isolates.

Mechanisms of Resistance and this compound's Stability

The primary mechanism of resistance to aminoglycosides in Enterobacteriaceae is enzymatic modification by aminoglycoside-modifying enzymes (AMEs). This compound's structure provides stability against many of these enzymes.

  • Enzymatic Inactivation: this compound is notably stable against the AAC(6')-I subfamily of enzymes, which can inactivate other common aminoglycosides like amikacin and tobramycin. It is also resistant to inactivation by AAC(3)-I, AAC(3)-II, and ANT(2")-I enzymes.

  • Other Mechanisms: Resistance can also arise from decreased permeability of the bacterial cell wall or efflux mechanisms. Additionally, 16S rRNA methylases can confer broad-spectrum resistance to all clinically available aminoglycosides, including this compound.

cluster_resistance Aminoglycoside Resistance Mechanisms in Enterobacteriaceae cluster_ames Common AMEs AMEs Aminoglycoside-Modifying Enzymes (AMEs) Permeability Reduced Permeability / Efflux This compound This compound Permeability->this compound Confers Resistance to OtherAG Amikacin, Tobramycin, Gentamicin Permeability->OtherAG Confers Resistance to Methylases 16S rRNA Methylases Methylases->this compound Confers Resistance to Methylases->OtherAG Confers Resistance to AAC6 AAC(6')-I AAC3 AAC(3)-I / II ANT2 ANT(2")-I This compound->AAC6 Stable against This compound->AAC3 Stable against This compound->ANT2 Stable against OtherAG->AAC6 Inactivated by OtherAG->AAC3 Inactivated by OtherAG->ANT2 Inactivated by

Caption: this compound's stability against common resistance mechanisms.

Experimental Protocols

Standardized methodologies are crucial for accurate and reproducible in vitro susceptibility testing. The following protocols are commonly cited in the evaluation of this compound.

Broth Microdilution / Agar Dilution

These are reference methods for determining the Minimum Inhibitory Concentration (MIC).

  • Principle: Serial twofold dilutions of this compound are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) or Agar (CAMHA).

  • Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard, resulting in a final concentration of ~5 x 10⁵ CFU/mL) is added to each dilution.

  • Incubation: Plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

  • Quality Control: QC is performed using reference strains such as Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853. For E. coli ATCC 25922, the this compound MIC should be ≤1 mg/L.

  • Guidelines: Procedures should follow the standards of the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Disk Diffusion (Kirby-Bauer Method)

This method assesses the susceptibility of a bacterial isolate to a fixed concentration of an antimicrobial agent.

  • Principle: A paper disk impregnated with a standard amount of this compound (e.g., 30 µg) is placed on an agar plate surface inoculated with the test organism.

  • Procedure: A standardized inoculum (0.5 McFarland) is swabbed uniformly across a Mueller-Hinton agar plate. The this compound disk is applied, and the plate is incubated as described above.

  • Reading: The diameter of the zone of growth inhibition around the disk is measured in millimeters.

  • Interpretation: The zone diameter is interpreted as "Susceptible," "Intermediate," or "Resistant" according to breakpoints established by regulatory bodies (e.g., CLSI, EUCAST, CA-SFM).

Gradient Diffusion (E-test)

The E-test provides a quantitative MIC value.

  • Principle: A plastic strip impregnated with a predefined gradient of this compound concentrations is placed on an inoculated agar plate.

  • Procedure: After incubation, an elliptical zone of inhibition forms. The MIC value is read where the lower point of the ellipse intersects the MIC scale on the strip.

  • Advantages: This method is less labor-intensive than broth microdilution for testing individual isolates and provides a direct MIC value.

Automated Systems

Commercial automated systems are widely used in clinical laboratories for rapid susceptibility testing.

  • Examples: Vitek 2 system (bioMérieux).

  • Principle: These systems use miniaturized cards containing various antimicrobials. The instrument automatically inoculates, incubates, and reads the results, providing an MIC or a categorical interpretation (S/I/R).

  • Breakpoints: The interpretation of results is based on pre-programmed breakpoints, such as those from the CLSI, FDA, or CA-SFM. For this compound, CA-SFM breakpoints define susceptibility as an MIC ≤8 mg/L and resistance as an MIC >16 mg/L.

cluster_workflow General Workflow for In Vitro Susceptibility Testing Isolate Bacterial Isolate (e.g., E. coli, K. pneumoniae) Inoculum Prepare Standardized Inoculum (0.5 McFarland) Isolate->Inoculum Method Select Testing Method Inoculum->Method Dilution Broth/Agar Dilution Method->Dilution Quantitative Disk Disk Diffusion Method->Disk Qualitative Etest Gradient Diffusion (E-test) Method->Etest Quantitative Automated Automated System (Vitek 2) Method->Automated Quantitative/ Qualitative Incubate Incubate (35°C, 16-20h) Dilution->Incubate Disk->Incubate Etest->Incubate Automated->Incubate Read Read Results Incubate->Read MIC Determine MIC (mg/L) Read->MIC from Dilution, E-test, Automated Zone Measure Zone Diameter (mm) Read->Zone from Disk Diffusion Interpret Interpret Results using Breakpoints (e.g., CLSI, EUCAST) MIC->Interpret Zone->Interpret Report Report as Susceptible, Intermediate, or Resistant Interpret->Report

Caption: Workflow for antimicrobial susceptibility testing.
Conclusion

The in vitro data strongly support the potent activity of this compound against a wide spectrum of Enterobacteriaceae, including strains resistant to other aminoglycosides and carbapenems. Its stability against common aminoglycoside-modifying enzymes is a key advantage. Standardized testing methodologies are essential for the accurate assessment of its activity in both research and clinical settings. This positions this compound as a valuable therapeutic option, particularly for infections caused by multidrug-resistant Gram-negative pathogens.

References

The Binding of Isepamicin to the 30S Ribosomal Subunit: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the interaction between the aminoglycoside antibiotic isepamicin and its target, the bacterial 30S ribosomal subunit. The information presented herein is curated for an audience with a strong background in biochemistry, molecular biology, and pharmacology.

Introduction

This compound is a semi-synthetic aminoglycoside antibiotic derived from gentamicin B. It exhibits a broad spectrum of activity against various bacterial pathogens, including strains that have developed resistance to other aminoglycosides. The bactericidal effects of this compound, like other aminoglycosides, stem from its ability to disrupt protein synthesis in bacteria. The primary target of this class of antibiotics is the 30S ribosomal subunit, a crucial component of the bacterial translational machinery. Understanding the precise molecular interactions between this compound and the 30S subunit is paramount for the rational design of novel antibiotics to combat the growing threat of antimicrobial resistance.

Molecular Mechanism of this compound Binding and Action

The binding of this compound to the 30S ribosomal subunit is a multifaceted process that ultimately leads to the inhibition of protein synthesis and bacterial cell death. This process can be broken down into several key events:

2.1 The Binding Site: A-Site of the 16S rRNA

The primary binding pocket for this compound is located in the decoding center, also known as the A-site, of the 16S ribosomal RNA (rRNA) within the 30S subunit.[1][2][3] This site is highly conserved across bacterial species. The interaction is predominantly with helix 44 (h44) of the 16S rRNA.

2.2 Conformational Disruption of the A-Site

Upon binding, this compound induces a significant conformational change in the A-site.[1] This is characterized by the "flipping out" of two universally conserved adenine residues, A1492 and A1493, from their normal position within h44.[1] This conformational state mimics the state of the ribosome when a correct (cognate) codon-anticodon pairing has occurred.

2.3 Consequences of this compound Binding

The this compound-induced conformational change in the A-site has two major detrimental effects on protein synthesis:

  • mRNA Misreading: By locking the A-site in a "cognate-like" conformation, this compound significantly lowers the accuracy of the decoding process. This leads to the erroneous incorporation of incorrect amino acids into the growing polypeptide chain, resulting in the production of non-functional or toxic proteins.

  • Inhibition of Translocation: The tight binding of this compound to the A-site can physically impede the movement of the ribosome along the messenger RNA (mRNA) transcript, a process known as translocation. This effectively stalls protein synthesis.

A secondary binding site for some aminoglycosides has been identified on helix 69 (H69) of the 23S rRNA in the 50S subunit, which may contribute to the inhibition of ribosome recycling.

This compound This compound Ribosome_30S 30S Ribosomal Subunit This compound->Ribosome_30S Binds to A_Site A-Site (h44 of 16S rRNA) Ribosome_30S->A_Site Targets Conformational_Change Conformational Change (A1492 & A1493 flip-out) A_Site->Conformational_Change Induces mRNA_Misreading mRNA Misreading Conformational_Change->mRNA_Misreading Inhibit_Translocation Inhibition of Translocation Conformational_Change->Inhibit_Translocation Incorrect_AA Incorporation of Incorrect Amino Acids mRNA_Misreading->Incorrect_AA Aberrant_Proteins Production of Aberrant Proteins Incorrect_AA->Aberrant_Proteins Cell_Death Bacterial Cell Death Aberrant_Proteins->Cell_Death Inhibit_Translocation->Cell_Death

Mechanism of this compound Action.

Quantitative Binding Data

While specific quantitative binding data for this compound with the 30S ribosomal subunit is not extensively reported in the readily available literature, data for structurally similar aminoglycosides, such as sisomicin and gentamicin, provide valuable insights into the expected binding affinities.

AntibioticTargetMethodBinding Affinity (Kd) / IC50
SisomicinBacterial Ribosomal Decoding SiteX-ray CrystallographyNot directly measured
ParomomycinE. coli 30S SubunitInhibition of TranslationIC50: ~3.2 µg/ml
NeomycinE. coli 30S SubunitInhibition of TranslationIC50: ~3.6 µg/ml
StreptomycinM. tuberculosis 70S RibosomeIsothermal Titration CalorimetryKd: 0.8 nM
KanamycinE. coli 30S SubunitFRETNot directly measured

Note: The presented data is for aminoglycosides structurally or functionally related to this compound and should be considered as a comparative reference.

Experimental Protocols

The following are generalized protocols for key experiments used to study the binding of aminoglycosides like this compound to the 30S ribosomal subunit. These are based on methodologies reported for similar compounds.

4.1 X-ray Crystallography of the this compound-30S Subunit Complex

This method provides atomic-level structural details of the binding interaction.

  • Purification and Crystallization of 30S Subunits:

    • Isolate 30S ribosomal subunits from a suitable bacterial strain (e.g., Thermus thermophilus) using established protocols involving sucrose gradient centrifugation.

    • Concentrate the purified 30S subunits to approximately 10-20 mg/mL.

    • Set up crystallization trials using the hanging-drop or sitting-drop vapor diffusion method with a range of precipitant solutions.

  • Complex Formation:

    • Soak the obtained 30S subunit crystals in a cryo-protectant solution containing a molar excess of this compound for a defined period (e.g., 24-48 hours) to allow for binding.

  • Data Collection and Structure Determination:

    • Flash-cool the this compound-soaked crystals in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron beamline.

    • Process the diffraction data and solve the structure using molecular replacement with a known 30S subunit structure as a model.

    • Refine the model and build the this compound molecule into the electron density map.

4.2 Cryo-Electron Microscopy (Cryo-EM) of the this compound-30S Complex

Cryo-EM is a powerful alternative for structural determination, particularly for large and flexible complexes.

  • Sample Preparation:

    • Incubate purified 30S ribosomal subunits with a molar excess of this compound in a suitable buffer to form the complex.

    • Apply a small volume (3-4 µL) of the complex solution to a glow-discharged cryo-EM grid.

    • Blot the grid to create a thin film of the solution and immediately plunge-freeze it in liquid ethane.

  • Data Acquisition:

    • Screen the vitrified grids for optimal ice thickness and particle distribution using a transmission electron microscope.

    • Collect a large dataset of high-resolution images (micrographs).

  • Image Processing and 3D Reconstruction:

    • Perform motion correction and contrast transfer function (CTF) estimation for the collected micrographs.

    • Use automated particle picking to select images of individual 30S-isepamicin complexes.

    • Perform 2D and 3D classification to sort the particles and generate a high-resolution 3D reconstruction of the complex.

    • Build an atomic model into the resulting cryo-EM density map.

cluster_0 Sample Preparation cluster_1 Structural Analysis Method cluster_2 Data Acquisition & Processing Purify_30S Purify 30S Subunits Complex_Formation Form this compound-30S Complex Purify_30S->Complex_Formation Prep_this compound Prepare this compound Solution Prep_this compound->Complex_Formation Xray X-ray Crystallography Complex_Formation->Xray CryoEM Cryo-Electron Microscopy Complex_Formation->CryoEM Crystallization Crystallization Xray->Crystallization Vitrification Vitrification CryoEM->Vitrification Xray_Data X-ray Diffraction Data Collection Crystallization->Xray_Data Data_Processing Data Processing & 3D Reconstruction Xray_Data->Data_Processing CryoEM_Data Cryo-EM Data Collection Vitrification->CryoEM_Data CryoEM_Data->Data_Processing Structure_Determination 3D Structure Determination Data_Processing->Structure_Determination Structural_Analysis Structural Analysis Structure_Determination->Structural_Analysis

References

Development of Isepamicin from gentamicin B

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Development of Isepamicin from Gentamicin B

Introduction

This compound is a semi-synthetic aminoglycoside antibiotic derived from gentamicin B.[1][2] Developed in the 1980s, it represents a significant advancement in the aminoglycoside class, engineered to overcome enzymatic resistance mechanisms that inactivate earlier aminoglycosides like gentamicin.[3] Gentamicin B is a minor component produced during the fermentation of Micromonospora echinospora.[4] The chemical modification of gentamicin B to produce this compound involves the attachment of a 1-N-(S)-4-amino-2-hydroxypropionic acid (AHPA) side chain, which sterically hinders the action of many common aminoglycoside-modifying enzymes (AMEs).[5] This modification grants this compound a broader spectrum of activity, particularly against Gram-negative bacteria that have acquired resistance to other aminoglycosides.

This guide provides a detailed overview of the chemical synthesis of this compound from gentamicin B, experimental methodologies, quantitative data on its efficacy, and its mechanism of action, intended for researchers and professionals in drug development.

Chemical Synthesis Pathway

The conversion of gentamicin B to this compound is a multi-step process that requires a strategic approach to selectively modify the molecule. The core challenge lies in acylating the 1-amino group while leaving other reactive amino groups at the 3, 2', and 6' positions untouched. A common strategy involves the selective protection of the 3- and 6'-amino groups, followed by acylation of the 1-amino group, and subsequent deprotection to yield the final product.

One patented method utilizes zinc pivalate to form a complex with gentamicin B, which selectively shields the 3- and 6'-amino groups. This allows for their protection, typically with a benzyloxycarbonyl (Cbz) group. Following protection, the 1-amino group is acylated with a protected isoserine derivative. The final steps involve the removal of all protecting groups to yield this compound.

G GentamicinB Gentamicin B ZincComplex Gentamicin B-Zinc Pivalate Complex GentamicinB->ZincComplex ProtectedGB 3,6'-di-N-benzyloxycarbonyl- gentamicin B ZincComplex->ProtectedGB  + Benzyloxycarbonyloxysuccinimide AcylatedIntermediate 1-N-(S-β-benzyloxycarbonylamino-α-hydroxypropionyl)- 3,6'-di-N-tert-butoxycarbonyl-gentamicin B (Example from a similar synthesis) ProtectedGB->AcylatedIntermediate This compound This compound AcylatedIntermediate->this compound  Deprotection  (e.g., Hydrogenation, TFA)

Caption: Chemical synthesis workflow for this compound from Gentamicin B.

Experimental Protocols

The following protocols are based on methodologies described in patent literature for the synthesis of this compound and its intermediates.

Selective Protection of 3,6'-Amino Groups of Gentamicin B

This protocol details the formation of 3,6'-di-N-benzyloxycarbonylgentamicin B.

  • Materials :

    • Gentamicin B (94% purity)

    • Dimethyl sulfoxide (DMSO)

    • Zinc pivalate

    • Benzyloxycarbonyloxysuccinimide

    • Concentrated aqueous ammonia (25%)

    • 2M Phosphate buffer

    • Weakly cationic ion-exchange resin (e.g., IRC-50, ammonia form)

    • Silica gel for Thin Layer Chromatography (TLC)

    • TLC Mobile Phase: Methanol: Chloroform: Aqueous Ammonia (15:1:1)

  • Procedure :

    • Dissolve 32 g (66.3 mmol) of Gentamicin B in 320 ml of DMSO.

    • Add 51 g of zinc pivalate to the solution and stir at room temperature for 30 minutes to form the zinc complex.

    • Add 36 g (145 mmol) of benzyloxycarbonyloxysuccinimide and continue stirring at room temperature for 2 hours.

    • Monitor the reaction progress by TLC using the specified mobile phase.

    • Once the reaction is complete, add 2 ml of 25% aqueous ammonia and stir for 15 minutes.

    • Dilute the mixture with 2 L of water and adjust the pH to 7.5 using approximately 100 ml of 2M phosphate buffer to decompose the zinc complex. Let it stand for 1 hour.

    • Filter the mixture. The desired product is then adsorbed onto 1 L of a weak cationic resin (IRC-50, ammonia form).

    • Wash the resin with water and subsequently elute the product with 5 L of aqueous ammonia. The eluate contains the purified 3,6'-di-N-benzyloxycarbonylgentamicin B.

Acylation and Deprotection

Following the protection of the 3 and 6' positions, the 1-N position is acylated. One documented route involves acylating with N-(S-β-benzyloxycarbonylamino-α-hydroxypropionyloxy)succinimide. The final step is the removal of all protecting groups.

  • Procedure (General Outline) :

    • Acylation : The purified 3,6'-di-N-protected gentamicin B is dissolved in a suitable solvent (e.g., aqueous methanol). The acylating agent (an activated ester of the desired side chain) is added, and the reaction proceeds to form the fully protected intermediate.

    • Deprotection :

      • The benzyloxycarbonyl (Cbz) groups are typically removed by catalytic hydrogenation in the presence of a palladium catalyst.

      • Other protecting groups, such as tert-butoxycarbonyl (Boc), are removed by treatment with a strong acid like trifluoroacetic acid (TFA).

    • Final Purification : The resulting this compound is purified, often using ion-exchange chromatography, to yield the final active pharmaceutical ingredient.

G Start Start: Gentamicin B Step1 Step 1: Selective Protection - Zinc Pivalate Complexation - Cbz Group Addition Start->Step1 QC1 TLC Monitoring Step1->QC1 Step2 Step 2: Acylation - Addition of Isoserine Side Chain QC1->Step2 Proceed if complete QC2 Reaction Monitoring (TLC/HPLC) Step2->QC2 Step3 Step 3: Deprotection - Hydrogenation (Pd catalyst) - Acid Treatment (TFA) QC2->Step3 Proceed if complete Step4 Step 4: Purification - Ion-Exchange Chromatography Step3->Step4 End Final Product: This compound Step4->End Analysis Final Analysis - HPLC Purity - Bioassay End->Analysis

Caption: General experimental workflow for this compound synthesis.

Data Presentation

Quantitative data on synthesis yields and microbiological efficacy are crucial for evaluating the development process.

Synthesis Yields

Precise overall yields for the conversion of gentamicin B to this compound are not consistently reported across public literature. However, yields for specific, related synthetic steps have been published.

Step / CompoundStarting MaterialReagent(s)Reported YieldReference
N-formyl-S-isoserine (Side Chain Precursor)S-isoserineAcetic anhydride, Formic acid54g (from specified reactants)
Gentamicin B1 (Deprotection Step)Protected IntermediatePd(OH)₂/C, Ba(OH)₂56%
Gentamicin X2 (Deprotection Step)Protected IntermediatePd(OH)₂/C, Ba(OH)₂61%

Note: The yields for Gentamicin B1 and X2 are from a related synthesis of minor gentamicin components and are presented to illustrate typical efficiencies for deprotection steps in this chemical family.

Microbiological Activity

This compound demonstrates potent activity against a wide range of Gram-negative bacteria, including strains resistant to other aminoglycosides. Its efficacy is often compared to that of amikacin.

OrganismThis compound MIC₉₀ (mg/L)Amikacin MIC₉₀ (mg/L)Reference
Enterobacteriaceae (general)1.1 - 8.5Generally higher than this compound
Escherichia coli66.67% Susceptible29.63% Susceptible
Klebsiella pneumoniae52.17% Susceptible43.48% Susceptible
Pseudomonas aeruginosa7.8-
Acinetobacter spp.7.2-
Staphylococci0.5 - 6.9-

Note: Susceptibility percentages from reference reflect the proportion of clinical isolates found to be susceptible in a specific study, not MIC values.

Mechanism of Action

Like all aminoglycosides, this compound's primary mechanism of action is the inhibition of bacterial protein synthesis. This process leads to bacterial cell death.

  • Binding to Ribosome : this compound binds irreversibly to the 16S rRNA of the bacterial 30S ribosomal subunit.

  • Interference with Protein Synthesis : This binding interferes with the decoding site (A-site), causing a misreading of the mRNA codon by the tRNA.

  • Production of Aberrant Proteins : The misreading leads to the incorporation of incorrect amino acids, resulting in the synthesis of non-functional or toxic proteins.

  • Cell Death : The accumulation of these aberrant proteins disrupts the integrity of the bacterial cell membrane, leading to leakage of cellular contents and ultimately, cell death.

The key advantage of this compound is its stability against many aminoglycoside-modifying enzymes (AMEs), such as certain acetyltransferases [AAC(6')-I] and phosphotransferases, which are common causes of resistance to drugs like gentamicin and tobramycin. The bulky AHPA side chain at the 1-N position sterically blocks these enzymes from accessing and inactivating the this compound molecule.

G cluster_ribosome Bacterial Ribosome cluster_30S 30S Subunit cluster_50S 50S Subunit ASite A-Site (Decoding Center) mRNA mRNA Misreading mRNA Codon Misreading ASite->Misreading Causes This compound This compound This compound->ASite Irreversible Binding Aberrant Aberrant / Truncated Proteins Misreading->Aberrant Leads to Disruption Cell Membrane Disruption Aberrant->Disruption Leads to Death Bacterial Cell Death Disruption->Death Results in

Caption: Mechanism of action of this compound at the bacterial ribosome.

References

The Stability of Isepamicin Against Aminoglycoside-Modifying Enzymes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isepamicin, a semi-synthetic aminoglycoside derived from gentamicin B, has demonstrated a notable degree of stability against many of the enzymes responsible for bacterial resistance to this class of antibiotics. This resilience is primarily attributed to its unique 1-N-(S)-α-hydroxy-β-aminopropionyl (HAPA) side chain, which provides steric hindrance at a key site for enzymatic modification. This technical guide provides an in-depth analysis of this compound's stability against the three main classes of aminoglycoside-modifying enzymes (AMEs): aminoglycoside acetyltransferases (AACs), aminoglycoside phosphotransferases (APHs), and aminoglycoside nucleotidyltransferases (ANTs). We will explore the quantitative data on its interaction with these enzymes, detail the experimental protocols used to assess its stability, and visualize the underlying mechanisms of resistance and experimental workflows.

This compound's Interaction with Aminoglycoside-Modifying Enzymes

The primary mechanism of resistance to aminoglycosides is the enzymatic modification of the drug molecule by AMEs.[1] These enzymes, often encoded on mobile genetic elements, catalyze the transfer of acetyl, phosphate, or nucleotidyl groups to specific hydroxyl or amino moieties on the aminoglycoside structure.[2][3] This modification prevents the antibiotic from binding effectively to its ribosomal target, rendering it inactive.[4]

This compound's design, particularly the HAPA side chain at the N-1 position, was a strategic effort to overcome this resistance mechanism.[2] This structural feature protects it from the activity of several clinically important AMEs.

Aminoglycoside Acetyltransferases (AACs)

This compound generally exhibits good stability against many AACs, especially the AAC(6') family, which are prevalent in clinical isolates. The HAPA side chain is thought to interfere with the binding of these enzymes. However, some AAC variants can still modify this compound to a certain extent. For instance, a study on 6′-N-acylated this compound analogs demonstrated that the AAC(6′)-APH(2″) enzyme can utilize this compound as a substrate for acylation.

Aminoglycoside Phosphotransferases (APHs)

This compound is known to be a substrate for some APH enzymes. Notably, it is inactivated by APH(3')-VI. However, it shows resilience against many APH(3') enzymes that inactivate other aminoglycosides like kanamycin and amikacin. Kinetic studies on APH(2")-IVa have shown that while this compound is a substrate, it has a significantly higher Michaelis constant (Km) compared to other 4,6-disubstituted aminoglycosides, indicating a lower binding affinity. This results in a much lower catalytic efficiency (kcat/Km) and a lack of clinically significant resistance conferred by this enzyme when expressed in E. coli.

Aminoglycoside Nucleotidyltransferases (ANTs)

Certain ANT enzymes have been identified as capable of inactivating this compound. Specifically, ANT(4')-I and ANT(4')-II are known to modify and confer resistance to this compound. These enzymes catalyze the adenylylation of the 4'-hydroxyl group on the aminoglycoside.

Quantitative Data on this compound Stability

The stability of this compound against AMEs can be quantified through the determination of kinetic parameters (Km, Vmax, kcat) and by assessing its antimicrobial activity against bacteria producing these enzymes using Minimum Inhibitory Concentration (MIC) assays.

Kinetic Parameters of this compound with Aminoglycoside-Modifying Enzymes

The following table summarizes the available kinetic data for this compound with specific AMEs. A higher Km value generally indicates weaker binding of the substrate (this compound) to the enzyme.

EnzymeAminoglycosideKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference(s)
APH(2")-IVaThis compound17-Low
APH(2")-IVaAmikacin98--
APH(2")-IVaArbekacin18--

Note: '-' indicates data not reported in the cited source.

Minimum Inhibitory Concentrations (MICs) of this compound against AME-Producing Bacteria

The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following table presents a selection of MIC data for this compound against various bacterial isolates, some of which are known to produce specific AMEs.

Bacterial SpeciesAME ProducedThis compound MIC (µg/mL)Amikacin MIC (µg/mL)Gentamicin MIC (µg/mL)Reference(s)
Klebsiella pneumoniaeAAC(6')-Ib (low level)0.54-
Klebsiella pneumoniaeAAC(6')-Ib (high level)832-
Enterobacteriaceae (isolates from ICU)Not specified91% susceptible89% susceptible88% susceptible
Escherichia coli (non-inducible)Not specified18/27 susceptible (66.67%)8/27 susceptible (29.63%)-
Klebsiella pneumoniae (non-inducible)Not specified24/46 susceptible (52.17%)20/46 susceptible (43.48%)-
Pseudomonas aeruginosaNot specified18/21 susceptible (85.71%)18/21 susceptible (85.71%)-
Enterobacter cloacaeNot specified6/7 susceptible (85.71%)6/7 susceptible (85.71%)5/7 susceptible (71.43%)
Carbapenemase-producing isolatesNot specified100% resistant100% resistant22.22% susceptible
Non-carbapenemase isolatesNot specified66.67% sensitive66.67% sensitive41.66% sensitive

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's stability against AMEs.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a bacterial isolate.

Protocol:

  • Preparation of Antibiotic Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water) at a high concentration (e.g., 1280 µg/mL).

  • Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). This will create a range of antibiotic concentrations.

  • Bacterial Inoculum Preparation: Culture the bacterial strain to be tested overnight on an appropriate agar medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.

  • Reading the MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Purification of Aminoglycoside-Modifying Enzymes (AMEs)

Recombinant AMEs are often expressed with a polyhistidine (His) tag to facilitate purification via immobilized metal affinity chromatography (IMAC).

Protocol for His-tagged AME Purification:

  • Expression: Transform E. coli (e.g., BL21(DE3) strain) with an expression vector containing the gene for the His-tagged AME. Grow the transformed cells in Luria-Bertani (LB) broth supplemented with the appropriate antibiotic to a mid-log phase (OD₆₀₀ of ~0.6-0.8). Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) and continue incubation for several hours at an optimized temperature.

  • Cell Lysis: Harvest the bacterial cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing a protease inhibitor cocktail. Lyse the cells by sonication or using a French press.

  • Clarification: Centrifuge the cell lysate at high speed to pellet cellular debris. Collect the supernatant containing the soluble His-tagged AME.

  • Affinity Chromatography: Equilibrate a Ni-NTA (nickel-nitrilotriacetic acid) resin column with the lysis buffer. Load the clarified lysate onto the column.

  • Washing: Wash the column with several column volumes of a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged AME from the column using an elution buffer with a high concentration of imidazole (e.g., 250-500 mM).

  • Buffer Exchange and Storage: Exchange the buffer of the purified enzyme into a suitable storage buffer (e.g., containing glycerol for long-term storage at -80°C) using dialysis or a desalting column.

  • Purity Assessment: Analyze the purity of the enzyme by SDS-PAGE.

Enzymatic Assay for AME Activity

The activity of AMEs can be measured using various methods, including spectrophotometric and chromatographic assays.

Spectrophotometric Assay for Aminoglycoside Acetyltransferase (AAC) Activity:

This continuous assay measures the production of Coenzyme A (CoA-SH) which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be monitored at 412 nm.

  • Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing a suitable buffer (e.g., 100 mM HEPES, pH 7.5), 0.2 mM acetyl-CoA, 0.5 mM DTNB, and the aminoglycoside substrate (this compound) at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding a known amount of the purified AAC enzyme.

  • Spectrophotometric Monitoring: Immediately monitor the increase in absorbance at 412 nm over time using a spectrophotometer.

  • Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. Determine the kinetic parameters (Km and Vmax) by fitting the initial velocity data at different substrate concentrations to the Michaelis-Menten equation.

HPLC-Based Assay for Aminoglycoside Phosphotransferase (APH) Activity:

This method directly measures the formation of the phosphorylated aminoglycoside.

  • Reaction Mixture: Set up a reaction mixture containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5), 10 mM MgCl₂, 1 mM ATP, the aminoglycoside substrate (this compound), and the purified APH enzyme.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Reaction Termination: Stop the reaction by adding a quenching agent (e.g., an equal volume of methanol or by heating).

  • Sample Preparation: Centrifuge the terminated reaction mixture to pellet any precipitated protein. The supernatant contains the unreacted this compound and the phosphorylated product.

  • HPLC Analysis: Analyze the supernatant by reverse-phase high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18). The mobile phase composition will need to be optimized for the separation of this compound and its phosphorylated derivative. Detection can be achieved using various methods, such as pre- or post-column derivatization followed by UV or fluorescence detection, or by mass spectrometry.

  • Quantification: Quantify the amount of product formed by comparing the peak area to a standard curve of the phosphorylated aminoglycoside.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to this compound's interaction with AMEs.

AME_Mechanism cluster_aminoglycoside Aminoglycoside (e.g., this compound) cluster_enzyme Aminoglycoside-Modifying Enzyme (AME) cluster_product Inactive Product This compound This compound AME AME (AAC, APH, or ANT) This compound->AME Binding Modified_this compound Modified this compound (Inactive) AME->Modified_this compound Catalysis (Modification) Cofactor Cofactor (Acetyl-CoA, ATP) Cofactor->AME Binding

Mechanism of Aminoglycoside Modification

MIC_Workflow start Start: Bacterial Isolate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum prep_antibiotic Prepare Serial Dilutions of this compound inoculate Inoculate Microtiter Plate prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End: MIC Value read_mic->end

Workflow for MIC Determination

AME_Purification_Workflow start Start: E. coli with His-tagged AME gene expression Induce Protein Expression (IPTG) start->expression lysis Cell Lysis (Sonication) expression->lysis clarification Clarify Lysate (Centrifugation) lysis->clarification chromatography Immobilized Metal Affinity Chromatography (IMAC) clarification->chromatography wash Wash (Remove non-specific proteins) chromatography->wash elution Elute His-tagged AME (High Imidazole) wash->elution analysis Purity Analysis (SDS-PAGE) elution->analysis end End: Purified AME analysis->end

Workflow for His-tagged AME Purification

Conclusion

This compound's structural design provides a significant advantage in overcoming enzymatic resistance, a major challenge in the clinical use of aminoglycosides. Its stability against a broad range of aminoglycoside-modifying enzymes, particularly the prevalent AAC(6') family, underscores its value in treating infections caused by resistant pathogens. However, it is crucial to recognize that this compound is not impervious to all AMEs. The activity of enzymes such as ANT(4') and APH(3')-VI highlights the ongoing evolution of resistance mechanisms and the need for continued surveillance and research. The quantitative data and detailed experimental protocols provided in this guide offer a foundation for researchers and drug development professionals to further investigate the interactions between this compound and AMEs, and to develop next-generation aminoglycosides with even broader and more robust stability profiles.

References

Methodological & Application

Application Notes and Protocols for Isepamicin In Vitro Antibacterial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro antibacterial susceptibility of isepamicin against clinically relevant bacteria. The methodologies are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

This compound is an aminoglycoside antibiotic with a spectrum of activity primarily directed against Gram-negative bacteria, including members of the Enterobacterales and Pseudomonas aeruginosa. Accurate susceptibility testing is crucial for both clinical diagnostics and drug development research.

I. Interpretive Criteria for this compound

Standardized interpretive criteria for this compound are not available from the CLSI or EUCAST. However, research studies have utilized breakpoints from other regulatory bodies. The most frequently cited breakpoints are from the Comité de l'Antibiogramme de la Société Française de Microbiologie (CA-SFM). In some cases, due to the structural similarity of this compound to amikacin, the interpretive criteria for amikacin have been tentatively applied.

Table 1: this compound MIC Interpretive Criteria (CA-SFM)

Organism Group Susceptible (S) Intermediate (I) Resistant (R)
Enterobacterales ≤ 8 mg/L - ≥ 16 mg/L

| Pseudomonas aeruginosa | ≤ 8 mg/L | - | ≥ 16 mg/L |

Note: The absence of standardized CLSI and EUCAST breakpoints necessitates that each laboratory perform its own validation studies to establish the clinical relevance of these interpretive criteria.

II. Quality Control (QC)

Performing quality control is essential to ensure the accuracy and reproducibility of susceptibility testing results. Standard ATCC® quality control strains should be tested concurrently with clinical isolates.

Table 2: Recommended ATCC® Quality Control Strains

QC Strain Organism Type
Escherichia coli ATCC® 25922™ Gram-negative
Pseudomonas aeruginosa ATCC® 27853™ Gram-negative (non-fermenter)

| Staphylococcus aureus ATCC® 29213™ | Gram-positive |

Important Note on QC Ranges: As of the latest CLSI and EUCAST documentation, specific quality control ranges for this compound have not been established for these standard QC strains. Therefore, it is imperative for individual laboratories to establish their own internal QC ranges based on repeated measurements. These internal ranges should be narrow enough to detect significant deviations in testing performance.

III. Experimental Protocols

The following are detailed protocols for the two most common methods of in vitro susceptibility testing: Kirby-Bauer disk diffusion and broth microdilution for Minimum Inhibitory Concentration (MIC) determination.

A. Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.

Materials:

  • This compound disks (30 µg)

  • Mueller-Hinton agar (MHA) plates (4 mm depth)

  • Sterile cotton swabs

  • 0.85% sterile saline or Tryptic Soy Broth (TSB)

  • McFarland 0.5 turbidity standard

  • Incubator (35°C ± 2°C)

  • Calipers or a ruler for measuring zone diameters

Protocol Workflow:

Kirby_Bauer_Workflow cluster_prep Inoculum Preparation cluster_inoculation Plate Inoculation cluster_testing Disk Application and Incubation cluster_results Result Interpretation start Select 3-5 isolated colonies of the test organism suspend Suspend colonies in sterile saline or TSB start->suspend adjust Adjust turbidity to match 0.5 McFarland standard (~1-2 x 10^8 CFU/mL) suspend->adjust dip Dip a sterile cotton swab into the adjusted inoculum remove_excess Remove excess fluid by pressing the swab against the inside of the tube dip->remove_excess streak Streak the entire surface of the MHA plate evenly in three directions remove_excess->streak dry Allow the plate to dry for 3-5 minutes streak->dry apply_disk Aseptically apply a 30 µg this compound disk to the agar surface press_disk Gently press the disk to ensure complete contact with the agar apply_disk->press_disk incubate Invert the plate and incubate at 35°C ± 2°C for 16-20 hours press_disk->incubate measure Measure the diameter of the zone of inhibition in millimeters (mm) interpret Interpret the result based on established breakpoints (if available) measure->interpret

Caption: Kirby-Bauer Disk Diffusion Workflow

Detailed Steps:

  • Inoculum Preparation: From a pure 18-24 hour culture, select 3-5 well-isolated colonies and suspend them in sterile saline or Tryptic Soy Broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.

  • Inoculation of MHA Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension. Remove excess fluid by pressing the swab firmly against the inside wall of the tube. Streak the entire surface of the Mueller-Hinton agar plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking.

  • Application of this compound Disk: Aseptically place a 30 µg this compound disk on the inoculated agar surface. Gently press the disk to ensure it adheres firmly.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C in ambient air for 16-20 hours.

  • Reading and Interpretation: After incubation, measure the diameter of the zone of complete growth inhibition to the nearest millimeter.

B. Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent that prevents the visible growth of a bacterium in a liquid growth medium.

Materials:

  • This compound powder of known potency

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum prepared as described for the disk diffusion method, but further diluted in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Incubator (35°C ± 2°C)

Protocol Workflow:

Broth_Microdilution_Workflow cluster_prep Preparation cluster_testing Inoculation and Incubation cluster_results Result Interpretation prep_isep Prepare a stock solution of this compound and perform serial two-fold dilutions in CAMHB in a 96-well plate inoculate Inoculate each well with the diluted bacterial suspension to a final concentration of ~5 x 10^5 CFU/mL prep_inoc Prepare and dilute bacterial inoculum to ~1 x 10^6 CFU/mL controls Include a growth control well (no antibiotic) and a sterility control well (no bacteria) inoculate->controls incubate Incubate the plate at 35°C ± 2°C for 16-20 hours controls->incubate read_mic Visually inspect for the lowest concentration of this compound that completely inhibits bacterial growth interpret_mic Interpret the MIC based on established breakpoints read_mic->interpret_mic

Caption: Broth Microdilution Workflow

Detailed Steps:

  • Preparation of this compound Dilutions: Prepare serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate. The typical concentration range tested for aminoglycosides is 0.25 to 64 mg/L.

  • Inoculum Preparation: Prepare a bacterial suspension as described for the disk diffusion method (to a 0.5 McFarland standard). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Inoculate each well of the microtiter plate containing the this compound dilutions with the prepared bacterial inoculum. A growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only) must be included.

  • Incubation: Incubate the microtiter plate at 35°C ± 2°C in ambient air for 16-20 hours.

  • Reading and Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

IV. Data Presentation

All quantitative data should be summarized in clear and structured tables to facilitate comparison and analysis.

Table 3: Example of MIC Data Summary for this compound

Bacterial Isolate MIC (mg/L) Interpretation (based on CA-SFM)
E. coli 1 2 Susceptible
E. coli 2 4 Susceptible
K. pneumoniae 1 8 Susceptible
K. pneumoniae 2 16 Resistant
P. aeruginosa 1 4 Susceptible

| P. aeruginosa 2 | >32 | Resistant |

Table 4: Example of Disk Diffusion Data Summary for this compound

Bacterial Isolate Zone Diameter (mm) Interpretation
E. coli 1 22 (Requires established correlative criteria)
E. coli 2 19 (Requires established correlative criteria)
K. pneumoniae 1 17 (Requires established correlative criteria)
K. pneumoniae 2 14 (Requires established correlative criteria)
P. aeruginosa 1 20 (Requires established correlative criteria)

| P. aeruginosa 2 | 6 | (Requires established correlative criteria) |

Disclaimer: The information provided is for research purposes. The absence of official CLSI and EUCAST breakpoints and QC ranges for this compound means that all testing should be accompanied by rigorous internal validation. Clinical decisions should not be based solely on the data presented here.

Application Notes and Protocols for Isepamicin Susceptibility Testing using the Kirby-Bauer Disc Diffusion Method

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the susceptibility of bacterial isolates to the aminoglycoside antibiotic Isepamicin using the Kirby-Bauer disc diffusion method. The information is compiled for use in research, drug development, and clinical laboratory settings.

Introduction

This compound is a semisynthetic aminoglycoside antibiotic with a broad spectrum of activity against many Gram-negative and some Gram-positive bacteria.[1][2] It is structurally related to amikacin and gentamicin and functions by inhibiting bacterial protein synthesis.[1] Accurate susceptibility testing is crucial for determining its potential efficacy against clinical and environmental isolates. The Kirby-Bauer disc diffusion method is a standardized, widely used technique for in vitro antimicrobial susceptibility testing.[3][4] This method involves placing antibiotic-impregnated discs on an agar plate inoculated with a standardized bacterial suspension. The diameter of the resulting zone of growth inhibition is measured and interpreted to classify the organism as susceptible, intermediate, or resistant to the antibiotic.

Data Presentation

A critical aspect of antimicrobial susceptibility testing is the interpretation of zone diameters. While this compound has been in clinical use in some countries, standardized interpretive criteria from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are not consistently listed in their most recent public documents. Some studies have utilized the interpretive criteria for amikacin as a surrogate for this compound due to their structural similarity. Another referenced standard is from the Comité de l'Antibiogramme de la Société Française de Microbiologie (CA-SFM).

It is imperative for researchers to consult the latest versions of relevant standards or validate the applied criteria for their specific studies.

The following tables provide a summary of interpretive criteria that have been referenced in literature for this compound (30 µg disc).

Table 1: Zone Diameter Interpretive Criteria for this compound (30 µg Disc) for Enterobacteriaceae and Pseudomonas aeruginosa

Organism GroupSusceptible (S)Intermediate (I)Resistant (R)Reference
Enterobacteriaceae≥ 17 mm15–16 mm≤ 14 mmBased on Amikacin criteria
Pseudomonas aeruginosa≥ 17 mm15–16 mm≤ 14 mmBased on Amikacin criteria

Note: The criteria presented in Table 1 are based on the application of amikacin breakpoints to this compound in a specific study and should be used with caution. Users should verify these criteria with the most current local or international guidelines. The CA-SFM guidelines were also referenced for interpretation, but the specific zone diameters were not available in the reviewed literature.

Table 2: Quality Control (QC) Ranges for this compound (30 µg Disc)

Quality Control StrainATCC Number
Escherichia coli25922
Pseudomonas aeruginosa27853
Staphylococcus aureus25923

Experimental Protocols

The following is a detailed protocol for performing the Kirby-Bauer disc diffusion test for this compound susceptibility. This protocol is based on standardized procedures and should be performed in accordance with laboratory safety guidelines.

Materials
  • This compound antimicrobial susceptibility discs (30 µg)

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Sterile cotton swabs

  • Sterile saline or Tryptic Soy Broth (TSB)

  • 0.5 McFarland turbidity standard

  • Bacterial isolates for testing

  • Quality control (QC) strains (E. coli ATCC 25922, P. aeruginosa ATCC 27853, S. aureus ATCC 25923)

  • Incubator (35 ± 2°C)

  • Calipers or a ruler for measuring zone diameters

  • Forceps or disc dispenser

Protocol
  • Preparation of Inoculum:

    • Aseptically select 3-5 well-isolated colonies of the bacterial strain to be tested from an 18-24 hour agar plate.

    • Transfer the colonies to a tube containing sterile saline or TSB.

    • Vortex the tube to create a smooth suspension.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done by visual comparison against a white background with contrasting black lines or by using a spectrophotometer. This standard corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli.

  • Inoculation of Mueller-Hinton Agar Plate:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the adjusted bacterial suspension.

    • Remove excess inoculum by pressing and rotating the swab firmly against the inside of the tube above the liquid level.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure a confluent lawn of growth.

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Application of this compound Discs:

    • Using sterile forceps or a disc dispenser, aseptically place an this compound (30 µg) disc onto the surface of the inoculated MHA plate.

    • Gently press the disc down to ensure complete contact with the agar surface. Do not move the disc once it has been placed.

    • If testing multiple antibiotics on the same plate, ensure discs are spaced at least 24 mm apart from center to center.

  • Incubation:

    • Invert the plates and place them in an incubator set at 35 ± 2°C within 15 minutes of disc application.

    • Incubate for 16-20 hours.

  • Measurement and Interpretation of Results:

    • After incubation, measure the diameter of the zone of complete growth inhibition (including the 6 mm disc diameter) to the nearest millimeter using calipers or a ruler.

    • Measure the zones from the underside of the plate against a dark, non-reflective background.

    • Interpret the zone diameters according to the established interpretive criteria (refer to Table 1, noting the cautionary advice).

    • Record the results as Susceptible (S), Intermediate (I), or Resistant (R).

  • Quality Control:

    • At each testing run, perform the same procedure with the recommended QC strains.

    • Measure the zone diameters for the QC strains and ensure they fall within the laboratory's established acceptable ranges. If QC results are out of range, the test results for the clinical isolates are considered invalid, and the procedure should be repeated after troubleshooting.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the Kirby-Bauer disc diffusion method for this compound susceptibility testing.

Kirby_Bauer_Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_analysis Analysis A 1. Isolate Colonies B 2. Prepare Bacterial Suspension A->B Transfer C 3. Adjust to 0.5 McFarland Standard B->C Standardize D 4. Swab MHA Plate C->D Inoculate QC Quality Control (e.g., E. coli ATCC 25922) C->QC Parallel Testing E 5. Apply 30 µg this compound Disc D->E Place Disc F 6. Incubate at 35°C for 16-20h E->F Incubate G 7. Measure Zone of Inhibition (mm) F->G Measure H 8. Interpret Results (S/I/R) G->H Interpret QC->G Validate Run

Caption: Workflow for this compound Kirby-Bauer Susceptibility Testing.

References

Determining Isepamicin MIC by Broth Microdilution: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the Minimum Inhibitory Concentration (MIC) of Isepamicin using the broth microdilution method. This document outlines the scientific principles, detailed experimental protocols, data interpretation, and quality control procedures essential for accurate and reproducible results in research and drug development settings.

Introduction to this compound and MIC Testing

This compound is a semi-synthetic aminoglycoside antibiotic.[1] Like other aminoglycosides, its mechanism of action involves binding to the 30S ribosomal subunit of bacteria, which interferes with protein synthesis and ultimately leads to bacterial cell death.[2] this compound is noted for its stability against many aminoglycoside-modifying enzymes, making it a valuable agent against certain resistant Gram-negative bacteria.[3]

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[4] It is a critical parameter for assessing the susceptibility of bacteria to antibiotics and for guiding therapeutic choices. The broth microdilution method is a standardized and widely used technique for determining MIC values in a high-throughput format.[5]

Data Presentation

This compound MIC Breakpoints

Interpretive criteria for this compound are not consistently available from the Clinical and Laboratory Standards Institute (CLSI). However, breakpoints have been proposed by other bodies, such as the French Society for Microbiology (Comité de l'Antibiogramme de la Société Française de Microbiologie, CA-SFM), and some studies utilize amikacin breakpoints as a surrogate. The following table summarizes available breakpoint information.

Organism GroupSusceptible (S)Intermediate (I)Resistant (R)Source
Enterobacteriaceae≤ 8 mg/L-> 16 mg/LCA-SFM
General Breakpoints8 mg/L (lower)-16 mg/L (upper)
In Vitro Activity of this compound (MIC90)

The following table summarizes the in vitro activity of this compound against a range of Gram-negative and Gram-positive bacteria, presented as the MIC90 (the MIC required to inhibit 90% of the isolates).

Bacterial SpeciesMIC90 (mg/L)Reference
Enterobacteriaceae1.1 - 8.5
Pseudomonas aeruginosa7.8
Acinetobacter spp.7.2
Staphylococci0.5 - 6.9
Enterococci≥ 64
Streptococcus spp.≥ 64
Mycobacterium abscessus≤ 16
Mycobacterium fortuitum≤ 16
Mycobacterium chelonae≤ 16
Quality Control (QC) Ranges

Specific quality control (QC) ranges for this compound using standard ATCC strains are not officially published by CLSI or EUCAST in the readily available documentation. However, it is standard practice to use reference strains to monitor the accuracy and precision of the test. One study noted the use of E. coli ATCC 25922 for quality control of this compound susceptibility testing. In the absence of established this compound-specific ranges, laboratories should establish their own internal QC ranges based on the CLSI M23 guidelines. For general antimicrobial susceptibility testing, the following strains are recommended for routine quality control.

QC StrainATCC Number
Escherichia coli25922
Pseudomonas aeruginosa27853
Staphylococcus aureus29213

Experimental Protocols

Principle of the Broth Microdilution Method

The broth microdilution method involves preparing serial twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the plates are examined for visible bacterial growth. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits growth.

Materials
  • This compound sulfate reference powder

  • Sterile 96-well microtiter plates with lids

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile deionized water or other appropriate solvent for this compound

  • Test bacterial isolates

  • QC strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853, S. aureus ATCC 29213)

  • Sterile saline (0.85%) or broth for inoculum preparation

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or turbidimeter

  • Pipettes and sterile tips

  • Incubator (35 ± 2 °C)

Detailed Methodology

1. Preparation of this compound Stock Solution

  • Accurately weigh a sufficient amount of this compound reference powder.

  • Calculate the volume of solvent required to prepare a concentrated stock solution (e.g., 1280 µg/mL). Consider the potency of the powder in this calculation.

  • Dissolve the this compound in the appropriate sterile solvent (e.g., deionized water). Ensure complete dissolution.

  • Sterilize the stock solution by filtration through a 0.22 µm filter if not prepared from sterile powder.

  • The stock solution can be stored in aliquots at -70°C.

2. Preparation of the Inoculum

  • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism.

  • Transfer the colonies to a tube containing sterile saline or broth.

  • Vortex the suspension to ensure it is homogenous.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be 0.08-0.13). This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Within 15 minutes of preparation, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This typically involves a 1:100 to 1:200 dilution of the 0.5 McFarland suspension.

3. Preparation of the Microtiter Plate

  • Dispense 50 µL of CAMHB into each well of the 96-well microtiter plate.

  • Add 50 µL of the appropriate concentration of this compound working solution to the first well of each row to be tested, resulting in the highest desired concentration.

  • Perform serial twofold dilutions by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate to achieve the desired concentration range (e.g., 64 µg/mL to 0.06 µg/mL). Discard 50 µL from the last well containing the antibiotic.

  • The final volume in each well after dilution will be 50 µL.

  • Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) for each isolate tested.

4. Inoculation of the Microtiter Plate

  • Add 50 µL of the standardized bacterial inoculum (prepared in step 2) to each well, except for the sterility control wells.

  • The final volume in each well will be 100 µL, and the final inoculum concentration will be approximately 5 x 10⁵ CFU/mL.

5. Incubation

  • Cover the microtiter plates with lids to prevent evaporation.

  • Incubate the plates at 35 ± 2 °C in ambient air for 16-20 hours.

6. Reading and Interpreting the Results

  • After incubation, visually inspect the plates for bacterial growth. A button of growth at the bottom of the well or turbidity indicates bacterial growth.

  • The MIC is the lowest concentration of this compound at which there is no visible growth.

  • The growth control well should show clear evidence of growth, and the sterility control well should remain clear.

Mandatory Visualizations

Isepamicin_Mechanism_of_Action cluster_bacterium Bacterial Cell 30S_subunit 30S Ribosomal Subunit Protein_Synthesis Protein Synthesis 30S_subunit->Protein_Synthesis Initiates Aberrant_Proteins Aberrant Proteins 30S_subunit->Aberrant_Proteins Causes misreading of mRNA mRNA mRNA mRNA->Protein_Synthesis Template Cell_Death Bacterial Cell Death Aberrant_Proteins->Cell_Death Leads to This compound This compound This compound->30S_subunit Binds to

Caption: Mechanism of action of this compound.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution Plate_Prep Prepare Microtiter Plate (Serial Dilutions) Stock_Solution->Plate_Prep Bacterial_Culture Culture Bacteria (18-24h) Inoculum_Prep Prepare Inoculum (0.5 McFarland) Bacterial_Culture->Inoculum_Prep Inoculation Inoculate Plate Inoculum_Prep->Inoculation Plate_Prep->Inoculation Incubation Incubate (16-20h at 35°C) Inoculation->Incubation Read_Results Read MIC (Lowest concentration with no growth) Incubation->Read_Results QC_Check Quality Control Check Read_Results->QC_Check Report_MIC Report MIC Value QC_Check->Report_MIC Logical_Relationship cluster_outcomes Possible Outcomes MIC_Value Determined MIC Value Interpretation Susceptibility Interpretation MIC_Value->Interpretation Compared to Breakpoint Interpretive Breakpoint (e.g., ≤8 mg/L) Breakpoint->Interpretation Defines Susceptible Susceptible Interpretation->Susceptible MIC ≤ S Intermediate Intermediate Interpretation->Intermediate S < MIC < R Resistant Resistant Interpretation->Resistant MIC ≥ R

References

Application Notes and Protocols: Isepamicin in Combination with Beta-Lactam Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the scientific rationale and experimental data supporting the use of Isepamicin in combination with beta-lactam antibiotics. Detailed protocols for key in vitro experiments are included to facilitate further research and development in this area.

Introduction

The increasing prevalence of multidrug-resistant (MDR) bacteria poses a significant global health threat, necessitating the exploration of novel therapeutic strategies. One promising approach is the use of combination therapy, where two or more antimicrobial agents with different mechanisms of action are co-administered. The combination of the aminoglycoside this compound with beta-lactam antibiotics has demonstrated synergistic or additive effects against a range of clinically important Gram-negative pathogens, including Pseudomonas aeruginosa, Klebsiella pneumoniae, and Enterobacter cloacae.[1][2][3]

The primary mechanism underlying this synergy involves the disruption of the bacterial cell wall by the beta-lactam antibiotic. This damage to the cell's outer defenses facilitates the intracellular uptake of this compound, which then exerts its bactericidal effect by binding to the 30S ribosomal subunit and inhibiting protein synthesis. This two-pronged attack can lead to enhanced bacterial killing and may help to overcome certain mechanisms of antibiotic resistance.

Key Applications and Benefits

  • Treatment of Serious Infections: The combination is particularly valuable for treating severe and life-threatening infections caused by MDR Gram-negative bacteria, such as hospital-acquired pneumonia, ventilator-associated pneumonia, bloodstream infections, and complicated urinary tract infections.

  • Overcoming Antibiotic Resistance: Synergistic combinations can be effective against bacterial strains that are resistant to either agent alone. This can expand the utility of existing antibiotics and provide treatment options for otherwise difficult-to-treat infections.

  • Reducing the Emergence of Resistance: The use of combination therapy can potentially suppress the emergence of resistant mutants. By targeting multiple cellular pathways simultaneously, it is more difficult for bacteria to develop resistance to both drugs.

  • Dose Reduction and Toxicity Mitigation: In some cases, the synergistic effect may allow for the use of lower doses of each antibiotic, which could potentially reduce the risk of dose-dependent toxicities associated with aminoglycosides, such as nephrotoxicity and ototoxicity.

Data Presentation

The following tables summarize the synergistic activity and bactericidal effects of this compound in combination with various beta-lactam antibiotics against key Gram-negative pathogens. Note: The following data are illustrative examples based on findings from multiple studies. Specific values may vary depending on the bacterial strains and experimental conditions.

Table 1: Synergistic Activity of this compound and Beta-Lactam Combinations (Checkerboard Assay)

Bacterial SpeciesBeta-Lactam AntibioticNumber of Strains TestedFIC Index Range (Synergy ≤ 0.5)Percentage of Strains Showing Synergy
Pseudomonas aeruginosaPiperacillin250.25 - 0.568%
Cefotaxime250.26 - 0.572%
Ceftazidime300.19 - 0.580%
Imipenem200.31 - 0.565%
Klebsiella pneumoniaeCefazolin400.13 - 0.585%
Ceftazidime350.25 - 0.577%
Imipenem300.28 - 0.570%
Enterobacter cloacaePiperacillin280.25 - 0.575%
Ceftazidime280.28 - 0.571%
Imipenem250.38 - 0.564%

Table 2: Bactericidal Activity of this compound and Beta-Lactam Combinations (Time-Kill Assay)

Bacterial SpeciesAntibiotic Combination (Concentration)Time (hours)Mean Log10 CFU/mL Reduction vs. Most Active Single Agent
Pseudomonas aeruginosaThis compound (1/4 MIC) + Piperacillin (1/2 MIC)24≥ 2.5
This compound (1/4 MIC) + Cefotaxime (1/2 MIC)24≥ 2.8
Klebsiella pneumoniaeThis compound (1/8 MIC) + Ceftazidime (1/2 MIC)24≥ 3.0
Enterobacter cloacaeThis compound (1/8 MIC) + Imipenem (1/2 MIC)24≥ 2.7

Experimental Protocols

Checkerboard Synergy Assay

This method is used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the synergistic, additive, indifferent, or antagonistic effect of an antibiotic combination.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Stock solutions of this compound and beta-lactam antibiotic

  • Bacterial inoculum (adjusted to 0.5 McFarland standard and then diluted)

  • Incubator (35-37°C)

  • Microplate reader (optional)

Protocol:

  • Prepare Antibiotic Dilutions:

    • Prepare serial two-fold dilutions of this compound horizontally across the microtiter plate.

    • Prepare serial two-fold dilutions of the beta-lactam antibiotic vertically down the microtiter plate.

    • The final volume in each well containing the antibiotic combination should be 50 µL.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well of the microtiter plate.

    • Include wells for sterility control (broth only) and growth control (broth + inoculum).

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-24 hours.

  • Reading and Interpretation:

    • Determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination by identifying the lowest concentration that inhibits visible bacterial growth.

    • Calculate the FIC for each drug: FIC = MIC of drug in combination / MIC of drug alone.

    • Calculate the FIC Index (FICI): FICI = FIC of this compound + FIC of beta-lactam.

    • Interpret the results:

      • Synergy: FICI ≤ 0.5

      • Additive: 0.5 < FICI ≤ 1

      • Indifference: 1 < FICI ≤ 4

      • Antagonism: FICI > 4

Time-Kill Curve Assay

This assay evaluates the rate and extent of bacterial killing by an antibiotic or antibiotic combination over time.

Materials:

  • Culture tubes or flasks

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Stock solutions of this compound and beta-lactam antibiotic

  • Bacterial inoculum (logarithmic growth phase)

  • Incubator with shaking capabilities (35-37°C)

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions

  • Agar plates for colony counting

Protocol:

  • Inoculum Preparation:

    • Inoculate a flask of MHB with the test organism and incubate until it reaches the early to mid-logarithmic phase of growth (turbidity equivalent to a 0.5 McFarland standard).

    • Dilute the culture to a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Experimental Setup:

    • Prepare tubes with MHB containing the following:

      • Growth control (no antibiotic)

      • This compound alone (at a specified concentration, e.g., 1/4 MIC)

      • Beta-lactam alone (at a specified concentration, e.g., 1/2 MIC)

      • This compound and beta-lactam in combination

  • Incubation and Sampling:

    • Inoculate each tube with the prepared bacterial suspension.

    • Incubate at 35-37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting:

    • Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS.

    • Plate a known volume of each dilution onto agar plates.

    • Incubate the plates at 35-37°C for 18-24 hours.

  • Data Analysis:

    • Count the number of colonies on the plates and calculate the CFU/mL for each time point.

    • Plot the log10 CFU/mL versus time for each experimental condition.

    • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point (e.g., 24 hours).

    • Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.

Visualizations

Synergy_Mechanism cluster_bacterium Bacterial Cell Cell_Wall Cell Wall Cell_Membrane Cell Membrane Cell_Wall->Cell_Membrane Increased Permeability Ribosome 30S Ribosome Cell_Membrane->Ribosome Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits Bacterial_Death Bacterial Death Protein_Synthesis->Bacterial_Death Leads to Beta_Lactam Beta-Lactam Antibiotic Beta_Lactam->Cell_Wall Inhibits Synthesis This compound This compound This compound->Cell_Membrane Enters Cell

Caption: Mechanism of synergy between this compound and beta-lactam antibiotics.

Checkerboard_Workflow Start Start Prepare_Dilutions Prepare Serial Dilutions of this compound and Beta-Lactam in 96-well plate Start->Prepare_Dilutions Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland, then dilute) Start->Prepare_Inoculum Inoculate_Plate Inoculate Plate with Bacteria Prepare_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_MIC Determine MIC of each drug alone and in combination Incubate->Read_MIC Calculate_FIC Calculate FIC Index (FICI = FIC_A + FIC_B) Read_MIC->Calculate_FIC Interpret Interpret Results (Synergy, Additive, etc.) Calculate_FIC->Interpret End End Interpret->End

Caption: Experimental workflow for the checkerboard synergy assay.

Time_Kill_Workflow Start Start Prepare_Culture Prepare Log-Phase Bacterial Culture Start->Prepare_Culture Setup_Tubes Set up Tubes: - Growth Control - this compound alone - Beta-Lactam alone - Combination Prepare_Culture->Setup_Tubes Inoculate Inoculate Tubes with Bacteria Setup_Tubes->Inoculate Incubate_Sample Incubate with Shaking and Sample at Timepoints (0, 2, 4, 8, 24h) Inoculate->Incubate_Sample Serial_Dilute Perform Serial Dilutions of Samples Incubate_Sample->Serial_Dilute Plate_Count Plate Dilutions and Incubate to Count Colonies Serial_Dilute->Plate_Count Analyze_Data Calculate CFU/mL and Plot Time-Kill Curves Plate_Count->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the time-kill curve assay.

References

Isepamicin in Preclinical Research: Application Notes and Protocols for In Vivo Animal Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of isepamicin dosage, administration, and efficacy in various preclinical animal infection models. The included protocols and data are intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of this compound against clinically relevant bacterial pathogens.

Introduction to this compound

This compound is a semisynthetic aminoglycoside antibiotic derived from gentamicin B. Like other aminoglycosides, it exerts its bactericidal activity by irreversibly binding to the 30S ribosomal subunit of bacteria, thereby inhibiting protein synthesis.[1][2] This mechanism of action leads to a concentration-dependent killing effect and a significant post-antibiotic effect (PAE), where bacterial growth remains suppressed even after the drug concentration falls below the minimum inhibitory concentration (MIC).[3] this compound has demonstrated a broad spectrum of activity against many Gram-negative bacteria, including Pseudomonas aeruginosa and Klebsiella pneumoniae.[4][5]

Pharmacokinetic and Pharmacodynamic Considerations

Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound is crucial for designing effective dosing regimens in animal models. This compound is typically administered parenterally, via intravenous (IV) or intramuscular (IM) routes, as it is poorly absorbed from the gastrointestinal tract. It distributes primarily in the extracellular fluid and is eliminated unchanged by the kidneys. The key PD parameter for aminoglycosides is the ratio of the maximum plasma concentration (Cmax) to the MIC (Cmax/MIC), which correlates with bactericidal efficacy. The concentration-dependent killing and PAE support the use of once-daily dosing, which can maximize efficacy while potentially reducing the risk of toxicity.

This compound Dosage and Efficacy in Animal Infection Models

The following tables summarize reported this compound dosages and their effects in various animal infection models. These data serve as a starting point for dose-ranging studies in specific experimental settings.

Table 1: this compound Dosage in Murine Infection Models

Animal ModelPathogenDosage (mg/kg)Dosing RegimenRoute of AdministrationObserved EfficacyReference(s)
Systemic Infection (Sepsis)Pseudomonas aeruginosa2.5 - 10Single or multiple dosesIntraperitoneal (IP) or Subcutaneous (SC)Dose-dependent increase in survival
Thigh InfectionStaphylococcus aureus, Escherichia coliNot specifiedMultiple dosesNot specifiedProlonged post-antibiotic effect
PneumoniaPseudomonas aeruginosaNot specifiedNot specifiedIntratrachealReduction in bacterial lung burden

Table 2: this compound Dosage in Other Animal Infection Models

Animal ModelPathogenDosage (mg/kg)Dosing RegimenRoute of AdministrationObserved EfficacyReference(s)
Rabbit EndocarditisKlebsiella pneumoniae15Once dailyIntravenous (IV)Significant reduction in vegetation bacterial counts
Rat PneumoniaPseudomonas aeruginosaNot specifiedNot specifiedIntratrachealReduction in bacterial lung burden

Experimental Protocols

The following are generalized protocols for common in vivo infection models used to evaluate the efficacy of this compound. Researchers should adapt these protocols based on their specific experimental goals, institutional guidelines, and the virulence of the bacterial strain being used.

Murine Sepsis Model

This model is used to evaluate the efficacy of antimicrobials in treating systemic infections.

Protocol:

  • Animal Preparation: Use specific pathogen-free mice (e.g., BALB/c or C57BL/6), typically 6-8 weeks old.

  • Inoculum Preparation: Culture the bacterial pathogen (e.g., Pseudomonas aeruginosa) to mid-logarithmic phase. Wash and resuspend the bacteria in sterile saline or phosphate-buffered saline (PBS) to the desired concentration (e.g., 1 x 10^7 CFU/mL). The final inoculum volume is typically 0.1-0.2 mL.

  • Induction of Sepsis: Inject the bacterial suspension intraperitoneally (IP).

  • This compound Administration: At a predetermined time post-infection (e.g., 1-2 hours), administer this compound via the desired route (e.g., subcutaneous or intravenous). A range of doses should be tested to determine the effective dose (ED50).

  • Monitoring: Observe the animals for clinical signs of illness and mortality for a specified period (e.g., 7 days).

  • Outcome Measures: The primary outcome is survival. Secondary outcomes can include bacterial load in blood and organs (spleen, liver) at specific time points.

Murine Thigh Infection Model

This localized infection model is useful for studying the pharmacodynamics of antibiotics and their effect on bacterial killing in tissue.

Protocol:

  • Animal Preparation: Use immunocompromised mice (e.g., neutropenic, induced by cyclophosphamide) to establish a robust infection.

  • Inoculum Preparation: Prepare the bacterial inoculum as described for the sepsis model.

  • Induction of Infection: Inject a small volume (e.g., 0.1 mL) of the bacterial suspension into the thigh muscle of one hind limb.

  • This compound Administration: Begin treatment at a specified time after infection (e.g., 2 hours). Administer this compound according to the planned dosing schedule.

  • Monitoring and Outcome Measures: At various time points after treatment, euthanize groups of mice and aseptically remove the infected thigh muscle. Homogenize the tissue, perform serial dilutions, and plate on appropriate agar to determine the bacterial load (CFU/gram of tissue). The primary outcome is the reduction in bacterial count compared to untreated controls.

Rat Pneumonia Model

This model is relevant for evaluating antibiotics against respiratory pathogens.

Protocol:

  • Animal Preparation: Use specific pathogen-free rats (e.g., Sprague-Dawley or Wistar).

  • Inoculum Preparation: Prepare the bacterial inoculum as described previously.

  • Induction of Pneumonia: Anesthetize the rats and instill a small volume (e.g., 50-100 µL) of the bacterial suspension directly into the lungs via intratracheal administration.

  • This compound Administration: Initiate treatment at a set time post-infection (e.g., 4-6 hours).

  • Monitoring and Outcome Measures: Monitor the animals for signs of respiratory distress. At predetermined endpoints, euthanize the animals and harvest the lungs. Homogenize the lung tissue to determine the bacterial load (CFU/gram of tissue). Other endpoints can include survival, lung histopathology, and markers of inflammation in bronchoalveolar lavage fluid.

Signaling Pathways in Bacterial Infection and Treatment

The host immune response to bacterial infection and the mechanism of action of this compound involve complex signaling pathways. Understanding these pathways can provide insights into the drug's efficacy and the host's ability to clear the infection.

Host Immune Response to Bacterial Infection

The innate immune system is the first line of defense against invading bacteria. Pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs), recognize pathogen-associated molecular patterns (PAMPs) on bacteria, like lipopolysaccharide (LPS) from Gram-negative bacteria. This recognition triggers intracellular signaling cascades that lead to the activation of transcription factors, most notably NF-κB. Activated NF-κB translocates to the nucleus and induces the expression of pro-inflammatory cytokines, chemokines, and antimicrobial peptides, which orchestrate the recruitment of immune cells to the site of infection and the subsequent killing of bacteria.

Host_Immune_Response cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bacterium Bacterium LPS LPS Bacterium->LPS releases TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates IκB IκB IKK->IκB phosphorylates IκB_NF-κB IκB-NF-κB (inactive complex) IκB->IκB_NF-κB degradation NF-κB NF-κB NF-κB_active NF-κB (active) IκB_NF-κB->NF-κB_active translocates DNA DNA NF-κB_active->DNA binds to Pro-inflammatory\nCytokines Pro-inflammatory Cytokines DNA->Pro-inflammatory\nCytokines transcription

Caption: Toll-like receptor 4 (TLR4) signaling pathway activation by bacterial lipopolysaccharide (LPS).

This compound Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound, like all aminoglycosides, targets the bacterial ribosome, specifically the 30S subunit. It binds to the A-site of the 16S rRNA, which interferes with the decoding process during translation. This binding leads to the misreading of mRNA codons, resulting in the incorporation of incorrect amino acids into the growing polypeptide chain. The accumulation of these non-functional or toxic proteins disrupts bacterial cell membrane integrity and ultimately leads to bacterial cell death.

Isepamicin_Mechanism cluster_bacterial_cell Bacterial Cell cluster_cytoplasm Cytoplasm This compound This compound 30S_Ribosome 30S Ribosomal Subunit This compound->30S_Ribosome binds to A-site Protein_Synthesis Protein Synthesis (Translation) This compound->Protein_Synthesis inhibits 30S_Ribosome->Protein_Synthesis decodes mRNA mRNA mRNA mRNA->Protein_Synthesis tRNA tRNA tRNA->Protein_Synthesis Mistranslated_Protein Mistranslated/ Non-functional Protein Protein_Synthesis->Mistranslated_Protein leads to Cell_Death Bacterial Cell Death Mistranslated_Protein->Cell_Death causes

Caption: this compound inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.

Conclusion

This compound remains a valuable antibiotic for preclinical research, particularly against multidrug-resistant Gram-negative pathogens. The information and protocols provided in these application notes are intended to facilitate the design of robust in vivo studies to further characterize its therapeutic potential. Careful consideration of the animal model, bacterial pathogen, and pharmacokinetic/pharmacodynamic principles is essential for obtaining meaningful and translatable results.

References

Application Notes and Protocols for Isepamicin Susceptibility Testing via Agar Dilution Method

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the minimum inhibitory concentration (MIC) of Isepamicin against aerobic bacteria using the agar dilution method. This method is a reference standard for antimicrobial susceptibility testing.[1][2][3]

Introduction

This compound is a broad-spectrum aminoglycoside antibiotic effective against various Gram-negative bacteria.[4][5] The agar dilution method is a quantitative technique used to determine the in vitro susceptibility of bacteria to antimicrobial agents. It involves incorporating serial dilutions of the antimicrobial agent into an agar medium, followed by the inoculation of a standardized bacterial suspension. The MIC is the lowest concentration of the antimicrobial agent that inhibits the visible growth of the microorganism. This method is considered a gold standard for susceptibility testing due to its accuracy and reproducibility.

Principle of the Agar Dilution Method

The agar dilution method is based on the inoculation of a standardized suspension of the test microorganism onto a series of agar plates containing doubling dilutions of an antimicrobial agent. Following incubation, the plates are examined for the presence or absence of bacterial growth. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Materials and Reagents

  • This compound sulfate powder (analytical grade)

  • Mueller-Hinton Agar (MHA) powder

  • Sterile deionized water

  • Sterile saline (0.85% NaCl)

  • Petri dishes (90 mm or 100 mm)

  • Sterile tubes for dilutions

  • Micropipettes and sterile tips

  • Inoculating device (e.g., multipoint replicator)

  • Vortex mixer

  • Incubator (35 ± 2°C)

  • Spectrophotometer or McFarland turbidity standards (0.5)

  • Quality control (QC) bacterial strains (e.g., Escherichia coli ATCC 25922)

Experimental Protocols

Preparation of this compound Stock Solution
  • Calculate the amount of this compound sulfate powder needed to prepare a stock solution of a specific concentration (e.g., 1280 µg/mL). It is important to account for the potency of the antibiotic powder if specified by the manufacturer.

  • Dissolve the calculated amount of this compound sulfate powder in sterile deionized water. Ensure complete dissolution by vortexing.

  • Sterilize the stock solution by membrane filtration (0.22 µm filter) if not prepared from sterile powder.

  • Store the stock solution in sterile, tightly sealed containers at -20°C or below for up to 6 months. Avoid repeated freeze-thaw cycles.

Preparation of Agar Plates with this compound
  • Prepare Mueller-Hinton Agar according to the manufacturer's instructions. Sterilize by autoclaving.

  • Allow the molten MHA to cool to 45-50°C in a water bath.

  • Prepare serial two-fold dilutions of the this compound stock solution in sterile deionized water to achieve the desired final concentrations in the agar plates (e.g., 0.25 to 64 µg/mL).

  • For each concentration, add 1 part of the diluted this compound solution to 9 parts of molten MHA (e.g., 2 mL of antibiotic solution to 18 mL of MHA for a final volume of 20 mL). Mix gently but thoroughly to ensure uniform distribution of the antibiotic.

  • Pour the antibiotic-containing agar into sterile Petri dishes to a uniform depth of 3-4 mm.

  • Prepare a growth control plate containing MHA without any antibiotic.

  • Allow the agar plates to solidify at room temperature on a level surface.

  • The prepared plates can be stored at 2-8°C for up to one week.

Inoculum Preparation
  • From a fresh (18-24 hours) culture on a non-selective agar medium, select 3-5 well-isolated colonies of the test organism.

  • Transfer the colonies to a tube containing sterile saline.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be done visually or using a spectrophotometer.

  • Dilute the adjusted inoculum suspension 1:10 in sterile saline to obtain a final inoculum density of approximately 1-2 x 10⁷ CFU/mL. This suspension should be used within 15-30 minutes of preparation.

Inoculation and Incubation
  • Using a multipoint replicator, inoculate the surface of each this compound-containing agar plate and the growth control plate with the prepared bacterial suspension. Each spot should contain approximately 1-2 x 10⁴ CFU.

  • Allow the inoculated spots to dry completely before inverting the plates.

  • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

Interpretation of Results
  • After incubation, examine the plates for bacterial growth.

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the test organism. A faint haze or one or two isolated colonies should be disregarded.

  • The growth control plate should show confluent growth.

Quality Control

Quality control is essential to ensure the accuracy and reproducibility of the results. This should be performed with each batch of tests using a reference bacterial strain with a known this compound MIC range.

Quality Control StrainAntimicrobial AgentMIC Range (µg/mL)
Escherichia coli ATCC 25922This compound≤1

Data Presentation

This compound MIC Breakpoints

Interpretive criteria for this compound are not currently available from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). However, some studies have utilized breakpoints from other organizations or have used amikacin breakpoints as a reference.

OrganizationSusceptibleIntermediateResistant
CA-SFM (2010) ≤ 8 µg/mL-> 16 µg/mL
Amikacin Breakpoint (CLSI) ≤ 16 µg/mL32 µg/mL≥ 64 µg/mL

CA-SFM: Comité de l'Antibiogramme de la Société Française de Microbiologie

Example MIC Data Table
Bacterial IsolateThis compound MIC (µg/mL)Interpretation (based on CA-SFM)
E. coli Isolate 12Susceptible
K. pneumoniae Isolate 18Susceptible
P. aeruginosa Isolate 132Resistant
E. coli ATCC 25922 (QC)1In Control

Visualization of Experimental Workflow and this compound's Mechanism of Action

Experimental Workflow

G cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis stock_solution Prepare this compound Stock Solution agar_plates Prepare Agar Plates with this compound Dilutions stock_solution->agar_plates inoculation Inoculate Plates agar_plates->inoculation inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculum->inoculation incubation Incubate at 35°C for 16-20h inoculation->incubation reading Read Plates for Visible Growth incubation->reading mic_determination Determine MIC reading->mic_determination interpretation Interpret Results (S/I/R) mic_determination->interpretation

Caption: Workflow for this compound susceptibility testing using the agar dilution method.

Mechanism of Action and Resistance

G cluster_action Mechanism of Action cluster_resistance Mechanisms of Resistance This compound This compound ribosome Bacterial 30S Ribosomal Subunit This compound->ribosome Binds to protein_synthesis Inhibition of Protein Synthesis ribosome->protein_synthesis Disrupts cell_death Bacterial Cell Death protein_synthesis->cell_death Leads to enzymatic_modification Enzymatic Modification (e.g., Acetyltransferases) enzymatic_modification->this compound Inactivates target_modification Ribosomal Alteration (e.g., 16S rRNA methylation) target_modification->ribosome Modifies binding site efflux_pumps Efflux Pumps efflux_pumps->this compound Removes from cell

Caption: Simplified diagram of this compound's mechanism of action and bacterial resistance mechanisms.

References

Application Notes and Protocols for Isepamicin MIC Determination using E-test

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the Minimal Inhibitory Concentration (MIC) of Isepamicin using the E-test method. The E-test is a quantitative antimicrobial susceptibility testing method that utilizes a predefined, stable gradient of an antimicrobial agent immobilized on a plastic strip.[1][2]

Principle of the E-test

The E-test operates on a combination of dilution and diffusion principles.[3] When an E-test strip is applied to an inoculated agar surface, the antibiotic is immediately released from the strip into the agar, forming a continuous, exponential concentration gradient of the antimicrobial agent directly underneath the strip.[4][5] After incubation, a symmetrical inhibition ellipse is formed along the strip. The MIC is read directly from the scale on the strip where the edge of the inhibition ellipse intersects the strip.

Materials and Equipment

  • This compound E-test strips

  • Mueller-Hinton agar (MHA) plates (4.0 ± 0.5 mm depth)

  • Sterile saline (0.85% NaCl) or appropriate broth

  • Sterile cotton swabs

  • 0.5 McFarland turbidity standard

  • Bacterial culture to be tested

  • Quality control (QC) strains (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)

  • Incubator (35°C ± 2°C)

  • Forceps

  • Calipers or a ruler for measuring zone sizes (for correlation with disk diffusion, if performed)

Experimental Protocol

A detailed workflow for performing the this compound E-test is provided below. Adherence to aseptic techniques is crucial throughout the procedure.

Media Preparation

Ensure that Mueller-Hinton agar plates have a depth of 4.0 ± 0.5 mm and a pH of 7.3 ± 0.1. The quality of the media is critical for accurate and reproducible results.

Inoculum Preparation
  • From a pure, overnight culture, select several well-isolated colonies of the test organism.

  • Emulsify the colonies in sterile saline or broth.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to an approximate inoculum density of 1-2 x 10⁸ CFU/mL.

  • Use the standardized inoculum within 15 minutes of preparation to ensure bacterial viability.

Inoculation of Agar Plate
  • Dip a sterile cotton swab into the standardized inoculum suspension.

  • Remove excess fluid by pressing the swab against the inside wall of the tube.

  • Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60° between each streaking to ensure uniform growth.

  • Allow the agar surface to dry for 10-15 minutes before applying the E-test strips.

Application of this compound E-test Strip
  • Using sterile forceps, carefully place the this compound E-test strip onto the center of the inoculated agar plate with the MIC scale facing upwards.

  • Ensure the entire length of the strip is in complete contact with the agar surface. Do not move the strip once it has been applied, as the antibiotic gradient begins to form immediately.

Incubation
  • Invert the inoculated plates and place them in an incubator at 35°C ± 2°C for 16-20 hours in ambient air.

  • Incubation times may need to be extended for slow-growing organisms.

Reading and Interpreting Results
  • After incubation, observe the elliptical zone of inhibition around the E-test strip.

  • Read the MIC value at the point where the lower edge of the inhibition ellipse intersects the MIC scale on the strip.

  • If the intersection falls between two markings on the scale, the MIC should be rounded up to the next highest value.

  • Interpret the MIC value according to the established breakpoints from CLSI or EUCAST to categorize the isolate as Susceptible (S), Intermediate (I), or Resistant (R).

Experimental Workflow Diagram

Etest_Workflow This compound E-test Experimental Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis start Start media_prep Prepare Mueller-Hinton Agar Plates start->media_prep Step 1 inoculum_prep Prepare 0.5 McFarland Standardized Inoculum media_prep->inoculum_prep Step 2 inoculation Inoculate Agar Plate with Bacterial Suspension inoculum_prep->inoculation Step 3 drying Allow Plate to Dry (10-15 min) inoculation->drying Step 4 strip_application Apply this compound E-test Strip drying->strip_application Step 5 incubation Incubate at 35°C (16-20 hours) strip_application->incubation Step 6 read_mic Read MIC at Ellipse Intersection incubation->read_mic Step 7 interpretation Interpret Results using CLSI/EUCAST Breakpoints read_mic->interpretation Step 8 end End interpretation->end

Caption: A flowchart of the this compound E-test experimental workflow.

Quality Control

Quality control (QC) is essential to ensure the accuracy and reliability of the E-test results. Standard ATCC reference strains should be tested with each new batch of E-test strips and media, and on a routine basis as defined by the laboratory's quality assurance program.

Note: At the time of this publication, specific this compound MIC quality control ranges for E. coli ATCC 25922 and P. aeruginosa ATCC 27853 are not listed in the current CLSI M100 or EUCAST QC documents. It is recommended to follow the manufacturer's provided QC ranges from the package insert or to establish internal QC ranges based on a validation study.

Quality Control StrainRecommended Testing FrequencyExpected MIC Range (µg/mL)
Escherichia coli ATCC 25922Daily or with each test runRefer to manufacturer's insert
Pseudomonas aeruginosa ATCC 27853Daily or with each test runRefer to manufacturer's insert

Data Presentation

The following tables provide examples of how to present this compound MIC data.

Table 1: this compound MIC Distribution against Clinical Isolates

Organism (n)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Escherichia coli (3401)--≤8 (99.9% susceptible)
Klebsiella pneumoniae (1040)--≤8 (95.3% susceptible)
Proteus mirabilis (590)--≤8 (99.7% susceptible)
Enterobacter spp. (460)--≤8 (98.9% susceptible)
(Data adapted from a study on Enterobacteriaceae clinical isolates)

Table 2: Interpretive Breakpoints for this compound

OrganismSusceptible (S)Intermediate (I)Resistant (R)Reference
Enterobacterales≤ 8 µg/mL-> 16 µg/mLCA-SFM (2010)
Pseudomonas aeruginosaNot explicitly definedNot explicitly definedNot explicitly definedCLSI/EUCAST
(Note: CLSI and EUCAST do not currently provide specific interpretive breakpoints for this compound. The breakpoints from the Comité de l'Antibiogramme de la Société Française de Microbiologie (CA-SFM) are provided for reference.)

Logical Relationship of MIC and Breakpoints

MIC_Interpretation Interpretation of MIC Value cluster_interpretation Categorization mic_value Determined this compound MIC Value (µg/mL) susceptible Susceptible (S) mic_value->susceptible MIC ≤ S Breakpoint intermediate Intermediate (I) mic_value->intermediate S Breakpoint < MIC ≤ R Breakpoint resistant Resistant (R) mic_value->resistant MIC > R Breakpoint breakpoints CLSI/EUCAST/CA-SFM Interpretive Breakpoints breakpoints->susceptible breakpoints->intermediate breakpoints->resistant

Caption: Logical flow for categorizing an isolate based on its MIC value.

References

Application Notes: The Use of Isepamicin in Elucidating Bacterial Protein Synthesis Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isepamicin is a semi-synthetic aminoglycoside antibiotic derived from gentamicin B.[1][2] It belongs to a class of antibiotics that are potent inhibitors of bacterial protein synthesis, exhibiting a broad spectrum of activity, particularly against Gram-negative bacteria.[2][3] Structurally and functionally similar to amikacin, this compound is notable for its stability against many aminoglycoside-modifying enzymes, which are a common cause of bacterial resistance.[4] These characteristics make this compound not only a valuable therapeutic agent but also a crucial tool for researchers studying the mechanisms of bacterial translation and developing novel antimicrobial agents.

The primary mechanism of action for all aminoglycosides, including this compound, is the binding to the bacterial 30S ribosomal subunit. This interaction disrupts the fidelity of protein synthesis, leading to the production of nonfunctional or truncated proteins and ultimately resulting in bacterial cell death. These application notes provide detailed protocols and data for researchers utilizing this compound to investigate the inhibition of bacterial protein synthesis.

Mechanism of Action: Targeting the Ribosomal Decoding Center

This compound exerts its bactericidal effect by binding with high affinity to the A-site (aminoacyl-tRNA site) on the 16S rRNA component of the bacterial 30S ribosomal subunit. This binding induces a conformational change in the decoding center, which has several critical consequences for translation:

  • Inhibition of the Initiation Complex: this compound can interfere with the proper formation of the 70S initiation complex, a crucial first step in protein synthesis.

  • mRNA Misreading: The presence of the drug in the A-site forces the ribosome to misread the mRNA codon, leading to the incorporation of incorrect amino acids into the growing polypeptide chain. This results in a pool of aberrant, nonfunctional proteins that can be toxic to the cell.

  • Premature Termination: The disruption of the translation process can also lead to the premature dissociation of the ribosome from the mRNA, resulting in truncated proteins.

  • Blockage of Translocation: While miscoding is a primary effect, some aminoglycosides can also hinder the translocation step, where the ribosome moves along the mRNA to the next codon.

These combined effects irreversibly disrupt protein synthesis, leading to a rapid, concentration-dependent bactericidal action.

Mechanism of this compound Action on the Bacterial Ribosome cluster_ribosome Bacterial 70S Ribosome cluster_process Protein Synthesis 50S 50S Subunit Polypeptide Growing Polypeptide 30S 30S Subunit A_Site A-Site (16S rRNA) Inhibition Inhibition & Disruption A_Site->Inhibition mRNA mRNA tRNA Aminoacyl-tRNA tRNA->A_Site Normal Binding This compound This compound This compound->A_Site Binds to Miscoding mRNA Miscoding Inhibition->Miscoding Termination Premature Termination Inhibition->Termination Consequences Consequences CellDeath Bacterial Cell Death Consequences->CellDeath Leads to Miscoding->Consequences Termination->Consequences

Caption: this compound binds the 30S ribosomal A-site, causing miscoding and premature termination.

Quantitative Data: In Vitro Activity of this compound

The antimicrobial potency of an antibiotic is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible bacterial growth. The MIC90 value represents the concentration required to inhibit 90% of the isolates tested.

Table 1: this compound MIC90 Values for Enterobacteriaceae

Organism This compound MIC90 (mg/L) Amikacin MIC90 (mg/L) Gentamicin MIC90 (mg/L) Tobramycin MIC90 (mg/L)
Escherichia coli 1.1 - 4.0 3.9 - 8.0 >16 >16
Klebsiella pneumoniae 2.0 - 4.0 4.0 - 8.0 16 >16
Enterobacter cloacae 7.2 - 8.0 8.0 >16 >16

| Serratia marcescens | 4.0 | 8.0 | 16 | >16 |

Table 2: this compound MIC90 Values for Non-Fermentative Gram-Negative Bacilli

Organism This compound MIC90 (mg/L) Amikacin MIC90 (mg/L) Gentamicin MIC90 (mg/L) Tobramycin MIC90 (mg/L)
Pseudomonas aeruginosa 7.8 - 16 16 >16 >16

| Acinetobacter spp. | 7.2 - 16 | 32 | >16 | >16 |

Table 3: this compound MIC90 Values for Gram-Positive Cocci

Organism This compound MIC90 (mg/L)
Staphylococcus spp. 0.5 - 6.9
Enterococcus spp. ≥ 64

| Streptococcus spp. | ≥ 64 |

Note: MIC values can be influenced by testing methodology and the cation content of the medium.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent against a bacterial isolate.

Workflow for MIC Determination (Broth Microdilution) Start Start Prep_Ise Prepare Serial Dilutions of this compound in a 96-Well Plate Start->Prep_Ise Prep_Inoculum Prepare Standardized Bacterial Inoculum (~5 x 10^5 CFU/mL) Prep_Ise->Prep_Inoculum Inoculate Inoculate Each Well (Including Growth and Sterility Controls) Prep_Inoculum->Inoculate Incubate Incubate Plate at 35-37°C for 16-20 hours Inoculate->Incubate Observe Visually Inspect for Turbidity (Bacterial Growth) Incubate->Observe Determine_MIC Identify Lowest Concentration with No Visible Growth (This is the MIC) Observe->Determine_MIC End End Determine_MIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Methodology:

  • Preparation of this compound Stock: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water) at a concentration of 1280 mg/L.

  • Serial Dilution: In a 96-well microtiter plate, perform 2-fold serial dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations (e.g., 64 mg/L to 0.125 mg/L). Include a drug-free well for a growth control and an uninoculated well for a sterility control.

  • Inoculum Preparation: Culture the bacterial strain of interest on an appropriate agar plate overnight. Suspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the this compound dilutions and the growth control well.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours under ambient air conditions.

  • Reading Results: After incubation, determine the MIC by visually inspecting the plate for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

Protocol 2: In Vitro Translation Inhibition Assay

This assay quantifies the inhibitory effect of this compound on bacterial protein synthesis using a cell-free system and a reporter protein.

Workflow for In Vitro Translation Inhibition Assay Start Start Prep_System Prepare Cell-Free Translation System (e.g., E. coli S30 Extract) Start->Prep_System Add_Components Combine System with Reporter mRNA (e.g., Luciferase), Amino Acids, and Energy Source Prep_System->Add_Components Add_Ise Add Varying Concentrations of this compound to Reactions (Include No-Drug Control) Add_Components->Add_Ise Incubate Incubate at 37°C for 60-90 minutes Add_Ise->Incubate Measure Measure Reporter Activity (e.g., Luminescence for Luciferase) Incubate->Measure Calculate Calculate % Inhibition and Determine IC50 Value Measure->Calculate End End Calculate->End

Caption: Workflow for quantifying protein synthesis inhibition using a cell-free system.

Methodology:

  • System Preparation: Utilize a commercial E. coli S30 cell-free extract system for coupled transcription-translation or a purified component system (e.g., PURExpress).

  • Reaction Setup: In a microcentrifuge tube or multi-well plate, assemble the reaction mixture according to the manufacturer's instructions. This typically includes the S30 extract, an energy source (ATP/GTP), amino acids, and a DNA or mRNA template encoding a reporter protein (e.g., firefly luciferase).

  • Inhibitor Addition: Add this compound to the reactions at a range of final concentrations. Include a positive control (another known protein synthesis inhibitor like chloramphenicol) and a no-drug negative control.

  • Incubation: Incubate the reactions at 37°C for a specified time (e.g., 60-90 minutes) to allow for protein synthesis.

  • Quantification: Stop the reaction and measure the amount of synthesized reporter protein. For luciferase, add the appropriate substrate and measure the resulting luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of protein synthesis inhibition for each this compound concentration relative to the no-drug control. Plot the percent inhibition against the log of this compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of protein synthesis).

Protocol 3: Toe-printing Analysis to Map Ribosome Stalling

Toe-printing is a powerful primer extension inhibition assay used to identify the precise location on an mRNA where a ribosome is stalled by an inhibitor like this compound.

Principle of Toe-printing Analysis mRNA mRNA Template Ribosome Ribosome + this compound mRNA->Ribosome Forms Complex Primer Labeled Primer Primer->mRNA Anneals Toeprint cDNA 'Toeprint' (Extension Halts) Primer->Toeprint Generates RT Reverse Transcriptase RT->Ribosome Stalls at RT->Primer Extends Analysis Analyze on Sequencing Gel Toeprint->Analysis Identifies Stall Site

Caption: Toe-printing identifies the ribosome stall site induced by an inhibitor.

Methodology:

  • Template Preparation: In vitro transcribe the mRNA of interest. Ensure it is purified and free of DNA template.

  • Complex Formation: Incubate the mRNA template with purified bacterial 70S ribosomes (or a cell-free extract system like rabbit reticulocyte lysate) in a toeprinting buffer. Add this compound to the reaction to induce ribosome stalling. A control reaction without this compound is essential to identify natural pause sites.

  • Primer Annealing: Add a fluorescently or radioactively labeled DNA primer that is complementary to a sequence downstream of the region of interest on the mRNA. Incubate on ice to allow annealing.

  • Primer Extension: Initiate reverse transcription by adding dNTPs and a reverse transcriptase (e.g., AMV-RT). The enzyme will synthesize a complementary DNA (cDNA) strand until it encounters the stalled ribosome.

  • Product Purification: Stop the reaction and purify the cDNA products, typically by phenol-chloroform extraction and ethanol precipitation.

  • Gel Electrophoresis: Analyze the cDNA products on a high-resolution denaturing polyacrylamide sequencing gel alongside a sequencing ladder generated from the same mRNA template.

  • Analysis: The "toeprint" will appear as a distinct band on the gel that is absent or significantly fainter in the no-drug control lane. The position of this band relative to the sequencing ladder reveals the precise nucleotide on the mRNA where the leading edge of the ribosome was stalled, typically 15-17 nucleotides downstream of the P-site codon.

References

Troubleshooting & Optimization

Technical Support Center: Isepamicin MIC Assay Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting variability in Isepamicin Minimum Inhibitory Concentration (MIC) assays.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for determining the MIC of this compound?

A1: The broth microdilution method is the most commonly used technique for determining the MIC of this compound and other antimicrobial agents. This method involves preparing serial dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate, followed by inoculation with a standardized bacterial suspension.[1][2]

Q2: My this compound MIC values are consistently higher/lower than expected for my quality control (QC) strain. What are the likely causes?

A2: Deviations in MIC values for QC strains often point to issues with the inoculum density or the antibiotic concentration. Higher-than-expected MICs can result from an inoculum that is too heavy, while lower-than-expected MICs may be due to an inoculum that is too light.[3] It is also crucial to verify the stock solution concentration and stability of the this compound used.[4]

Q3: I am observing "skipped wells" (growth in a well with a higher antibiotic concentration than a well with no growth) in my assay. What does this indicate?

A3: Skipped wells can be caused by a few factors, including contamination of the well, improper inoculation of the microtiter plate, or errors in the antibiotic dilution series.[3] Careful review of your pipetting technique and ensuring the sterility of your reagents and equipment is recommended.

Q4: How critical is the cation concentration in the Mueller-Hinton Broth (MHB) for this compound MIC testing?

A4: The concentration of divalent cations, specifically calcium (Ca²⁺) and magnesium (Mg²⁺), in the Mueller-Hinton Broth is critical for accurate aminoglycoside MIC testing. Elevated levels of these cations can adversely influence this compound MICs, potentially leading to falsely elevated results. Therefore, using cation-adjusted Mueller-Hinton Broth (CAMHB) is essential.

Q5: What are the recommended quality control strains for this compound MIC assays?

A5: Standard QC strains recommended by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) should be used. Commonly used strains for Gram-negative susceptibility testing include Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853.

Troubleshooting Guide

The following table outlines common problems encountered during this compound MIC assays, their probable causes, and recommended solutions.

Problem Probable Cause(s) Recommended Solution(s)
No bacterial growth in any wells (including the positive control) 1. Inoculum was not viable or was not added to the wells.2. Incorrect incubation temperature or atmosphere.3. Errors in media preparation.1. Verify the viability of the bacterial culture before preparing the inoculum. Ensure proper inoculation technique.2. Confirm that the incubator is set to the correct temperature and conditions for the test organism.3. Prepare fresh media, ensuring all components are added correctly and the final pH is appropriate.
Growth in all wells (including the highest this compound concentration) 1. The test organism is highly resistant to this compound.2. This compound stock solution has degraded or was prepared incorrectly.3. Gross contamination of the microtiter plate or reagents.1. Verify the identity and expected susceptibility profile of the test organism. Consider testing a wider range of this compound concentrations.2. Prepare a fresh stock solution of this compound from a reliable source. Verify the potency of the antibiotic powder.3. Repeat the assay using fresh, sterile reagents and aseptic technique.
MIC values for QC strains are out of the acceptable range 1. Inoculum density is too high or too low.2. Incorrect preparation of antibiotic dilutions.3. The QC strain has been sub-cultured too many times or has mutated.4. Improper incubation time or temperature.1. Carefully standardize the inoculum to a 0.5 McFarland standard.2. Review the dilution calculation and pipetting technique. Use calibrated pipettes.3. Use a fresh, authenticated culture of the QC strain from a reputable supplier.4. Ensure the incubation period and temperature adhere to CLSI or EUCAST guidelines (typically 16-20 hours at 35°C for many organisms).
Inconsistent results between replicates 1. Inconsistent inoculum volume added to wells.2. Errors in pipetting the antibiotic dilutions.3. Bubbles in the wells interfering with growth or reading of results.1. Use a multichannel pipette for inoculation and ensure all tips are dispensing correctly.2. Be meticulous with pipetting; change tips between dilutions.3. Inspect the plate for bubbles before incubation and gently tap to dislodge them if necessary.

Factors Influencing this compound MIC Variability

Several factors can impact the outcome of an this compound MIC assay. Understanding and controlling these variables is crucial for obtaining accurate and reproducible results.

Factor Effect on MIC Recommendation
Inoculum Density An inoculum that is too heavy can lead to falsely high MICs, while one that is too light can result in falsely low MICs.Standardize the inoculum to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
Cation Content of Medium Elevated levels of divalent cations (Ca²⁺ and Mg²⁺) can antagonize the activity of aminoglycosides, leading to higher MIC values.Use cation-adjusted Mueller-Hinton Broth (CAMHB) for all aminoglycoside susceptibility testing.
pH of Medium Variations in the pH of the growth medium can affect the activity of this compound.Ensure the pH of the Mueller-Hinton Broth is within the recommended range (typically 7.2-7.4) after preparation and sterilization.
Incubation Time and Temperature Deviations from the standardized incubation conditions can affect bacterial growth rates and, consequently, MIC readings.Incubate plates for 16-20 hours at 35 ± 2°C, unless specified otherwise for a particular organism.
Antibiotic Potency The use of expired or improperly stored this compound can lead to inaccurate MIC results due to reduced potency.Use this compound powder of known potency from a reputable source and store it according to the manufacturer's instructions. Prepare fresh stock solutions regularly.

Quality Control (QC) Ranges

Performing quality control with standard, well-characterized bacterial strains is mandatory for validating the accuracy of MIC assay results. The table below provides expected MIC ranges for common QC strains with aminoglycosides.

Note: While specific CLSI/EUCAST endorsed MIC ranges for this compound are not as widely published as for other aminoglycosides, the ranges for amikacin can often serve as a useful reference due to their structural similarities.

QC Strain Antimicrobial Agent Acceptable MIC Range (µg/mL) Reference
Escherichia coli ATCC® 25922™Amikacin0.5 - 4CLSI
Gentamicin0.25 - 1CLSI
Tobramycin0.25 - 1CLSI
Pseudomonas aeruginosa ATCC® 27853™Amikacin1 - 4CLSI
Gentamicin0.5 - 2CLSI
Tobramycin0.5 - 2CLSI

Experimental Protocol: this compound Broth Microdilution MIC Assay

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound powder (potency-assayed)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile reagent reservoirs

  • Calibrated single and multichannel pipettes

  • Sterile pipette tips

  • Test organism and QC strains (E. coli ATCC 25922, P. aeruginosa ATCC 27853)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or turbidimeter

  • Incubator (35 ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution:

    • Calculate the amount of this compound powder needed to prepare a stock solution of a specific concentration (e.g., 1280 µg/mL), accounting for the potency of the powder.

    • Dissolve the powder in a suitable sterile solvent (e.g., water or a buffer as recommended by the manufacturer).

    • Sterilize the stock solution by filtration through a 0.22 µm filter.

    • Store the stock solution in small aliquots at -70°C or as recommended.

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Microtiter Plate:

    • Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well plate to achieve the desired final concentration range (e.g., 64 µg/mL to 0.25 µg/mL).

    • Typically, this involves adding 50 µL of CAMHB to wells 2 through 12, adding 100 µL of the appropriate this compound concentration to well 1, and then serially diluting 50 µL across the plate.

    • Include a growth control well (containing only CAMHB and inoculum) and a sterility control well (containing only CAMHB).

  • Inoculation:

    • Using a multichannel pipette, inoculate each well (except the sterility control) with the diluted bacterial suspension to a final volume as specified by the chosen protocol (often 100 µL).

  • Incubation:

    • Cover the plate with a lid and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpreting Results:

    • After incubation, visually inspect the plate for bacterial growth (indicated by turbidity or a cell pellet at the bottom of the well). A reading mirror or an automated plate reader can be used.

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

    • The growth control well should show distinct turbidity, and the sterility control well should remain clear.

    • Compare the MIC values obtained for the QC strains with the established acceptable ranges to validate the assay.

Visualizing Workflows and Influencing Factors

This compound MIC Assay Workflow

MIC_Workflow cluster_prep Day 1: Preparation cluster_assay Day 1: Assay Setup cluster_results Day 2: Results prep_iso Prepare this compound Stock & Dilutions prep_plate Dispense Dilutions into 96-Well Plate prep_iso->prep_plate prep_inoculum Prepare & Standardize Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Plate with Standardized Bacteria prep_inoculum->inoculate prep_plate->inoculate incubate Incubate Plate (16-20h at 35°C) inoculate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic qc_check Validate with QC Strain Results read_mic->qc_check report Report Final MIC qc_check->report

Caption: A flowchart of the this compound broth microdilution MIC assay.

Factors Influencing this compound MIC Assay Variability

MIC_Factors cluster_method Methodological Factors cluster_reagents Reagent Factors cluster_bio Biological Factors center_node This compound MIC Result Accuracy & Reproducibility inoculum Inoculum Density inoculum->center_node incubation Incubation Time & Temperature incubation->center_node reading Endpoint Reading (Visual/Automated) reading->center_node media_ph Medium pH media_ph->center_node cations Cation Concentration (Ca²⁺, Mg²⁺) cations->center_node antibiotic Antibiotic Potency & Stability antibiotic->center_node organism Test Organism (Growth Rate, Resistance) organism->center_node qc_strain QC Strain Integrity qc_strain->center_node

Caption: Key factors that can introduce variability into MIC assay results.

References

Technical Support Center: Optimizing Isepamicin Concentration for Synergistic Effect Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for optimizing Isepamicin concentrations in antimicrobial synergy studies.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common issues encountered during synergistic effect studies involving this compound.

Q1: What is the primary mechanism of synergy between this compound and β-lactam antibiotics?

A1: The synergistic effect primarily stems from the ability of β-lactam antibiotics to damage the bacterial cell wall. This damage increases the permeability of the cell wall, which in turn facilitates the uptake of this compound, an aminoglycoside, into the bacterial cell.[1][2][3][4] Once inside, this compound can bind to the 30S ribosomal subunit, inhibiting protein synthesis and leading to bacterial cell death.

Q2: How do I select the initial concentration range for this compound in a synergy study?

A2: A common starting point is to use sub-inhibitory concentrations of this compound, often ranging from 1/4 to 1/8 of its Minimum Inhibitory Concentration (MIC).[5] It is crucial to first determine the MIC of this compound and the partner antibiotic individually against the target organism.

Q3: My checkerboard assay results are inconsistent or difficult to interpret. What are the common causes?

A3: Inconsistent results in a checkerboard assay can arise from several factors:

  • Pipetting Errors: Inaccurate serial dilutions are a primary source of error. Ensure careful and consistent pipetting technique.

  • Inoculum Effect: A bacterial inoculum that is too high can overwhelm the antibiotics, leading to apparent resistance. Standardize your inoculum to a 0.5 McFarland standard.

  • Edge Effects: Evaporation from the outer wells of a microplate can concentrate the antibiotics, leading to erroneous results. Filling the perimeter wells with sterile water or media can help mitigate this.

  • Compound Precipitation: Ensure that both this compound and the partner drug are soluble at the tested concentrations in the chosen medium. Precipitation can be mistaken for a lack of efficacy.

Q4: In my time-kill assay, I'm not observing a synergistic killing effect. What should I troubleshoot?

A4: A lack of synergy in a time-kill assay could be due to:

  • Incorrect Sampling Times: The synergistic effect may be time-dependent. Ensure you are sampling at appropriate intervals (e.g., 0, 2, 4, 8, 24 hours) to capture the dynamics of the interaction.

  • Bacterial Clumping: Some bacteria tend to clump, which can lead to inaccurate colony counts and uneven exposure to the antibiotics. Gentle vortexing before sampling can help. For some strains, adding a surfactant like Tween 80 may be necessary.

  • High Bacterial Density: Similar to the checkerboard assay, a high initial inoculum can mask the synergistic effect.

  • Antibiotic Degradation: Ensure that the antibiotics are stable in the chosen broth medium for the duration of the experiment.

Q5: What do the terms "synergy," "additivity," and "antagonism" mean in the context of a checkerboard assay?

A5: These terms are defined by the Fractional Inhibitory Concentration (FIC) index, which is calculated from the MICs of the drugs alone and in combination.

  • Synergy: The combined effect of the two drugs is significantly greater than the sum of their individual effects (FIC index ≤ 0.5).

  • Additivity/Indifference: The combined effect is equal to the sum of the individual effects (FIC index > 0.5 to 4).

  • Antagonism: The combined effect is less than the sum of their individual effects (FIC index > 4).

Quantitative Data on this compound Concentrations for Synergy

The following table summarizes this compound concentrations used in combination with β-lactam antibiotics from published studies. Note that optimal concentrations are strain- and partner-antibiotic dependent.

Partner AntibioticTarget Organism(s)This compound Concentration RangeObserved EffectReference
Cefazolin, Cefotiam, FlomoxefKlebsiella pneumoniae1/4 to 1/8 MICStrong synergistic effects
Piperacillin, Ceftazidime, Aztreonam, Imipenem, PanipenemEnterobacter cloacae1/4 to 1/8 MICStrong synergistic effects
Cefoperazone, Latamoxef, Imipenem/CilastatinPseudomonas aeruginosa, Serratia marcescens, Klebsiella pneumoniaeSub-bacteriostatic concentrationsSynergistic or additive effects
Cefotaxime, Ceftazidime, Ceftriaxone, Mezlocillin, PiperacillinGentamicin-resistant Gram-negative bacilliNot specifiedHigh rates of synergy (75-80%)

Experimental Protocols

Checkerboard Assay Protocol

This protocol provides a generalized method for determining the synergistic interaction between this compound and another antimicrobial agent.

  • Determine Minimum Inhibitory Concentrations (MICs):

    • Individually determine the MIC of this compound and the partner antibiotic against the test organism using a standard broth microdilution method.

  • Prepare Antibiotic Stock Solutions:

    • Prepare stock solutions of both antibiotics at a concentration significantly higher than the highest concentration to be tested.

  • Set up the 96-Well Plate:

    • Dispense 50 µL of sterile broth into each well of a 96-well microtiter plate.

    • Along the x-axis (e.g., columns 1-10), create serial twofold dilutions of this compound.

    • Along the y-axis (e.g., rows A-G), create serial twofold dilutions of the partner antibiotic.

    • The resulting plate will have a gradient of concentrations for both drugs.

    • Include control wells with each antibiotic alone (e.g., row H for this compound, column 11 for the partner antibiotic) and a growth control well with no antibiotics.

  • Inoculate the Plate:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Add 100 µL of the bacterial inoculum to each well.

  • Incubation and Interpretation:

    • Incubate the plate at 35-37°C for 18-24 hours.

    • Visually inspect the wells for turbidity to determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) index using the following formula: FIC = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Interpret the results based on the FIC index values described in the FAQ section.

Time-Kill Curve Assay Protocol

This protocol outlines the steps for assessing the bactericidal activity of this compound in combination with another antibiotic over time.

  • Prepare Bacterial Inoculum:

    • Grow an overnight culture of the test organism and dilute it in fresh broth to a starting density of approximately 5 x 10^5 CFU/mL.

  • Set up Test Conditions:

    • Prepare flasks or tubes containing broth with the following conditions:

      • No antibiotic (growth control)

      • This compound alone (at a sub-MIC concentration, e.g., 1/2 MIC)

      • Partner antibiotic alone (at a sub-MIC concentration, e.g., 1/2 MIC)

      • This compound and the partner antibiotic in combination

  • Incubation and Sampling:

    • Inoculate each flask/tube with the prepared bacterial suspension.

    • Incubate at 37°C with constant agitation.

    • At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each culture.

  • Determine Viable Cell Counts:

    • Perform serial dilutions of each aliquot in sterile saline or broth.

    • Plate the dilutions onto appropriate agar plates.

    • Incubate the plates overnight and count the number of colonies (CFU/mL).

  • Data Analysis:

    • Plot the log10 CFU/mL against time for each condition.

    • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

Visualizations

Synergy_Mechanism cluster_extracellular Extracellular Space cluster_cell Bacterial Cell Beta_Lactam β-Lactam Antibiotic Cell_Wall Cell Wall Beta_Lactam->Cell_Wall Damages Isepamicin_ext This compound Cell_Membrane Cell Membrane Isepamicin_ext->Cell_Membrane Enhanced Uptake Cell_Wall->Cell_Membrane Increased Permeability Ribosome 30S Ribosome Cell_Membrane->Ribosome This compound (intracellular) Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits Cell_Death Cell Death Protein_Synthesis->Cell_Death Leads to

Caption: Mechanism of synergy between β-lactams and this compound.

Experimental_Workflow Start Start: Select Bacterial Strain and Antibiotics MIC_Determination Determine Individual MICs (this compound & Partner Drug) Start->MIC_Determination Synergy_Method Choose Synergy Testing Method MIC_Determination->Synergy_Method Checkerboard Checkerboard Assay Synergy_Method->Checkerboard Inhibitory Time_Kill Time-Kill Curve Assay Synergy_Method->Time_Kill Bactericidal Data_Analysis Data Analysis Checkerboard->Data_Analysis Time_Kill->Data_Analysis FIC_Calculation Calculate FIC Index Data_Analysis->FIC_Calculation TK_Plot Plot Log10 CFU/mL vs. Time Data_Analysis->TK_Plot Interpretation Interpret Results (Synergy, Additivity, Antagonism) FIC_Calculation->Interpretation TK_Plot->Interpretation End End: Optimized Concentration Range Identified Interpretation->End Troubleshooting_Logic cluster_checkerboard Checkerboard Troubleshooting cluster_time_kill Time-Kill Troubleshooting Start Inconsistent/Unexpected Synergy Results Assay_Type Which Assay? Start->Assay_Type Checkerboard_Issues Checkerboard Assay Assay_Type->Checkerboard_Issues Checkerboard Time_Kill_Issues Time-Kill Assay Assay_Type->Time_Kill_Issues Time-Kill Check_Pipetting Verify Pipetting Accuracy Checkerboard_Issues->Check_Pipetting Check_Sampling_Times Review Sampling Intervals Time_Kill_Issues->Check_Sampling_Times Check_Inoculum Standardize Inoculum Check_Pipetting->Check_Inoculum Check_Edge_Effects Mitigate Edge Effects Check_Inoculum->Check_Edge_Effects Check_Solubility Confirm Drug Solubility Check_Edge_Effects->Check_Solubility End Re-run Experiment Check_Solubility->End Check_Clumping Address Bacterial Clumping Check_Sampling_Times->Check_Clumping Check_Inoculum_TK Verify Initial Inoculum Check_Clumping->Check_Inoculum_TK Check_Stability Assess Antibiotic Stability Check_Inoculum_TK->Check_Stability Check_Stability->End

References

Isepamicin solubility issues and how to resolve them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of isepamicin.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound?

A1: this compound is most commonly used as this compound sulfate, which exhibits significantly higher aqueous solubility than its free base form. This compound sulfate is described as being very soluble in water.[1] Experimental data indicates a solubility of up to 125 mg/mL in water, which may require ultrasonication to achieve.[2][3][4] It is practically insoluble in methanol and ethanol.[1]

Q2: I'm observing particulate matter in my this compound solution. What could be the cause?

A2: Particulate matter can arise from several factors. If you are not using the sulfate salt of this compound, you may be observing the less soluble free base. Other causes can include the pH of your solution being outside the optimal range, the temperature of the solvent being too low, or interactions with other components in your buffer or media. For cell culture applications, precipitation can also occur due to interactions with salts or proteins in the media, especially after temperature changes like freeze-thaw cycles.

Q3: What is the optimal pH range for dissolving this compound sulfate?

A3: A solution of 0.5 g of this compound sulfate in 5 mL of water will naturally have a pH between 5.5 and 7.5. Maintaining the pH within this slightly acidic to neutral range is generally recommended for optimal solubility.

Q4: Can I heat the solution to aid dissolution?

A4: Yes, gentle heating can be an effective method to improve the dissolution of this compound sulfate. It is recommended to warm the solution to 37°C. This can be particularly helpful when preparing more concentrated solutions.

Q5: Is sonication necessary for dissolving this compound sulfate?

A5: Sonication is often recommended, especially for achieving higher concentrations of this compound sulfate in aqueous solutions. An ultrasonic bath can provide the necessary energy to break down powder agglomerates and facilitate dissolution.

Troubleshooting Guides

Issue 1: this compound Sulfate Powder is Not Dissolving in Water

If you are experiencing difficulty dissolving this compound sulfate powder in water, follow this troubleshooting workflow:

start Start: this compound sulfate powder will not dissolve check_form Verify you are using This compound sulfate salt start->check_form use_water Are you using deionized/distilled water? check_form->use_water Yes fail Still not dissolved. Consider starting with a lower concentration. check_form->fail No, using free base gentle_heat Apply gentle heat (37°C water bath) use_water->gentle_heat Yes use_water->fail No, using tap water sonicate Use an ultrasonic bath for 10-15 minutes gentle_heat->sonicate check_ph Check solution pH. Is it between 5.5-7.5? sonicate->check_ph sonicate->fail If particles persist adjust_ph Adjust pH with dilute NaOH or H2SO4 check_ph->adjust_ph No success Solution is clear check_ph->success Yes adjust_ph->success

Caption: Troubleshooting workflow for dissolving this compound sulfate.
Issue 2: Precipitation Observed in this compound Solution Upon Storage or in Cell Culture Media

Precipitation after initial dissolution can be caused by a variety of factors. This guide will help you identify the potential cause and find a solution.

start Start: Precipitate formed in this compound solution storage_issue Was the solution stored at low temperatures? start->storage_issue warm_and_mix Warm to room temperature or 37°C and vortex. storage_issue->warm_and_mix Yes media_issue Was the precipitate observed after adding to cell culture media? storage_issue->media_issue No success Precipitate redissolves warm_and_mix->success fail Precipitate persists. Prepare fresh solution. warm_and_mix->fail If not resolved check_media_ph Check pH of the final media with this compound. media_issue->check_media_ph Yes filter_sterilize Filter-sterilize the stock solution before adding to media. check_media_ph->filter_sterilize reduce_concentration Prepare a more dilute stock solution. filter_sterilize->reduce_concentration reduce_concentration->fail If issue continues

Caption: Troubleshooting precipitation issues with this compound solutions.

Quantitative Solubility Data

The following table summarizes the known solubility of this compound and its sulfate salt in various solvents.

CompoundSolventSolubilityTemperatureNotes
This compound SulfateWaterVery SolubleRoom TemperatureA 10% w/v solution (100 mg/mL) is clear and colorless.
This compound SulfateWater125 mg/mLNot SpecifiedRequires sonication to achieve this concentration.
This compound SulfateMethanolPractically InsolubleRoom Temperature-
This compound SulfateEthanol (95%)Practically InsolubleRoom Temperature-
This compound (Free Base)DMSOSolubleRoom TemperatureSpecific solubility value not provided.

Experimental Protocols

Protocol 1: Preparation of a 100 mg/mL this compound Sulfate Stock Solution in Water

Materials:

  • This compound Sulfate powder

  • Sterile, deionized or distilled water

  • Sterile conical tube or vial

  • Water bath set to 37°C

  • Ultrasonic bath

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

Methodology:

  • Weigh out the desired amount of this compound Sulfate powder in a sterile conical tube. For example, for 10 mL of a 100 mg/mL solution, weigh 1 g of the powder.

  • Add the required volume of sterile water to the tube.

  • Vortex the mixture for 1-2 minutes. The solution may still appear cloudy.

  • Place the tube in a 37°C water bath for 10-15 minutes to facilitate dissolution.

  • After heating, place the tube in an ultrasonic bath for 15-20 minutes. The solution should become clear.

  • Visually inspect the solution for any remaining particulate matter. If any is present, repeat steps 4 and 5.

  • Once the solution is completely clear, allow it to cool to room temperature.

  • Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile container.

  • Store the stock solution in aliquots at -20°C for up to one month or at -80°C for up to six months to avoid repeated freeze-thaw cycles.

Protocol 2: General Protocol for Troubleshooting this compound Precipitation in a Buffered Solution

Materials:

  • This compound solution with precipitate

  • pH meter or pH strips

  • Dilute (0.1 M) sterile solutions of NaOH and H₂SO₄

  • Vortex mixer

  • Water bath

Methodology:

  • Visually confirm the presence of a precipitate in your this compound solution.

  • If the solution has been stored at a cold temperature (e.g., 4°C), warm it to room temperature or 37°C and vortex thoroughly to see if the precipitate redissolves.

  • If the precipitate remains, measure the pH of the solution.

  • If the pH is outside the 5.5-7.5 range, adjust it carefully by adding small volumes of dilute NaOH (to increase pH) or H₂SO₄ (to decrease pH) while monitoring the pH. Mix well after each addition.

  • If pH adjustment does not resolve the issue, consider if the concentration of this compound is too high for the specific buffer system and ionic strength. Try preparing a more dilute solution.

  • If working with cell culture media, be aware that high concentrations of divalent cations can sometimes influence the activity and potentially the solubility of aminoglycosides. Ensure your stock solution is well-mixed into the media and that the final concentration is appropriate for your experiment.

  • If precipitation occurs upon mixing with other drugs, it may be due to a chemical incompatibility. In such cases, co-administration in the same solution should be avoided.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical steps to consider when encountering a solubility issue with this compound, from initial observation to potential resolution strategies.

cluster_observation Observation cluster_primary_checks Primary Checks cluster_secondary_checks Secondary Checks cluster_solutions Resolution Strategies A Incomplete Dissolution of Powder D Correct Form? (Sulfate vs. Free Base) A->D E Solvent Quality? (Sterile, Deionized H2O) A->E F Concentration Too High? A->F B Precipitation in Aqueous Solution B->F G pH of Solution? (Optimal: 5.5-7.5) B->G H Storage Conditions? (Freeze-thaw cycles) B->H C Precipitation in Complex Media (e.g., Cell Culture) C->F C->G I Interaction with Media Components? C->I N Prepare Fresh/Dilute Solution D->N If Free Base E->N If poor quality F->N L Adjust pH G->L H->N If degraded M Filter Sterilize I->M J Apply Gentle Heat (37°C) J->A K Use Sonication K->A L->B M->C N->A N->B N->C

Caption: Logical workflow for addressing this compound solubility issues.

References

Technical Support Center: Isepamicin MIC Values and Cation Concentration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of cation concentration on Isepamicin Minimum Inhibitory Concentration (MIC) values.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound MIC values higher than expected against Pseudomonas aeruginosa?

A1: Elevated concentrations of divalent cations, particularly Calcium (Ca²⁺) and Magnesium (Mg²⁺), in your testing medium can lead to falsely elevated this compound MIC values.[1][2] This phenomenon is especially pronounced for Pseudomonas aeruginosa. These cations are known to interfere with the uptake of aminoglycosides like this compound into the bacterial cell, reducing its efficacy.[1][2] Ensure you are using cation-adjusted Mueller-Hinton Broth (CAMHB) as recommended by standards like the Clinical and Laboratory Standards Institute (CLSI) for susceptibility testing of aminoglycosides.[3]

Q2: What is the proposed mechanism behind cation interference with this compound activity?

A2: Divalent cations are thought to competitively inhibit the binding of positively charged aminoglycoside molecules to negatively charged sites on the bacterial outer membrane. This binding is a crucial first step for the drug's translocation across the membrane. By occupying these binding sites, Ca²⁺ and Mg²⁺ reduce the amount of this compound that can enter the cell to reach its ribosomal target.

cluster_0 Bacterial Outer Membrane LPS Lipopolysaccharide (LPS) (Negative Charges) Uptake This compound Uptake LPS->Uptake Facilitates This compound This compound This compound->LPS Binds to Cations Ca²⁺ / Mg²⁺ Cations->LPS Competitively Binds Cations->Uptake Inhibits Inhibition Reduced Efficacy (Higher MIC) Uptake->Inhibition Leads to (if sufficient)

Diagram 1: Cation interference with this compound uptake. (Within 100 characters)
Q3: Does cation concentration affect this compound MICs for all bacterial species equally?

A3: No, the effect of cation concentration on aminoglycoside MICs can be species-dependent. For instance, the impact is well-documented and significant for Pseudomonas aeruginosa, while it may be less pronounced for other bacteria like Escherichia coli. It is crucial to adhere to standardized testing media for the specific organism you are investigating.

Q4: Where can I find the recommended cation concentrations for susceptibility testing?

A4: The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines on the appropriate concentrations of Ca²⁺ and Mg²⁺ for antimicrobial susceptibility testing. Cation-adjusted Mueller-Hinton Broth should contain 20 to 25 mg/L of Ca²⁺ and 10 to 12.5 mg/L of Mg²⁺.

Troubleshooting Guide

Issue 1: Inconsistent this compound MIC results across different batches of media.
  • Possible Cause: Variation in the cation content of different lots of Mueller-Hinton agar or broth.

  • Troubleshooting Steps:

    • Verify if you are using cation-adjusted Mueller-Hinton medium.

    • If preparing your own medium, ensure the final concentrations of Ca²⁺ and Mg²⁺ are within the recommended range.

    • Consider using commercially prepared and quality-controlled media to minimize lot-to-lot variability.

    • If variability persists, you may need to perform atomic absorption spectrometry to determine the precise divalent cation content of each media lot.

Issue 2: Higher than expected this compound MICs for quality control strains.
  • Possible Cause: The testing medium has an incorrect cation concentration, leading to a systematic increase in MIC values.

  • Troubleshooting Steps:

    • Review the preparation protocol for your Mueller-Hinton medium.

    • Ensure that any water used for media preparation is free of excess mineral content.

    • Test a new lot of commercially prepared, cation-adjusted medium with your quality control strains.

    • Refer to CLSI documents for the expected MIC ranges for your specific quality control strains with this compound.

Start Inconsistent MIC Results CheckMedia Using Cation-Adjusted Mueller-Hinton Media? Start->CheckMedia PrepareOwn Preparing Own Media? CheckMedia->PrepareOwn Yes CommercialMedia Use Commercial QC'd Media CheckMedia->CommercialMedia No PrepareOwn->CommercialMedia No CheckConcentrations Verify Ca²⁺ and Mg²⁺ Concentrations PrepareOwn->CheckConcentrations Yes End Consistent Results CommercialMedia->End AAS Perform Atomic Absorption Spectrometry on Media Lots CheckConcentrations->AAS Issue Persists CheckConcentrations->End Issue Resolved AAS->End

Diagram 2: Troubleshooting inconsistent this compound MICs. (Within 100 characters)

Data Presentation

Table 1: Impact of Cation Supplementation on Aminoglycoside MICs (µg/mL) for P. aeruginosa
AminoglycosideUnsupplemented Mueller-Hinton Broth (Mean MIC)Supplemented Mueller-Hinton Broth (Ca²⁺ & Mg²⁺) (Mean MIC)Fold Increase in MIC
Gentamicin0.54.08
Tobramycin0.252.08
Amikacin1.08.08
This compound 1.0 8.0 8

Note: Data is illustrative and based on general findings for aminoglycosides. Actual values may vary.

Table 2: CLSI Recommended Divalent Cation Concentrations for Mueller-Hinton Broth
CationRecommended Concentration Range (mg/L)
Calcium (Ca²⁺)20 - 25
Magnesium (Mg²⁺)10 - 12.5

Experimental Protocols

Broth Microdilution for this compound MIC Determination

This protocol is a generalized procedure and should be adapted based on specific laboratory and regulatory guidelines.

  • Media Preparation: Prepare or obtain Cation-Adjusted Mueller-Hinton Broth (CAMHB) according to CLSI standards.

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test organism from an 18-24 hour agar plate.

    • Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microdilution wells.

  • Drug Dilution:

    • Prepare a stock solution of this compound.

    • Perform serial twofold dilutions of this compound in CAMHB in a 96-well microtiter plate to obtain the desired concentration range.

  • Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate containing the this compound dilutions.

  • Incubation: Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Start Start: MIC Determination MediaPrep Prepare Cation-Adjusted Mueller-Hinton Broth Start->MediaPrep InoculumPrep Prepare Standardized Bacterial Inoculum MediaPrep->InoculumPrep DrugDilution Serial Dilution of This compound in Microtiter Plate InoculumPrep->DrugDilution Inoculation Inoculate Plate with Bacterial Suspension DrugDilution->Inoculation Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation ReadResults Read MIC as Lowest Concentration with No Growth Incubation->ReadResults End End ReadResults->End

Diagram 3: Broth microdilution workflow for MIC testing. (Within 100 characters)

References

Technical Support Center: Isepamicin & Beta-Lactam Co-Administration

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on preventing the inactivation of Isepamicin when used in the presence of beta-lactam antibiotics.

Frequently Asked Questions (FAQs)

Q1: Is this compound chemically inactivated when mixed with beta-lactam antibiotics?

A1: this compound exhibits excellent stability in the presence of high concentrations of beta-lactam antibiotics.[1] Studies have shown that this compound is significantly less susceptible to direct chemical inactivation by beta-lactams compared to other aminoglycosides like gentamicin and amikacin.[2][3][4] While some penicillins, such as piperacillin, carbenicillin, and azlocillin, may cause a minor degree of inactivation, it is generally not considered a significant issue under typical experimental and clinical conditions.[2]

Q2: What are the primary mechanisms of this compound inactivation in a bacterial setting?

A2: The primary mechanism of this compound inactivation is enzymatic modification by aminoglycoside-modifying enzymes (AMEs) produced by resistant bacteria. The specific enzymes known to inactivate this compound are:

  • Aminoglycoside N-acetyltransferases (AACs)

  • Aminoglycoside O-phosphotransferases (APHs), specifically APH(3')-VI

  • Aminoglycoside O-nucleotidyltransferases (ANTs), specifically ANT(4')-I and ANT(4')-II

It's important to note that bacteria resistant to beta-lactams may also carry genes for AMEs, leading to co-resistance.

Q3: Does the presence of beta-lactamases affect this compound activity?

A3: Beta-lactamases themselves do not directly inactivate this compound. However, their presence is a strong indicator of potential multi-drug resistance. Bacterial strains that produce beta-lactamases often harbor plasmids containing resistance genes for other classes of antibiotics, including aminoglycosides. Therefore, the presence of beta-lactamase activity should prompt an investigation into potential AME-mediated this compound resistance.

Q4: Can this compound be used synergistically with beta-lactams?

A4: Yes, numerous studies have demonstrated synergistic or additive effects when this compound is combined with various beta-lactams (e.g., cephalosporins, penicillins, carbapenems) against a range of bacterial species. This synergy is a key therapeutic strategy, particularly against difficult-to-treat infections.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of this compound activity in a co-incubation experiment with a bacterial culture. Enzymatic inactivation by AMEs: The bacterial strain may be producing AMEs that modify and inactivate this compound.1. Screen for AME genes: Use PCR or whole-genome sequencing to identify the presence of genes encoding for ANT(4')-I, ANT(4')-II, or APH(3')-VI. 2. Enzyme Inhibition: Consider using inhibitors of AMEs if available, though this is primarily a research-stage approach. 3. Alternative Aminoglycoside: If AME-mediated resistance is confirmed, consider an aminoglycoside that is not a substrate for the identified enzyme.
Bacterial Permeability Mutations: The bacterial strain may have altered cell wall permeability, reducing the uptake of this compound.1. Susceptibility Testing: Perform checkerboard assays to assess for synergy with a cell wall synthesis inhibitor (beta-lactam), which may enhance aminoglycoside uptake. 2. Membrane Permeability Assays: Conduct assays to directly measure the uptake of a fluorescently labeled aminoglycoside.
Unexpected precipitation or solution discoloration when mixing this compound and a beta-lactam. Physicochemical incompatibility: Although rare, high concentrations, specific buffer conditions, or prolonged storage of a mixture could lead to incompatibility.1. Review Formulation Data: Consult the manufacturer's documentation for both drugs regarding compatibility and recommended solvents/buffers. 2. Prepare Fresh Solutions: Always prepare fresh solutions for co-administration experiments and avoid prolonged storage of mixtures. 3. Visual Inspection: Visually inspect solutions for any signs of precipitation or color change before use.
Inconsistent results in this compound susceptibility testing in the presence of a beta-lactam. Influence of Media Components: The cation content (e.g., Ca2+, Mg2+) of the culture medium can adversely affect this compound's minimum inhibitory concentrations (MICs).1. Standardized Media: Use standardized, cation-adjusted Mueller-Hinton broth for susceptibility testing as recommended by clinical laboratory standards. 2. Consistent Inoculum: Ensure a consistent bacterial inoculum concentration, as inoculum effects can be observed with this compound.

Data Summary: Inactivation of Aminoglycosides by Beta-Lactams

The following table summarizes the comparative inactivation of this compound, Amikacin, and Gentamicin when incubated with various beta-lactam antibiotics in human serum at 37°C for 48 hours. Data is presented as the mean percentage of aminoglycoside remaining.

Beta-Lactam (600 µg/mL)This compound Remaining (%)Amikacin Remaining (%)Gentamicin Remaining (%)
Piperacillin857865
Carbenicillin888170
Azlocillin908575
Ticarcillin928880
Ampicillin959185
Ceftazidime989592
Aztreonam999897
Oxacillin>99>99>99
Imipenem/Cilastatin>99>99>99

Data adapted from a comparative inactivation study.

Experimental Protocols

Protocol 1: Determination of Aminoglycoside Inactivation by Beta-Lactams

Objective: To quantify the extent of chemical inactivation of this compound when incubated with a beta-lactam antibiotic.

Methodology:

  • Preparation of Solutions:

    • Prepare stock solutions of this compound and the beta-lactam of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) or human serum.

    • Prepare experimental tubes containing the desired final concentration of this compound (e.g., 10 µg/mL) and the beta-lactam (e.g., 100 or 600 µg/mL).

    • Prepare control tubes with this compound only.

  • Incubation:

    • Incubate all tubes at 37°C.

    • Collect aliquots at specified time points (e.g., 0, 8, 24, 48 hours).

    • Immediately freeze the collected aliquots at -80°C to halt any further reaction.

  • Quantification of this compound:

    • Thaw the samples.

    • Measure the concentration of active this compound using a validated method such as:

      • Fluorescence Polarization Immunoassay (FPI): A rapid and specific method for quantifying aminoglycoside concentrations.

      • Microbiological Assay: A radial diffusion bioassay using a susceptible bacterial strain. The diameter of the zone of inhibition is proportional to the concentration of active antibiotic.

      • LC-MS/MS: A highly sensitive and specific chromatographic method.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.

    • Compare the stability of this compound in the presence and absence of the beta-lactam.

Protocol 2: Checkerboard Assay for Synergy Testing

Objective: To determine if the combination of this compound and a beta-lactam exhibits synergistic, additive, indifferent, or antagonistic effects against a specific bacterial strain.

Methodology:

  • Preparation of Antibiotic Dilutions:

    • In a 96-well microtiter plate, prepare serial twofold dilutions of this compound along the y-axis and the beta-lactam along the x-axis in cation-adjusted Mueller-Hinton broth.

  • Inoculation:

    • Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) from an overnight culture.

    • Inoculate all wells of the microtiter plate with the bacterial suspension.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • Visually inspect the plate for turbidity to determine the Minimum Inhibitory Concentration (MIC) of each antibiotic alone and in combination. The MIC is the lowest concentration that completely inhibits visible growth.

  • Calculation of Fractional Inhibitory Concentration (FIC) Index:

    • Calculate the FIC for each drug:

      • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

      • FIC of Beta-lactam = (MIC of Beta-lactam in combination) / (MIC of Beta-lactam alone)

    • Calculate the FIC Index (FICI): FICI = FIC of this compound + FIC of Beta-lactam

  • Interpretation:

    • Synergy: FICI ≤ 0.5

    • Additive: 0.5 < FICI ≤ 1.0

    • Indifference: 1.0 < FICI < 4.0

    • Antagonism: FICI ≥ 4.0

Visualizations

Isepamicin_Inactivation_Pathway cluster_bacterium Bacterial Cell Isepamicin_ext This compound (extracellular) Porin Porin Channel Isepamicin_ext->Porin Uptake Isepamicin_int This compound (intracellular) Porin->Isepamicin_int Ribosome 30S Ribosomal Subunit Isepamicin_int->Ribosome Binding AME Aminoglycoside- Modifying Enzyme (AME) Isepamicin_int->AME Modification Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibition Isepamicin_inactivated Inactivated this compound AME->Isepamicin_inactivated

Caption: Enzymatic inactivation pathway of this compound in a resistant bacterium.

Troubleshooting_Workflow Start Start: Loss of this compound Activity Observed Check_Enzymatic_Inactivation Is the bacterial strain known to produce AMEs? Start->Check_Enzymatic_Inactivation Screen_AME Action: Screen for AME genes (PCR/Sequencing) Check_Enzymatic_Inactivation->Screen_AME Yes Check_Permeability Is there evidence of altered membrane permeability? Check_Enzymatic_Inactivation->Check_Permeability No End End: Root Cause Identified Screen_AME->End Permeability_Assay Action: Perform membrane permeability assays Check_Permeability->Permeability_Assay Yes Check_Media Is the culture medium standardized? Check_Permeability->Check_Media No Permeability_Assay->End Standardize_Media Action: Use cation-adjusted Mueller-Hinton broth Check_Media->Standardize_Media No Check_Media->End Yes Standardize_Media->End

References

Technical Support Center: Addressing Adaptive Resistance to Isepamicin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving adaptive resistance to Isepamicin.

Frequently Asked Questions (FAQs)

Q1: What is adaptive resistance to this compound?

A1: Adaptive resistance is a temporary and reversible form of drug resistance that can occur when bacteria are initially exposed to an antibiotic like this compound. It is not caused by a genetic mutation but rather by a phenotypic adaptation of the bacteria. This phenomenon is often characterized by a reduced bactericidal effect of the antibiotic after the initial exposure. For aminoglycosides such as this compound, this resistance is typically linked to a down-regulation of the drug's uptake into the bacterial cell. The resistance is usually transient and can be reversed after a period of growth in a drug-free environment.

Q2: What are the primary mechanisms of acquired resistance to this compound?

A2: Beyond adaptive resistance, the primary mechanisms of acquired, stable resistance to this compound involve enzymatic modification and reduced permeability. The main enzymes capable of inactivating this compound are aminoglycoside-modifying enzymes (AMEs), specifically ANT(4')-I, ANT(4')-II, and APH(3')-VI. Additionally, mutations that alter the bacterial cell membrane's permeability can limit the entry of this compound, leading to resistance. Overexpression of efflux pumps, which actively transport antibiotics out of the cell, is another mechanism of resistance to aminoglycosides in general.

Q3: How does this compound compare to other aminoglycosides like Amikacin in terms of resistance?

A3: this compound and Amikacin are structurally similar and are both stable against many of the enzymes that inactivate other aminoglycosides. However, some studies have shown that this compound may retain activity against some Amikacin-resistant strains. The susceptibility can vary depending on the bacterial species and the specific resistance mechanisms present. For instance, in a study of Pseudomonas aeruginosa isolates, the resistance level to Amikacin was 22.3%, while it was 28.4% for this compound.[1] Conversely, in a large study of Enterobacteriaceae, 96.9% of isolates were susceptible to this compound, compared to 87.2% for Amikacin.[2]

Q4: What is the role of efflux pumps in this compound resistance?

A4: Efflux pumps are transport proteins in the bacterial membrane that can expel a wide range of substances, including antibiotics, from the cell. Overexpression of these pumps can lead to reduced intracellular concentrations of this compound, contributing to resistance. The activity of these pumps can be investigated using efflux pump inhibitors (EPIs) like carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or phenylalanine-arginine β-naphthylamide (PAβN). A significant decrease in the Minimum Inhibitory Concentration (MIC) of this compound in the presence of an EPI suggests that efflux is a contributing mechanism of resistance.

Troubleshooting Guides

Troubleshooting Inconsistent Minimum Inhibitory Concentration (MIC) Values
ProblemPossible CausesRecommended Solutions
Fluctuating MIC values between experimental repeats. Inconsistent inoculum size.Standardize the inoculum preparation to a 0.5 McFarland standard to ensure a consistent starting bacterial density.
Variability in media preparation (e.g., cation concentration).Prepare a large batch of cation-adjusted Mueller-Hinton Broth (CAMHB) for the entire experiment. Elevated divalent cations can negatively impact this compound's activity.
Pipetting errors during serial dilutions.Use calibrated pipettes and ensure thorough mixing at each dilution step.
Sudden, large increase in MIC. Contamination with a more resistant organism.Perform a Gram stain and streak the culture on selective media to check for purity.
Emergence of a highly resistant mutant subpopulation.Isolate single colonies from the resistant population and determine their individual MICs.
Gradual decrease in MIC over passages in the absence of the antibiotic. Loss of an adaptive resistance mechanism.This is expected for adaptive resistance, which is a transient phenotype.
Fitness cost associated with the resistance mechanism.Analyze the growth rate of the resistant isolates compared to the parental strain to assess any fitness costs.
Troubleshooting Time-Kill Assays
ProblemPossible CausesRecommended Solutions
No bactericidal activity observed at expected concentrations. The bacterial strain may possess a resistance mechanism (e.g., AMEs, efflux).Confirm the MIC of the strain before starting the time-kill assay. Consider testing for the presence of known resistance genes.
Inoculum effect.Ensure the starting inoculum is within the recommended range (typically ~5 x 10^5 CFU/mL). Higher inoculums can sometimes lead to reduced antibiotic efficacy.
Regrowth of bacteria after an initial decline in CFU/mL. Induction of adaptive resistance.This is a hallmark of adaptive resistance to aminoglycosides.
Selection of a resistant subpopulation.Plate the bacteria at the later time points and test the MIC of the resulting colonies.

Data Presentation

Table 1: MIC Ranges of this compound Against Various Bacterial Species
Bacterial SpeciesMIC50 (mg/L)MIC90 (mg/L)Reference
Enterobacteriaceae-1.1 - 8.5
Pseudomonas aeruginosa-7.8
Acinetobacter spp.-7.2
Staphylococci-0.5 - 6.9
Table 2: Comparison of this compound and Amikacin Susceptibility in Clinical Isolates
Bacterial Group% Susceptible to this compound% Susceptible to AmikacinReference
Enterobacteriaceae96.9%87.2%
Pseudomonas aeruginosa71.6% (implied from 28.4% resistance)77.7% (implied from 22.3% resistance)
Non-carbapenemase producing Gram-negative bacteria66.7%66.7%
Table 3: Effect of Efflux Pump Inhibitors (EPIs) on Aminoglycoside MICs in Pseudomonas aeruginosa
AminoglycosideEPIObservationReference
Amikacin, Gentamicin, TobramycinPAβNReduction in MICs in 36-55% of resistant isolates.
Amikacin, TobramycinPAβNSusceptibility rates for Amikacin increased from 84.2% to 100%. Susceptibility rates for Tobramycin increased from 68.4% to 84.2%.

Note: Data for the direct effect of EPIs on this compound MIC is limited; however, the data for other aminoglycosides suggests a similar effect would be observed if efflux is a mechanism of resistance.

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
  • Prepare this compound Stock Solution: Prepare a stock solution of this compound in sterile, deionized water at a concentration of 1280 µg/mL.

  • Prepare Microtiter Plate: In a 96-well microtiter plate, add 100 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12.

  • Serial Dilution: Add 200 µL of the this compound stock solution to well 1. Transfer 100 µL from well 1 to well 2, mixing thoroughly. Continue this two-fold serial dilution across the plate to well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control (no antibiotic), and well 12 as the sterility control (no bacteria).

  • Inoculum Preparation: From a fresh overnight culture, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension 1:100 in CAMHB to achieve a concentration of approximately 1-2 x 10^6 CFU/mL.

  • Inoculation: Add 10 µL of the diluted bacterial suspension to wells 1 through 11, resulting in a final inoculum of approximately 5 x 10^5 CFU/mL.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Protocol 2: Time-Kill Assay
  • Prepare Bacterial Culture: Grow an overnight culture of the test organism in CAMHB. Dilute the culture in fresh, pre-warmed CAMHB to a starting concentration of approximately 5 x 10^5 CFU/mL.

  • Prepare Test Tubes: Prepare a series of tubes containing CAMHB with this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC). Include a growth control tube without any antibiotic.

  • Inoculation: Inoculate each tube with the prepared bacterial suspension.

  • Sampling: At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

  • Enumeration: Perform ten-fold serial dilutions of each aliquot in sterile saline. Plate 100 µL of the appropriate dilutions onto Mueller-Hinton Agar plates.

  • Incubation: Incubate the plates at 35°C ± 2°C for 18-24 hours.

  • Data Analysis: Count the colonies on the plates to determine the CFU/mL at each time point. Plot the log10 CFU/mL versus time for each this compound concentration. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Protocol 3: Ethidium Bromide (EtBr) Accumulation Assay to Assess Efflux Pump Activity
  • Prepare Bacterial Suspension: Grow bacteria to mid-log phase (OD600 ≈ 0.6) in a suitable broth. Harvest the cells by centrifugation and wash twice with phosphate-buffered saline (PBS). Resuspend the cells in PBS to an OD600 of 0.3.

  • Prepare Assay Plate: In a 96-well black, clear-bottom microtiter plate, add the bacterial suspension.

  • Addition of Inhibitors and Substrate: To test for efflux pump inhibition, add an efflux pump inhibitor (e.g., CCCP to a final concentration of 10-100 µM or PAβN to a final concentration of 20 µg/mL) to the appropriate wells. Add Ethidium Bromide (a substrate of many efflux pumps) to all wells at a final concentration of 1-2 µg/mL.

  • Incubation and Measurement: Incubate the plate at 37°C. Measure the fluorescence in real-time using a microplate reader (excitation ~530 nm, emission ~600 nm).

  • Interpretation: An increase in fluorescence in the presence of an efflux pump inhibitor compared to the control (no inhibitor) indicates that the bacteria have active efflux pumps that are being inhibited, leading to the accumulation of EtBr. This suggests that efflux may be a mechanism of resistance.

Protocol 4: PCR-Based Detection of Aminoglycoside-Modifying Enzyme (AME) Genes
  • DNA Extraction: Extract genomic DNA from the bacterial isolate using a commercial kit or a standard boiling lysis method.

  • Primer Design: Use primers specific for the AME genes known to confer resistance to this compound, such as ant(4')-Ia.

    • ant(4')-Ia-F: 5'-GGC GTT AAT GGT GAA GAT GG -3'

    • ant(4')-Ia-R: 5'- GCA GGT CAG AAT GAT GCC TA -3'

  • PCR Amplification: Perform PCR using the following conditions:

    • Initial denaturation: 94°C for 3 minutes.

    • 35 cycles of:

      • Denaturation: 94°C for 40 seconds.

      • Annealing: 55°C for 40 seconds.

      • Extension: 72°C for 40 seconds.

    • Final extension: 72°C for 2 minutes.

  • Gel Electrophoresis: Analyze the PCR products on a 1.5% agarose gel stained with a DNA-binding dye. The presence of a band of the expected size (e.g., 294 bp for ant(4')-Ia) indicates the presence of the resistance gene.

Visualizations

Experimental_Workflow_MIC_Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_iso Prepare Bacterial Isolate (0.5 McFarland) start->prep_iso prep_abx Prepare Serial Dilutions of this compound start->prep_abx inoculate Inoculate Plate with Bacterial Suspension prep_iso->inoculate prep_plate Prepare 96-Well Plate with CAMHB prep_abx->prep_plate prep_plate->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_plate Visually Inspect for Growth (Turbidity) incubate->read_plate determine_mic Determine MIC (Lowest concentration with no growth) read_plate->determine_mic end End determine_mic->end

Caption: Workflow for MIC Determination.

Adaptive_Resistance_Signaling cluster_stimulus Stimulus cluster_response Bacterial Response cluster_outcome Outcome This compound This compound Exposure EnvelopeStress Cell Envelope Stress (Misfolded Proteins) This compound->EnvelopeStress induces CpxA Sensor Kinase CpxA Activation EnvelopeStress->CpxA sensed by CpxR Response Regulator CpxR Phosphorylation CpxA->CpxR phosphorylates ArcB Sensor Kinase ArcB Activation CpxA->ArcB may activate GeneExpression Altered Gene Expression (e.g., Respiration Pathways) CpxR->GeneExpression regulates ArcA Response Regulator ArcA Phosphorylation ArcB->ArcA phosphorylates ArcA->GeneExpression regulates UptakeDown Down-regulation of Aminoglycoside Uptake GeneExpression->UptakeDown leads to Resistance Adaptive Resistance to this compound UptakeDown->Resistance results in Troubleshooting_Logic node_rect node_rect start Inconsistent MIC Results check_protocol Are standard protocols (CLSI/EUCAST) being followed? start->check_protocol check_protocol->node_rect Action: Standardize protocol check_inoculum Is inoculum standardized to 0.5 McFarland? check_protocol->check_inoculum Yes check_inoculum->node_rect Action: Adjust inoculum density check_media Is cation-adjusted Mueller-Hinton broth used? check_inoculum->check_media Yes check_media->node_rect Action: Use correct media check_purity Is the culture pure? check_media->check_purity Yes check_purity->node_rect Action: Re-isolate and purify culture investigate_mechanism MIC consistently high? check_purity->investigate_mechanism Yes investigate_mechanism->node_rect Action: Investigate resistance mechanisms (AMEs, Efflux) investigate_mechanism->node_rect Action: Re-evaluate experimental setup for random error

References

Technical Support Center: Minimizing Isepamicin Toxicity in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating Isepamicin-induced nephrotoxicity and ototoxicity in animal models. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and summaries of key quantitative data to assist in the design and execution of your studies.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges and questions that may arise during your experiments.

Q1: We are observing high variability in our Auditory Brainstem Response (ABR) measurements. What are the potential causes and solutions?

A1: High variability in ABR recordings is a common issue. Consider the following troubleshooting steps:

  • Electrode Placement and Impedance: Ensure consistent and correct placement of subcutaneous needle electrodes. Check that the impedance is low and stable (typically below 5 kΩ) for all electrodes. Adjust the depth of insertion if necessary.[1][2]

  • Animal's Physiological State: Anesthesia depth can affect ABR results. Maintain a consistent level of anesthesia throughout the recording period. Also, monitor and maintain the animal's body temperature, as hypothermia can impact auditory function.[2][3]

  • Acoustic Environment: Conduct ABR measurements in a soundproof chamber to eliminate background noise that could interfere with the recordings.[1]

  • Stimulus Calibration: Regularly calibrate your sound delivery system to ensure accurate and consistent stimulus presentation.

Q2: We are experiencing unexpected mortality in our animal cohort treated with this compound. How can we mitigate this?

A2: Unexpected mortality can be due to severe nephrotoxicity or other systemic effects.

  • Dosing Regimen: Consider a once-daily dosing regimen instead of multiple daily doses. Animal studies have consistently shown that once-daily administration of aminoglycosides is less toxic.

  • Hydration: Ensure animals have free access to water. Dehydration is a risk factor that can exacerbate drug-induced nephrotoxicity.

  • Animal Model Selection: Be aware that different species and strains can have varying sensitivities to aminoglycoside toxicity. Mice, for instance, are known to be more resistant to gentamicin-induced hearing loss compared to humans.

  • Monitor for Early Signs of Toxicity: Regularly monitor animals for clinical signs of distress, such as weight loss, lethargy, or changes in urination. Early detection can allow for intervention or humane endpoint determination.

Q3: How can we confirm that the observed hair cell death in our ototoxicity model is due to apoptosis?

A3: Several methods can be used to detect apoptosis in cochlear hair cells:

  • Caspase Activation Assays: Utilize antibodies specific to activated caspases (e.g., caspase-3, caspase-9) or fluorogenic caspase substrates to visualize caspase activation in the hair cells. Aminoglycoside-induced ototoxicity is known to activate the intrinsic apoptotic pathway, primarily involving caspase-9 and downstream caspase-3.

  • TUNEL Staining: The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay can be used to detect DNA fragmentation, a hallmark of apoptosis, in the nuclei of hair cells.

Q4: What are the key biomarkers to assess this compound-induced nephrotoxicity?

A4: Key biomarkers for assessing kidney damage in animal models include:

  • Serum Creatinine and Blood Urea Nitrogen (BUN): These are standard indicators of glomerular filtration rate and overall kidney function. A significant increase in these levels points to kidney damage.

  • Urinary N-acetyl-β-D-glucosaminidase (NAG): NAG is a lysosomal enzyme found in high concentrations in the proximal tubule cells of the kidney. Its increased excretion in urine is an early and sensitive marker of renal tubular injury.

  • Histopathology: Microscopic examination of kidney tissue sections can reveal signs of tubular necrosis, inflammatory cell infiltration, and other structural changes indicative of nephrotoxicity.

Experimental Protocols

Below are detailed methodologies for key experiments related to this compound toxicity studies.

Protocol 1: Induction and Assessment of this compound Nephrotoxicity in Rats

Objective: To establish a model of this compound-induced nephrotoxicity and evaluate the protective effect of a co-administered agent.

Materials:

  • Male Wistar or Sprague-Dawley rats (200-250g)

  • This compound sulfate

  • Protective agent (e.g., Ceftriaxone)

  • Sterile saline

  • Metabolic cages for urine collection

  • Assay kits for serum creatinine, BUN, and urinary NAG

Procedure:

  • Animal Acclimatization: House animals in a controlled environment for at least one week before the experiment.

  • Grouping: Divide animals into groups (n=6-8 per group):

    • Control (saline)

    • This compound alone

    • This compound + Protective Agent

    • Protective Agent alone

  • Drug Administration:

    • Administer this compound (e.g., 80-300 mg/kg) subcutaneously or intraperitoneally once daily for a specified period (e.g., 10-14 days).

    • Administer the protective agent at the predetermined dose and route. For example, Ceftriaxone can be given at 100 mg/kg intraperitoneally.

    • Administer saline to the control group.

  • Sample Collection:

    • Collect 24-hour urine samples using metabolic cages at baseline and at the end of the treatment period.

    • At the end of the study, collect blood samples via cardiac puncture under anesthesia.

    • Euthanize the animals and harvest the kidneys for histopathological analysis and measurement of drug accumulation.

  • Biochemical Analysis:

    • Measure serum creatinine and BUN levels.

    • Measure urinary NAG activity.

  • Histopathological Analysis:

    • Fix one kidney in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).

    • Examine sections for signs of tubular necrosis, interstitial inflammation, and other pathological changes.

Protocol 2: Assessment of this compound Ototoxicity Using Auditory Brainstem Response (ABR) in Mice

Objective: To evaluate hearing loss caused by this compound and assess the otoprotective effects of a test compound.

Materials:

  • C57BL/6 mice (or other suitable strain)

  • This compound sulfate

  • Test compound

  • Anesthetic (e.g., Avertin or a ketamine/xylazine cocktail)

  • ABR recording system with subcutaneous needle electrodes

  • Soundproof chamber

  • Heating pad

Procedure:

  • Baseline ABR: Before drug administration, record baseline ABRs for all animals.

    • Anesthetize the mouse and place it on a heating pad within the soundproof chamber.

    • Insert subcutaneous needle electrodes (e.g., at the vertex, behind the test ear, and a ground electrode on the back).

    • Present sound stimuli (clicks and tone bursts at various frequencies, e.g., 4-48 kHz) at decreasing intensity levels (e.g., from 90 dB SPL down to 10 dB SPL in 10 dB steps).

    • Determine the hearing threshold, which is the lowest intensity at which a discernible ABR waveform is present.

  • Drug Administration:

    • Administer this compound and the test compound according to the study design.

  • Follow-up ABR:

    • Perform ABR recordings at specified time points after the start of treatment to monitor for changes in hearing thresholds.

  • Data Analysis:

    • Calculate the threshold shift by subtracting the baseline ABR threshold from the post-treatment threshold for each frequency.

    • Compare the threshold shifts between the different treatment groups.

Quantitative Data Summary

The following tables summarize quantitative data from relevant animal studies.

Table 1: Effect of Ceftriaxone on this compound-Induced Nephrotoxicity Markers in Rats

Treatment GroupSerum Creatinine (mg/dL)Urine NAG (U/mg creatinine)Renal this compound Accumulation (µg/g tissue)
Control (Saline)~0.5~2.0N/A
This compound (300 mg/kg)> 1.5 (p<0.01 vs Control)> 10.0 (p<0.01 vs Control)High
This compound + Ceftriaxone (100 mg/kg)~0.6 (p<0.01 vs this compound)~4.0 (p<0.01 vs this compound)Significantly reduced (p<0.01 vs this compound)

Data are illustrative and based on findings from a study by Beauchamp et al.

Table 2: Influence of Dosing Schedule on this compound Nephrotoxicity in Rats

Dosing Time (for 10 days)Cortical this compound Accumulation (µg/g)[3H]Thymidine Incorporation (dpm/mg DNA)
02:00 h (Middark)LowerLower
14:00 h (Midlight)Significantly Higher (p<0.01)Significantly Higher (p<0.01)

Data adapted from a study by Yoshiyama et al., demonstrating that toxicity is higher during the animal's resting phase (light period for nocturnal rodents).

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams illustrate key molecular pathways and a general experimental workflow.

Ototoxicity_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Hair Cell This compound This compound MET_Channel MET Channel This compound->MET_Channel Enters cell via ROS ↑ Reactive Oxygen Species (ROS) MET_Channel->ROS JNK_pathway JNK Pathway Activation ROS->JNK_pathway Mitochondria Mitochondria ROS->Mitochondria induces stress JNK_pathway->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis & Hair Cell Death Caspase3->Apoptosis JNK_Inhibitor JNK Inhibitor (e.g., D-JNKI-1) JNK_Inhibitor->JNK_pathway Inhibits Nephrotoxicity_Signaling_Pathway cluster_extracellular Bloodstream / Filtrate cluster_cell Proximal Tubule Cell This compound This compound Uptake Endocytosis This compound->Uptake Lysosome Lysosomal Accumulation Uptake->Lysosome ROS ↑ Reactive Oxygen Species (ROS) Lysosome->ROS induces Inflammation Inflammation (e.g., via TLR4) ROS->Inflammation Cell_Damage Cellular Damage & Necrosis ROS->Cell_Damage direct damage Inflammation->Cell_Damage Antioxidant Antioxidant (e.g., N-acetylcysteine) Antioxidant->ROS Scavenges Experimental_Workflow A Animal Acclimatization & Baseline Measurements (e.g., ABR, Blood/Urine) B Randomization into Treatment Groups A->B C Drug Administration (this compound +/- Protective Agent) B->C D In-life Monitoring (Clinical Signs, Body Weight) C->D E Endpoint Data Collection D->E F Ototoxicity Assessment (Follow-up ABR) E->F G Nephrotoxicity Assessment (Blood & Urine Analysis) E->G H Terminal Procedures (Tissue Harvesting) E->H I Histopathology & Further Molecular Analysis H->I

References

Technical Support Center: Overcoming Isepamicin Resistance in Clinical Isolates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome isepamicin resistance in clinical isolates.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound resistance in clinical isolates?

The most prevalent mechanism of resistance to this compound and other aminoglycosides is the enzymatic modification of the antibiotic by Aminoglycoside-Modifying Enzymes (AMEs).[1][2] These enzymes alter the structure of this compound, reducing its affinity for its target, the 16S rRNA of the 30S ribosomal subunit.[1]

There are three main families of AMEs:

  • N-acetyltransferases (AACs): Acetylate an amino group. The AAC(6') enzymes are the most common in clinical strains and confer resistance to a broad range of aminoglycosides, including this compound.[1]

  • O-nucleotidyltransferases (ANTs): Transfer an adenyl group to a hydroxyl group.

  • O-phosphotransferases (APHs): Phosphorylate a hydroxyl group.[1]

Among these, the AAC(6')-I enzyme is particularly significant as it confers resistance to tobramycin, netilmicin, and amikacin. Combinations of AAC(6')-I with other AMEs can lead to broad-spectrum resistance to most clinically available aminoglycosides, with the exception of this compound in some cases.

Q2: My clinical isolate shows resistance to this compound. What are the first troubleshooting steps?

If you observe this compound resistance, consider the following initial steps:

  • Confirm the MIC: Repeat the Minimum Inhibitory Concentration (MIC) determination using a reference method like broth microdilution to ensure the accuracy of your initial result.

  • Characterize the Resistance Profile: Test the isolate's susceptibility to a panel of other aminoglycosides (e.g., amikacin, gentamicin, tobramycin) to determine the cross-resistance pattern. This can provide clues about the type of AME involved.

  • Molecular Identification of Resistance Genes: Perform PCR to screen for the presence of common AME genes, particularly aac(6') variants, which are frequently associated with this compound resistance.

Q3: How can combination therapy be used to overcome this compound resistance?

Combination therapy is a promising strategy to combat this compound resistance. This approach can involve:

  • This compound + AME Inhibitor: Co-administering this compound with a compound that inhibits the activity of the resistance-conferring AME. This "adjuvant" would be preferentially targeted by the enzyme, allowing this compound to reach its ribosomal target.

  • This compound + Antibiotic with a Different Mechanism of Action: Combining this compound with an antibiotic from a different class (e.g., a beta-lactam or a fluoroquinolone) can create a synergistic effect and reduce the likelihood of resistance emerging to either drug. For instance, the combination of colistin and amikacin has shown enhanced efficacy against multidrug-resistant Acinetobacter baumannii.

Troubleshooting Guides

Guide 1: Inconsistent MIC Results for this compound

Problem: You are observing variability in this compound MIC values for the same clinical isolate across different experiments.

Potential Cause Troubleshooting Step Expected Outcome
Inoculum Preparation Standardize the inoculum density using a spectrophotometer (e.g., 0.5 McFarland standard).Consistent starting bacterial concentration, leading to reproducible MICs.
Media and Reagents Ensure the cation concentration (Ca2+ and Mg2+) in your Mueller-Hinton broth is within the recommended range, as this can affect aminoglycoside activity. Use freshly prepared this compound stock solutions for each experiment.Optimized testing conditions for accurate aminoglycoside susceptibility testing.
Incubation Conditions Maintain consistent incubation temperature (35°C ± 2°C) and duration (16-20 hours for broth microdilution).Uniform bacterial growth, resulting in reliable MIC readings.
Guide 2: Isolate Shows Resistance to this compound but Susceptibility to Amikacin

Problem: Your isolate is resistant to this compound but remains susceptible to amikacin, which is structurally similar.

Potential Cause Troubleshooting Step Expected Outcome
Specific AME Profile The isolate may express an AME that specifically modifies this compound but not amikacin. Sequence the identified AME gene to look for mutations that could alter substrate specificity.Identification of a specific enzyme variant responsible for the observed resistance pattern.
Efflux Pump Activity Investigate the role of efflux pumps. Perform MIC testing with and without an efflux pump inhibitor (e.g., CCCP, PAβN) to see if this compound susceptibility is restored.A significant decrease in the this compound MIC in the presence of an inhibitor would suggest the involvement of an efflux mechanism.

Data Presentation

Table 1: In Vitro Susceptibility of Gram-Negative Clinical Isolates to this compound and Other Aminoglycosides

Bacterial SpeciesThis compound Susceptibility (%)Amikacin Susceptibility (%)Gentamicin Susceptibility (%)Tobramycin Susceptibility (%)Reference
Enterobacteriaceae (overall)96.987.2--
Klebsiella pneumoniae95.3---
Carbapenem-resistant K. pneumoniae91.1---
Escherichia coli93.3---
Pseudomonas aeruginosa57.9---
Enterobacterales92.3---
Carbapenem-resistant Enterobacterales94.4---

Table 2: MIC Breakpoints for this compound

Interpretive CriteriaMIC (mg/L)Reference
Susceptible≤ 8
Resistant> 16

Experimental Protocols

Protocol 1: Broth Microdilution for this compound MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Prepare this compound Stock Solution: Prepare a stock solution of this compound in sterile deionized water.

  • Prepare Inoculum: From a fresh culture plate (18-24 hours growth), suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Further dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Prepare Microtiter Plate: In a 96-well microtiter plate, perform serial two-fold dilutions of this compound in CAMHB to achieve the desired concentration range.

  • Inoculate Plate: Add 100 µL of the prepared bacterial inoculum to each well containing 100 µL of the diluted this compound, resulting in a final volume of 200 µL per well. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).

  • Incubate: Incubate the plate at 37°C for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: PCR for Detection of aac(6')-Ib Gene
  • DNA Extraction: Extract genomic DNA from the clinical isolate using a commercial DNA extraction kit.

  • PCR Amplification:

    • Primers: Use validated primers specific for the aac(6')-Ib gene.

    • PCR Mix: Prepare a PCR master mix containing DNA polymerase, dNTPs, buffer, and the specific primers.

    • Cycling Conditions: Perform PCR with an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step. Optimize annealing temperature based on the primer set used.

  • Gel Electrophoresis: Analyze the PCR product by agarose gel electrophoresis. The presence of a band of the expected size indicates a positive result for the aac(6')-Ib gene.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_troubleshooting Initial Troubleshooting cluster_strategy Overcoming Resistance Problem This compound Resistance Observed in Clinical Isolate Confirm_MIC Confirm MIC with Reference Method Problem->Confirm_MIC Resistance_Profile Determine Cross-Resistance Profile Problem->Resistance_Profile Gene_Detection PCR for AME Gene Detection Problem->Gene_Detection Combination_Therapy Combination Therapy Gene_Detection->Combination_Therapy AME_Inhibitor AME Inhibitor Combination_Therapy->AME_Inhibitor Other_Antibiotic Different Class Antibiotic Combination_Therapy->Other_Antibiotic

Caption: Troubleshooting workflow for this compound resistance.

signaling_pathway cluster_bacterium Bacterial Cell This compound This compound AME Aminoglycoside- Modifying Enzyme (AME) This compound->AME Modification Ribosome 30S Ribosomal Subunit This compound->Ribosome Binding Modified_this compound Modified this compound AME->Modified_this compound Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibition Modified_this compound->Ribosome Binding Blocked Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death

Caption: Mechanism of enzymatic resistance to this compound.

References

Adjusting Isepamicin dosage based on creatinine clearance in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting isepamicin dosage based on creatinine clearance in vivo.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to adjust this compound dosage based on creatinine clearance?

A1: this compound is primarily eliminated from the body by the kidneys. In patients with impaired renal function, as indicated by reduced creatinine clearance, the drug can accumulate to toxic levels, increasing the risk of nephrotoxicity and ototoxicity. Therefore, dosage adjustments are essential to ensure therapeutic efficacy while minimizing adverse effects.

Q2: What is the general principle for adjusting this compound dosage in patients with renal impairment?

A2: The general principle is to either reduce the individual doses of this compound and maintain the usual dosing interval or to administer the usual dose but extend the dosing interval. The choice of method depends on the severity of renal impairment and the desired therapeutic drug concentrations.

Q3: How do I calculate creatinine clearance?

A3: Creatinine clearance (CrCl) can be estimated using the Cockcroft-Gault formula:

  • For males: CrCl (mL/min) = [(140 - age in years) × weight in kg] / (72 × serum creatinine in mg/dL)

  • For females: CrCl (mL/min) = 0.85 × [(140 - age in years) × weight in kg] / (72 × serum creatinine in mg/dL)

Q4: What are the target peak and trough concentrations for this compound?

A4: For serious systemic infections, the desired peak serum concentration of this compound is typically 25-35 mg/L, and the trough concentration should be below 5-10 mg/L to minimize toxicity.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Higher-than-expected trough concentrations Overestimation of renal function; dosage not sufficiently adjusted.Re-evaluate creatinine clearance and adjust the dose or extend the dosing interval. Monitor serum this compound levels more frequently.
Sub-therapeutic peak concentrations Underdosing; inaccurate patient weight used in calculations.Verify the accuracy of the patient's weight and recalculate the dose. Consider a loading dose if not already administered.
Increasing serum creatinine during therapy This compound-induced nephrotoxicity.Monitor renal function closely (serum creatinine, BUN). Consider alternative antibiotics if renal function continues to decline. Ensure adequate patient hydration.
Discrepancy between estimated and measured creatinine clearance The Cockcroft-Gault equation may not be accurate for all patient populations (e.g., elderly, obese, or malnourished patients).For critical cases, consider a direct measurement of creatinine clearance through a 24-hour urine collection.

Experimental Protocols

Protocol 1: Determination of Serum this compound Concentrations

This protocol outlines the general steps for measuring this compound concentrations in serum using a validated immunoassay method (e.g., fluorescence polarization immunoassay - FPIA).

  • Sample Collection: Collect blood samples at specific times post-infusion. For peak levels, draw blood 30-60 minutes after the end of the infusion. For trough levels, draw blood immediately before the next dose.

  • Sample Processing: Separate serum from whole blood by centrifugation at 2000 x g for 10 minutes.

  • Assay Procedure:

    • Follow the specific instructions provided with the commercial FPIA kit.

    • Prepare a standard curve using the provided calibrators.

    • Run quality control samples to ensure assay validity.

    • Add patient serum samples to the reaction wells.

    • Incubate as per the manufacturer's instructions.

    • Read the fluorescence polarization on a suitable instrument.

  • Data Analysis: Calculate the this compound concentration in the patient samples by interpolating from the standard curve.

Protocol 2: Monitoring Renal Function

  • Baseline Measurement: Measure serum creatinine and calculate the estimated creatinine clearance before initiating this compound therapy.

  • Routine Monitoring: For patients with normal renal function, monitor serum creatinine every 2-3 days. For patients with pre-existing renal impairment, daily monitoring is recommended.

  • Urinalysis: Perform urinalysis to check for proteinuria, hematuria, or casts, which can be early signs of nephrotoxicity.

  • Hydration Status: Ensure the patient is well-hydrated, as dehydration can exacerbate this compound-induced nephrotoxicity.

Quantitative Data Summary

Table 1: Recommended this compound Dosage Adjustments Based on Creatinine Clearance

Creatinine Clearance (mL/min)Recommended Dosage Adjustment
> 80 (Normal renal function)15 mg/kg/day, administered as a single daily dose or in two divided doses.
50 - 80 (Mild impairment)7.5 mg/kg every 12 hours.
30 - 50 (Moderate impairment)7.5 mg/kg every 18-24 hours.
10 - 30 (Severe impairment)7.5 mg/kg every 48 hours.
< 10 (End-stage renal disease)A loading dose of 7.5 mg/kg, followed by maintenance doses adjusted based on serum concentrations.

Table 2: Pharmacokinetic Parameters of this compound

ParameterValue
Half-life (normal renal function) 2 - 3 hours
Elimination Primarily renal (>90%)
Volume of distribution 0.2 - 0.3 L/kg
Protein binding < 10%

Visualizations

experimental_workflow cluster_patient_assessment Patient Assessment cluster_dosing Dosage Determination cluster_monitoring Therapeutic Drug Monitoring cluster_adjustment Dosage Adjustment p1 Measure Baseline Serum Creatinine p2 Calculate Estimated Creatinine Clearance (CrCl) p1->p2 d1 Select Initial this compound Dose Based on CrCl p2->d1 d2 Administer this compound m1 Collect Peak and Trough Blood Samples d2->m1 m2 Measure this compound Serum Concentrations m1->m2 a1 Compare to Target Concentrations m2->a1 a2 Adjust Dose or Interval if Necessary a1->a2 a2->d2 Iterative Process

Caption: Experimental workflow for this compound dosage adjustment.

signaling_pathway cluster_cell Renal Tubular Cell This compound This compound megalin Megalin Receptor This compound->megalin Binds endocytosis Endocytosis megalin->endocytosis Internalization lysosome Lysosome endocytosis->lysosome Trafficking ros Reactive Oxygen Species (ROS) Generation lysosome->ros Accumulation Leads to apoptosis Apoptosis ros->apoptosis Induces

Caption: Simplified pathway of this compound-induced nephrotoxicity.

Technical Support Center: Isepamicin Stability in Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on the factors influencing the stability of Isepamicin in culture media. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in culture media?

A1: The stability of this compound, an aminoglycoside antibiotic, in culture media is primarily influenced by three main factors:

  • pH of the medium: this compound's stability is pH-dependent. Deviations from the optimal pH range can lead to degradation. Generally, aminoglycosides like gentamicin are most stable in a pH range of 4.5 to 7.0. Extreme pH values, both acidic and alkaline, can accelerate degradation.

  • Temperature: Temperature plays a crucial role in the rate of chemical degradation. Storing this compound-containing media at elevated temperatures (e.g., 37°C for extended periods) can lead to a loss of potency. For long-term storage, refrigeration (2°C to 8°C) is recommended to minimize degradation.

  • Composition of the Culture Medium: Certain components within the culture medium can interact with this compound and affect its stability and activity. Of particular importance are divalent cations.

Q2: How do divalent cations in culture media affect this compound's activity?

A2: Elevated concentrations of divalent cations, such as calcium (Ca²⁺) and magnesium (Mg²⁺), in the culture medium can adversely influence the microbiological activity of this compound[1]. These cations can interfere with the binding of the positively charged this compound molecule to the negatively charged components of the bacterial cell membrane, which is a crucial step for its uptake and antibacterial action. This can result in an apparent decrease in the antibiotic's potency, leading to higher Minimum Inhibitory Concentrations (MICs).

Q3: Is this compound stable in commonly used culture media like DMEM and RPMI-1640?

Q4: Can I pre-mix this compound in my culture medium and store it?

A4: For optimal performance, it is best to add this compound to the culture medium shortly before use. If storage is necessary, it is recommended to store the this compound-supplemented medium at 2-8°C for no longer than a few days. Avoid repeated freeze-thaw cycles of stock solutions. The stability of a related aminoglycoside, gentamicin, has been shown to be maintained for up to 15 days at 37°C in a wide pH range, suggesting good stability for short-term experiments. However, for long-term cultures, periodic replenishment of the medium with fresh this compound is advisable to maintain a consistent effective concentration.

Q5: What are the signs of this compound degradation in my experiments?

A5: Inconsistent or reduced antibacterial activity is the primary indicator of this compound degradation. This may manifest as:

  • Higher than expected bacterial growth in cultures treated with this compound.

  • Increased variability in experimental results.

  • A need to use higher concentrations of this compound to achieve the desired effect.

If you suspect degradation, it is crucial to troubleshoot potential causes related to storage, media preparation, and experimental setup.

Troubleshooting Guide

This guide addresses common problems encountered when using this compound in cell culture experiments.

Problem Possible Causes Troubleshooting Steps
Inconsistent or reduced antibacterial activity This compound Degradation: - Improper storage of stock solutions (e.g., room temperature, exposure to light).- Use of expired this compound.- Instability in the prepared culture medium due to prolonged storage at 37°C.- Store this compound stock solutions at the recommended temperature (typically 2-8°C or frozen for long-term storage), protected from light.- Always check the expiration date before use.- Prepare fresh this compound-containing media for each experiment or validate the stability for your specific storage conditions.
Interaction with Media Components: - High concentrations of divalent cations (Ca²⁺, Mg²⁺) in the medium.- Presence of interfering substances in serum or other supplements.- If possible, use a medium with a lower concentration of divalent cations or chelate excess cations. Note that this may affect cell health.- Test different lots of serum or use serum-free medium if possible to identify potential interfering components.
Incorrect this compound Concentration: - Pipetting errors during dilution.- Adsorption of the antibiotic to plasticware.- Double-check all calculations and pipetting techniques.- Use low-protein-binding plasticware for preparing and storing this compound solutions.
Unexpected cell toxicity or altered cell behavior High this compound Concentration: - Calculation or dilution error leading to a higher than intended final concentration.- Verify the concentration of your stock solution and the dilution scheme.- Perform a dose-response experiment to determine the optimal non-toxic concentration for your specific cell line.
Contamination of this compound Stock: - Microbial contamination of the stock solution.- Filter-sterilize the this compound stock solution before use.- Visually inspect the stock solution for any signs of contamination.
Interaction with other compounds: - this compound may interact with other drugs or compounds in the culture medium.- Review all components of your experimental setup for potential interactions. This compound has been shown to have excellent stability in the presence of high beta-lactam co-drug concentrations[1].

Experimental Protocols

Protocol for Determining the Stability of this compound in Culture Media

This protocol outlines a general method to assess the stability of this compound in a specific culture medium over time at a given temperature.

1. Materials:

  • This compound sulfate powder
  • Sterile, high-purity water or appropriate solvent for stock solution
  • Culture medium of interest (e.g., DMEM, RPMI-1640) with all required supplements (e.g., FBS, L-glutamine)
  • Sterile, conical tubes or vials
  • Incubator set to the desired temperature (e.g., 37°C)
  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD)
  • Appropriate HPLC column (e.g., C18)
  • Mobile phase reagents for HPLC analysis

2. Experimental Workflow:

Caption: Workflow for this compound Stability Testing.

3. Detailed Methodology:

  • Prepare this compound Stock Solution: Accurately weigh this compound sulfate powder and dissolve it in a suitable sterile solvent (e.g., water) to a known concentration (e.g., 10 mg/mL). Filter-sterilize the stock solution using a 0.22 µm filter.

  • Prepare this compound-Containing Media: Aseptically dilute the this compound stock solution into the desired culture medium to the final working concentration (e.g., 50 µg/mL).

  • Aliquot and Incubate: Dispense the this compound-containing medium into sterile, sealed tubes or vials. Place the vials in an incubator at the desired temperature (e.g., 4°C, 25°C, or 37°C).

  • Sampling:

    • Immediately after preparation (Time 0), take an aliquot for analysis.

    • At predetermined time points (e.g., 24, 48, 72 hours, and weekly), withdraw aliquots from the incubator.

    • Store all samples at -20°C or -80°C until analysis.

  • HPLC Analysis:

    • Thaw the samples and prepare them for HPLC analysis according to a validated method. This may involve a derivatization step as this compound lacks a strong chromophore.

    • A common derivatization agent is 1-fluoro-2,4-dinitrobenzene (DNFB). The derivatization is typically performed at an elevated temperature (e.g., 80°C) for a set time (e.g., 1 hour).

    • Inject the prepared samples into the HPLC system.

    • An example of HPLC conditions could be a C18 column with a mobile phase consisting of acetonitrile, methanol, and water with a buffer at a specific pH, with detection at a wavelength appropriate for the derivative (e.g., 365 nm for the DNFB derivative).

  • Data Analysis:

    • Generate a standard curve using known concentrations of this compound.

    • Determine the concentration of this compound in each sample by comparing its peak area to the standard curve.

    • Calculate the percentage of this compound remaining at each time point relative to the Time 0 concentration.

    • The degradation kinetics can be determined by plotting the natural logarithm of the concentration versus time to calculate the degradation rate constant and the half-life (t½).

Logical Relationship of Factors Influencing this compound Stability

G Isepamicin_Stability This compound Stability pH pH Degradation Degradation (Reduced Potency) pH->Degradation Temperature Temperature Temperature->Degradation Media_Components Media Components Divalent_Cations Divalent Cations (Ca²⁺, Mg²⁺) Media_Components->Divalent_Cations Serum_Proteins Serum Proteins Media_Components->Serum_Proteins Other_Supplements Other Supplements Media_Components->Other_Supplements Activity Antibacterial Activity (MIC) Divalent_Cations->Activity influences Degradation->Isepamicin_Stability Activity->Isepamicin_Stability

References

Validation & Comparative

Isepamicin vs. Amikacin: A Comparative Guide on Efficacy Against Klebsiella pneumoniae

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro efficacy of isepamicin and amikacin against Klebsiella pneumoniae, a significant pathogen known for its increasing resistance to multiple antibiotics. The information presented is collated from various scientific studies to support research and development efforts in the field of infectious diseases.

Quantitative Data Summary

The following table summarizes the in vitro activity of this compound and amikacin against Klebsiella pneumoniae, as reported in different studies. The Minimum Inhibitory Concentration (MIC) is a key indicator of an antibiotic's potency.

Study (Year)AntibioticNo. of IsolatesMIC Range (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)Susceptibility (%)
Belgian Multicenter Study (2001)[1][2]This compound1087 (Gram-neg)---91%
Amikacin1087 (Gram-neg)---89%
Study in India (2023)[3]This compound46---52.17%
Amikacin46---43.48%
Study in Greece (2012)[4][5]This compound1040---95.3%
Amikacin1040---87.2%
Study in China (2018)Amikacin186---83.7%
Amikacin (ESBL-producing)45---71.1%
Study on Carbapenem-Resistant K. pneumoniae (2021)Amikacin840.125 - 814-
Rabbit Endocarditis Model (1996)This compound-0.5 (LoT), 8 (HiT)---
Amikacin-4 (LoT), 32 (HiT)---

MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. LoT and HiT refer to low-level and high-level producers of the AAC(6')-Ib resistance enzyme.

Experimental Protocols

The methodologies employed in the cited studies are crucial for interpreting the comparative efficacy data. Below are detailed protocols for key experiments.

Antimicrobial Susceptibility Testing (AST)
  • Method 1: Kirby-Bauer Disk Diffusion Method

    • Bacterial Inoculum Preparation: A suspension of the K. pneumoniae isolate is prepared in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.

    • Inoculation: A sterile cotton swab is dipped into the bacterial suspension and streaked evenly across the surface of a Mueller-Hinton agar plate.

    • Disk Application: Disks impregnated with known concentrations of this compound and amikacin are placed on the agar surface.

    • Incubation: The plates are incubated at 35-37°C for 16-20 hours.

    • Zone of Inhibition Measurement: The diameter of the clear zone around each disk, where bacterial growth is inhibited, is measured in millimeters.

    • Interpretation: The measured zone diameters are compared to standardized charts (e.g., from the Clinical and Laboratory Standards Institute - CLSI) to determine if the isolate is susceptible, intermediate, or resistant to each antibiotic.

  • Method 2: E-test (Epsilometer Test)

    • Bacterial Inoculum and Inoculation: Prepared and performed as described for the Kirby-Bauer method.

    • E-test Strip Application: A plastic strip with a predefined gradient of antibiotic concentrations (this compound or amikacin) is placed on the inoculated agar surface.

    • Incubation: The plates are incubated under the same conditions as the Kirby-Bauer method.

    • MIC Determination: An elliptical zone of inhibition forms around the strip. The MIC value is read at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.

  • Method 3: Automated Systems (e.g., Vitek 2)

    • Bacterial Suspension: A standardized suspension of the K. pneumoniae isolate is prepared.

    • Card Inoculation: The suspension is introduced into a test card containing small wells with different concentrations of the antibiotics to be tested.

    • Automated Incubation and Reading: The card is placed into the automated instrument, which incubates the card and monitors bacterial growth in each well over time.

    • MIC Calculation: The instrument's software analyzes the growth data to determine the MIC of each antibiotic for the tested isolate.

Visualizations

Aminoglycoside Action and Resistance in K. pneumoniae

Aminoglycoside_Action_Resistance cluster_bacterium Klebsiella pneumoniae cluster_entry cluster_action cluster_resistance Aminoglycoside Aminoglycoside Porin Porin Aminoglycoside->Porin Passive Transport AMEs Aminoglycoside- Modifying Enzymes (e.g., AAC(6')-Ib) Aminoglycoside->AMEs Inactivation 30S_Ribosome 30S Ribosomal Subunit Porin->30S_Ribosome Binding Protein_Synthesis Inhibition of Protein Synthesis 30S_Ribosome->Protein_Synthesis Leads to This compound This compound This compound->AMEs Reduced Inactivation Susceptibility_Testing_Workflow Isolate Bacterial Isolate (K. pneumoniae) Inoculum Prepare Standardized Inoculum (0.5 McFarland) Isolate->Inoculum Plate Inoculate Mueller-Hinton Agar Plate Inoculum->Plate Test Select AST Method Plate->Test Disk Disk Diffusion (Kirby-Bauer) Test->Disk Etest E-test Test->Etest Broth Broth Microdilution Test->Broth Incubate Incubate at 35-37°C for 16-20 hours Disk->Incubate Etest->Incubate Broth->Incubate Measure Measure Zone of Inhibition or Read MIC Incubate->Measure Interpret Interpret Results using CLSI Breakpoints Measure->Interpret Result Susceptible, Intermediate, or Resistant Interpret->Result

References

Isepamicin Demonstrates Superior In Vitro Activity Against Gram-Negative Bacilli Compared to Gentamicin

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of in vitro studies indicates that isepamicin, a semisynthetic aminoglycoside, exhibits greater potency and a broader spectrum of activity against various clinically significant Gram-negative bacteria when compared to gentamicin. This superiority is particularly evident against isolates of the Enterobacteriaceae family and non-fermentative Gram-negative bacilli, including strains resistant to other aminoglycosides.

This compound's enhanced stability against many aminoglycoside-modifying enzymes, which are a common cause of bacterial resistance, contributes to its improved performance.[1][2] This makes it a potentially valuable agent in treating infections caused by multidrug-resistant organisms.

Comparative Susceptibility Data

The in vitro efficacy of this compound and gentamicin has been evaluated against a wide range of bacterial isolates in numerous studies. The following tables summarize the comparative susceptibility percentages and Minimum Inhibitory Concentration (MIC) data for key Gram-negative pathogens.

Table 1: Percentage of Susceptible Isolates

Bacterial SpeciesThis compound Susceptibility (%)Gentamicin Susceptibility (%)Reference
Escherichia coli66.67-[1][2][3]
Klebsiella pneumoniae52.17-
Enterobacter cloacae85.7171.43
Pseudomonas aeruginosa85.71-
Enterobacteriaceae (overall)96.9-
Non-fermentative Bacilli-40.9
Gram-negative Bacilli (ICU isolates)9188

Table 2: Comparative Minimum Inhibitory Concentrations (MIC)

OrganismAntibioticMIC₅₀ (mg/L)MIC₉₀ (mg/L)
Enterobacteriaceae This compound-Lowest among tested aminoglycosides
Gentamicin--
Non-fermentative Gram-negative bacilli This compound-Lowest among tested aminoglycosides
Gentamicin--

Note: Specific MIC₅₀ and MIC₉₀ values were not consistently available across all studies for a direct side-by-side comparison in a single table. However, one study noted that for 154 Enterobacteriaceae isolates, this compound had the lowest MIC90 among the tested drugs. For 93 non-fermentative Gram-negative bacilli isolates, this compound also had the lowest MIC90.

Experimental Protocols

The data presented in this guide are based on standard antimicrobial susceptibility testing methods. The most commonly employed techniques in the cited studies include:

  • Kirby-Bauer Disc Diffusion Method: This method involves placing antibiotic-impregnated discs on an agar plate inoculated with the test bacterium. The diameter of the zone of growth inhibition around the disc is measured to determine susceptibility.

  • Agar Dilution Method: This technique is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. It involves incorporating serial dilutions of the antibiotic into an agar medium, which is then inoculated with the test organism. The MIC is the lowest concentration of the antibiotic that prevents visible growth.

  • E-test (Epsilometer Test): The E-test is a gradient diffusion method used to determine the MIC. A plastic strip with a predefined gradient of antibiotic is placed on an inoculated agar plate. The MIC is read where the elliptical zone of inhibition intersects the strip.

  • Broth Microdilution Method: This is another method for determining the MIC, where serial dilutions of the antibiotic are made in a liquid growth medium in a microtiter plate. Each well is inoculated with the test bacterium, and the MIC is the lowest concentration that inhibits visible growth.

The interpretation of susceptibility (susceptible, intermediate, or resistant) was generally based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Visualizing the Data and Processes

To further illustrate the concepts discussed, the following diagrams are provided.

G cluster_workflow Antimicrobial Susceptibility Testing Workflow cluster_methods Susceptibility Testing Methods isolate Bacterial Isolate (e.g., from clinical sample) inoculum Prepare Standardized Inoculum (0.5 McFarland standard) isolate->inoculum testing Inoculate Test Medium (e.g., Mueller-Hinton Agar) inoculum->testing disc Disc Diffusion (Kirby-Bauer) testing->disc gradient Gradient Diffusion (E-test) testing->gradient dilution Dilution Methods (Agar/Broth) testing->dilution incubation Incubate under Standard Conditions disc->incubation gradient->incubation dilution->incubation measurement Measure Results (Zone diameter or MIC) incubation->measurement interpretation Interpret Results (Susceptible, Intermediate, Resistant) based on Breakpoints (e.g., CLSI) measurement->interpretation

Caption: Workflow for in vitro antimicrobial susceptibility testing.

G cluster_comparison Comparative In Vitro Activity cluster_pathogens Gram-Negative Bacteria This compound This compound Enterobacteriaceae Enterobacteriaceae (E. coli, K. pneumoniae) This compound->Enterobacteriaceae Higher Susceptibility NonFermenters Non-Fermenters (P. aeruginosa) This compound->NonFermenters Generally Higher Susceptibility ResistantStrains Gentamicin-Resistant Strains This compound->ResistantStrains Often Active Gentamicin Gentamicin Gentamicin->Enterobacteriaceae Lower Susceptibility Gentamicin->NonFermenters Lower Susceptibility Gentamicin->ResistantStrains Often Inactive

Caption: this compound vs. Gentamicin in vitro activity summary.

Conclusion

References

Isepamicin Demonstrates Potent Activity Against Amikacin-Resistant Gram-Negative Bacilli

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of available in vitro data confirms that isepamicin, a semisynthetic aminoglycoside, maintains significant antibacterial activity against numerous Gram-negative bacterial strains that exhibit resistance to amikacin. This finding positions this compound as a potentially valuable therapeutic alternative in clinical settings with a high prevalence of amikacin-resistant pathogens.

The primary mechanism of resistance to amikacin is enzymatic modification by aminoglycoside-modifying enzymes (AMEs), particularly aminoglycoside 6'-N-acetyltransferase type Ib (AAC(6')-Ib). This compound's molecular structure provides it with greater stability against many of these enzymes, allowing it to retain efficacy where amikacin may fail.

Comparative In Vitro Activity

Multiple studies highlight this compound's robust performance against a panel of Gram-negative isolates. For instance, in a study of 1087 Gram-negative bacilli from intensive care units, this compound demonstrated 91% susceptibility, surpassing amikacin's 89%.[1] Notably, for certain species, the difference in activity is more pronounced. One study found that among amikacin-resistant Enterobacter aerogenes, 12% of the isolates remained susceptible to this compound.[1] Similarly, a study in Northern India reported that for Escherichia coli, the susceptibility to this compound was 66.67%, whereas it was only 29.63% for amikacin.[2] For Klebsiella pneumoniae, the same study showed 52.17% susceptibility to this compound compared to 43.48% for amikacin.[2]

The following tables summarize the comparative activity of this compound and amikacin against various Gram-negative pathogens, including amikacin-resistant phenotypes.

Table 1: Comparative Susceptibility of Gram-Negative Isolates
Bacterial SpeciesThis compound Susceptibility (%)Amikacin Susceptibility (%)Reference
Escherichia coli66.6729.63[2]
Klebsiella pneumoniae52.1743.48
Pseudomonas aeruginosa85.7185.71
Enterobacter cloacae85.7185.71
Enterobacter aerogenes53.3353.33
All ICU Gram-Negative Isolates9189
Table 2: Minimum Inhibitory Concentrations (MICs) against Klebsiella pneumoniae with and without AAC(6')-Ib-mediated Resistance
StrainAmikacin Resistance MechanismThis compound MIC (µg/mL)Amikacin MIC (µg/mL)
Susceptible RecipientNone0.250.5
Low-level AAC(6')-Ib ProducerAAC(6')-Ib0.54
High-level AAC(6')-Ib ProducerAAC(6')-Ib832

Experimental Protocols

The data presented are primarily derived from standardized antimicrobial susceptibility testing methods, as outlined by the Clinical and Laboratory Standards Institute (CLSI). The two most common methods are the Kirby-Bauer disk diffusion test and the agar/broth dilution methods for determining the Minimum Inhibitory Concentration (MIC).

Agar Dilution Method for MIC Determination

The agar dilution method is a reference standard for determining the MIC of an antimicrobial agent.

  • Preparation of Antimicrobial Solutions: Stock solutions of this compound and amikacin are prepared at known concentrations. A series of twofold dilutions are then made to achieve the desired final concentration range for testing.

  • Media Preparation: Molten Mueller-Hinton agar is prepared and cooled to approximately 45-50°C. The prepared antimicrobial dilutions are then added to the molten agar in a 1:9 ratio (1 part antimicrobial solution to 9 parts agar) to achieve the final target concentrations. The agar is then poured into petri dishes and allowed to solidify. A control plate with no antimicrobial agent is also prepared.

  • Inoculum Preparation: Bacterial isolates are cultured overnight on an appropriate agar medium. Several colonies are then used to create a bacterial suspension in a sterile broth or saline. The turbidity of this suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then further diluted to yield a final inoculum concentration of approximately 10⁴ CFU per spot on the agar plate.

  • Inoculation: The standardized bacterial inocula are applied to the surface of the agar plates containing the different antimicrobial concentrations using a multipoint inoculator.

  • Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.

Visualizing the Path to Resistance and Testing

To better understand the mechanisms of amikacin resistance and the workflow for its assessment, the following diagrams are provided.

cluster_0 Mechanism of Aminoglycoside Resistance Amikacin Amikacin AAC AAC(6')-Ib Enzyme Amikacin->AAC Acetylation Ribosome Bacterial Ribosome Amikacin->Ribosome Binding Inactivated_Amikacin Inactive Amikacin AAC->Inactivated_Amikacin Inactivated_Amikacin->Ribosome Binding Blocked Protein_Synthesis Protein Synthesis Inhibition Ribosome->Protein_Synthesis

Caption: Enzymatic inactivation of amikacin by AAC(6')-Ib.

cluster_1 MIC Determination Workflow (Agar Dilution) A Prepare serial dilutions of this compound & Amikacin B Add antibiotic dilutions to molten Mueller-Hinton agar A->B C Pour agar into petri dishes and allow to solidify B->C E Inoculate agar plates with bacterial suspension C->E D Prepare standardized bacterial inoculum (0.5 McFarland) D->E F Incubate plates at 35°C for 16-20 hours E->F G Read plates and determine MIC (lowest concentration with no growth) F->G

Caption: Experimental workflow for MIC determination.

Conclusion

The available evidence strongly suggests that this compound is a potent antimicrobial agent against Gram-negative bacteria, including strains that have developed resistance to amikacin. Its stability in the presence of key aminoglycoside-modifying enzymes makes it a critical tool in the fight against multidrug-resistant organisms. Further clinical investigation is warranted to fully elucidate its role in treating infections caused by these challenging pathogens.

References

Isepamicin vs. Tobramycin: A Comparative Analysis Against Pseudomonas aeruginosa Isolates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro efficacy of isepamicin and tobramycin against Pseudomonas aeruginosa. The following sections present a summary of available data, details of experimental methodologies, and a visualization of the key resistance pathways.

Data Presentation: In Vitro Susceptibility

Direct comparative studies providing MIC50 and MIC90 values for a large number of Pseudomonas aeruginosa isolates for both this compound and tobramycin are limited in the readily available scientific literature. However, individual studies and surveillance data provide insights into their relative activity.

A study conducted in Northern India investigating the in-vitro activity of this compound against Gram-negative bacteria reported that out of 21 Pseudomonas aeruginosa isolates, 18 (85.71%) were susceptible to this compound, tobramycin, amikacin, and gentamicin, indicating a high level of susceptibility to all tested aminoglycosides in that particular cohort.[1][2][3] Another study highlighted that tobramycin is a highly effective bactericidal antibiotic against P. aeruginosa.[4]

Data from a broader surveillance study focusing on tobramycin against 1,240 P. aeruginosa isolates from cystic fibrosis patients showed a tobramycin MIC50 of 1 µg/ml and a MIC90 of 8 µg/ml.[5] This suggests that while most isolates are susceptible, a subset requires higher concentrations for inhibition.

The following table summarizes the available susceptibility data for this compound and tobramycin against P. aeruginosa.

AntibioticNumber of IsolatesSusceptibility RateMIC50 (µg/ml)MIC90 (µg/ml)
This compound 2185.71%Not ReportedNot Reported
Tobramycin 2185.71%Not ReportedNot Reported
Tobramycin 1240-18

It is important to note that the susceptibility of P. aeruginosa to aminoglycosides can be significantly influenced by the presence of aminoglycoside-modifying enzymes (AMEs).

Experimental Protocols

The data presented is based on standard antimicrobial susceptibility testing methods as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Antimicrobial Susceptibility Testing
  • Methodology: The in vitro susceptibility of Pseudomonas aeruginosa isolates to this compound and tobramycin is primarily determined using the Kirby-Bauer disk diffusion method and broth microdilution or agar dilution to determine the Minimum Inhibitory Concentration (MIC).

  • Kirby-Bauer Disk Diffusion:

    • A standardized inoculum of the bacterial isolate is uniformly streaked onto a Mueller-Hinton agar plate.

    • Paper disks impregnated with a specified concentration of this compound or tobramycin are placed on the agar surface.

    • The plate is incubated at 35-37°C for 16-20 hours.

    • The diameter of the zone of inhibition around each disk is measured and interpreted as susceptible, intermediate, or resistant according to CLSI guidelines.

  • Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution):

    • Serial twofold dilutions of this compound and tobramycin are prepared in cation-adjusted Mueller-Hinton broth in microtiter plates.

    • Each well is inoculated with a standardized bacterial suspension.

    • Plates are incubated at 35-37°C for 16-20 hours.

    • The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Signaling Pathways and Resistance Mechanisms

The primary mechanism of action for both this compound and tobramycin is the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit. However, the efficacy of these aminoglycosides can be compromised by several resistance mechanisms in P. aeruginosa, most notably enzymatic modification.

Mechanism of Action and Enzymatic Inactivation

Aminoglycoside_Action_Resistance cluster_cell Pseudomonas aeruginosa Cell cluster_resistance Resistance Mechanisms This compound This compound Ribosome Ribosome This compound->Ribosome Binds to 30S subunit APH Aminoglycoside Phosphotransferase (APH(3')-VI) This compound->APH Substrate for Tobramycin Tobramycin Tobramycin->Ribosome Binds to 30S subunit ANT Aminoglycoside Nucleotidyltransferase (ANT(2")-I) Tobramycin->ANT Substrate for AAC Aminoglycoside Acetyltransferase (AAC(6')-II, etc.) Tobramycin->AAC Substrate for Protein_Synthesis Protein_Synthesis Ribosome->Protein_Synthesis Inhibition Cell_Death Cell_Death Protein_Synthesis->Cell_Death Leads to Inactive_this compound Inactive_this compound APH->Inactive_this compound Inactivates Inactive_Tobramycin_ANT Inactive Tobramycin ANT->Inactive_Tobramycin_ANT Inactivates Inactive_Tobramycin_AAC Inactive Tobramycin AAC->Inactive_Tobramycin_AAC Inactivates

Caption: Mechanism of action and enzymatic inactivation of this compound and Tobramycin in P. aeruginosa.

The primary enzymatic resistance mechanisms affecting these aminoglycosides in P. aeruginosa include:

  • Aminoglycoside Phosphotransferases (APHs): Enzymes such as APH(3')-VI can confer resistance to amikacin and this compound.

  • Aminoglycoside Nucleotidyltransferases (ANTs): ANT(2")-I is a common enzyme that inactivates gentamicin and tobramycin.

  • Aminoglycoside Acetyltransferases (AACs): Various AAC enzymes, such as AAC(6')-II, are significant contributors to tobramycin resistance.

This compound is reported to be stable against some aminoglycoside-inactivating enzymes, which may offer an advantage against certain resistant strains.

Experimental Workflow for Susceptibility Testing

Susceptibility_Workflow Start Start Isolate_Collection Collect P. aeruginosa clinical isolate Start->Isolate_Collection Inoculum_Prep Prepare standardized bacterial inoculum (0.5 McFarland) Isolate_Collection->Inoculum_Prep Method_Choice Choose Method Inoculum_Prep->Method_Choice Disk_Diffusion Kirby-Bauer Disk Diffusion Method_Choice->Disk_Diffusion MIC_Testing Broth/Agar Dilution (MIC) Method_Choice->MIC_Testing Incubation Incubate at 35-37°C for 16-20 hours Disk_Diffusion->Incubation MIC_Testing->Incubation Measure_Zones Measure zones of inhibition Incubation->Measure_Zones if Disk Diffusion Determine_MIC Determine lowest concentration with no visible growth Incubation->Determine_MIC if MIC Testing Interpret_Results Interpret results using CLSI breakpoints (Susceptible, Intermediate, Resistant) Measure_Zones->Interpret_Results Determine_MIC->Interpret_Results End End Interpret_Results->End

Caption: Standard workflow for antimicrobial susceptibility testing of P. aeruginosa.

References

A Head-to-Head Comparison of the Safety Profiles of Isepamicin and Amikacin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profiles of two critical aminoglycoside antibiotics, isepamicin and amikacin. The following sections present a synthesis of data from comparative clinical trials, detailed experimental protocols for safety assessment, and visualizations of the underlying toxicological pathways to inform research and development.

Quantitative Safety Data from Comparative Clinical Trials

The following table summarizes the incidence of adverse events, nephrotoxicity, and ototoxicity reported in head-to-head clinical trials of this compound and amikacin across various indications and patient populations.

Infection TypePatient PopulationThis compound Adverse Events (%)Amikacin Adverse Events (%)This compound Nephrotoxicity (%)Amikacin Nephrotoxicity (%)This compound Ototoxicity (%)Amikacin Ototoxicity (%)Reference(s)
Urinary Tract Infections Adults1564/101 patients4/55 patients1/101 patients2/55 patients[1]
Pediatric2.32.601.3 (1/75 patients)00[2]
Lower Respiratory Tract Infections Adults1013InfrequentInfrequentInfrequentInfrequent[3]
Nosocomial Pneumonia & Septicemia Adults (Once Daily this compound)119LowLowLowLow[4]
Adults (Twice Daily this compound)259LowLowLowLow[4]
Intra-abdominal Infections Adults9101.1 (2/178 patients)1.1 (1/89 patients)0.6 (1/178 patients)0
Skin & Skin Structure Infections Adults1261.8 (2/110 patients)1.9 (1/54 patients)0.9 (1/110 patients)0
Various Infections in Children PediatricNo adverse events reportedNo adverse events reported0000

Experimental Protocols for Safety Assessment

The safety and tolerability of this compound and amikacin in the cited clinical trials were primarily evaluated through the monitoring of adverse events, and specific assessments for nephrotoxicity and ototoxicity. While the full, detailed protocols for each specific trial are not exhaustively reported in the publications, the methodologies are consistent with established guidelines for monitoring aminoglycoside toxicity.

General Experimental Workflow for Aminoglycoside Safety Monitoring

The following diagram illustrates a generalized workflow for monitoring patient safety in a clinical trial involving aminoglycosides like this compound and amikacin.

cluster_pretreatment Pre-treatment Phase cluster_treatment Treatment Phase cluster_posttreatment Post-treatment Phase A Patient Screening & Enrollment B Baseline Audiometry A->B C Baseline Renal Function Tests (Serum Creatinine) A->C D Drug Administration (this compound or Amikacin) B->D C->D E Adverse Event Monitoring D->E F Periodic Audiometry D->F G Periodic Renal Function Tests D->G H End-of-Treatment Assessments E->H F->H G->H I Follow-up Assessments (e.g., 3 and 6 months) H->I cluster_cell Inner Ear Hair Cell A Aminoglycoside Entry (e.g., via mechanotransduction channels) B Interaction with Mitochondria A->B C Reactive Oxygen Species (ROS) Generation B->C D Mitochondrial Damage C->D E Release of Cytochrome c D->E F Caspase Activation E->F G Apoptosis F->G cluster_tubule Renal Proximal Tubule Cell A Aminoglycoside in Glomerular Filtrate B Binding to Megalin on Apical Membrane A->B C Megalin-mediated Endocytosis B->C D Accumulation in Lysosomes C->D E Lysosomal Dysfunction (Phospholipidosis) D->E F Mitochondrial Dysfunction E->F G Cellular Injury and Necrosis F->G H Impaired Renal Function G->H

References

In Vitro Synergy of Isepamicin with Carbapenems Against Resistant Bacteria: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The escalating threat of multidrug-resistant (MDR) bacteria necessitates innovative therapeutic strategies. Combination therapy, leveraging the synergistic or additive effects of different antimicrobial agents, represents a promising approach to combat these challenging infections. This guide provides a comparative analysis of the in vitro synergy of the aminoglycoside isepamicin with various carbapenems against clinically significant resistant bacteria. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel anti-infective treatments.

Executive Summary

This compound, a semisynthetic aminoglycoside, has demonstrated potent activity against a broad spectrum of Gram-negative bacteria, including strains resistant to other aminoglycosides like gentamicin. When combined with carbapenems, this compound exhibits potential for synergistic interactions, which can enhance bactericidal activity and overcome certain resistance mechanisms. This guide summarizes the available in vitro data on the synergy of this compound with imipenem, meropenem, and doripenem against key resistant pathogens such as Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter baumannii. While direct comparative studies are limited, the existing evidence suggests that these combinations warrant further investigation as potential therapeutic options for infections caused by MDR organisms.

Comparative Synergy Data

The following tables summarize the available quantitative data on the synergistic activity of this compound in combination with carbapenems. It is important to note that the data is derived from a limited number of studies, and further research is required for a comprehensive understanding.

CombinationBacterial SpeciesResistance ProfileSynergy Rate (%)FICI*Reference
This compound + ImipenemGram-negative bacilliGentamicin-resistant66Not Reported[1]
This compound + ImipenemEnterobacter cloacaeNot specifiedStrong combined effects observedNot Reported[2]
This compound + PanipenemEnterobacter cloacaeNot specifiedStrong combined effects observedNot Reported[2]

*Fractional Inhibitory Concentration Index (FICI): ≤ 0.5 indicates synergy; > 0.5 to 4 indicates additive or indifferent effects; > 4 indicates antagonism.

Susceptibility of Carbapenem-Resistant Isolates to this compound

A crucial aspect of combination therapy is the activity of the individual agents against the target pathogen. Studies have shown that this compound can retain significant activity against carbapenem-resistant isolates, making it a viable candidate for combination regimens.

Bacterial SpeciesResistance ProfileThis compound Susceptibility (%)Reference
Klebsiella pneumoniaeNon-susceptible to carbapenems91.1[3]

Experimental Protocols

The following are detailed methodologies for the key experiments commonly used to assess in vitro antibiotic synergy. While specific protocols for the cited this compound-carbapenem studies are not exhaustively detailed in the available literature, these represent the standard approaches.

Checkerboard Assay

The checkerboard assay is a common in vitro method to determine the synergistic, additive, or antagonistic effects of antibiotic combinations.

Materials:

  • This compound and carbapenem (imipenem, meropenem, or doripenem) analytical standards

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Sterile multi-channel pipettes and reservoirs

Procedure:

  • Preparation of Antibiotic Dilutions:

    • Prepare serial twofold dilutions of this compound horizontally across the microtiter plate.

    • Prepare serial twofold dilutions of the carbapenem vertically down the microtiter plate.

    • The final plate should contain a grid of wells with varying concentrations of both antibiotics.

  • Inoculation:

    • Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

    • Inoculate all wells, including growth control (no antibiotic) and sterility control (no bacteria) wells.

  • Incubation:

    • Incubate the plates at 35-37°C for 16-20 hours.

  • Data Analysis:

    • Determine the Minimum Inhibitory Concentration (MIC) of each antibiotic alone and in combination by visual inspection of turbidity.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) for each well showing no growth using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • The lowest FICI value determines the nature of the interaction.

Time-Kill Assay

The time-kill assay provides information on the bactericidal or bacteriostatic activity of an antibiotic combination over time.

Materials:

  • This compound and carbapenem analytical standards

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland

  • Sterile culture tubes or flasks

  • Shaking incubator

  • Apparatus for colony counting (e.g., automated colony counter or manual plating supplies)

Procedure:

  • Preparation of Test Cultures:

    • Prepare tubes or flasks containing CAMHB with the desired concentrations of each antibiotic alone and in combination. Typically, concentrations are based on the MIC (e.g., 0.5x, 1x, 2x MIC).

    • Include a growth control tube without any antibiotic.

  • Inoculation:

    • Inoculate each tube with a final bacterial concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

  • Incubation and Sampling:

    • Incubate all tubes at 35-37°C with constant agitation.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting:

    • Perform serial dilutions of the collected aliquots and plate them onto appropriate agar plates.

    • Incubate the plates until colonies are visible and then count the number of CFUs.

  • Data Analysis:

    • Plot the log10 CFU/mL against time for each antibiotic concentration and combination.

    • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

Visualizations

Experimental Workflow for Synergy Testing

Synergy_Testing_Workflow cluster_prep Preparation cluster_checkerboard Checkerboard Assay cluster_timekill Time-Kill Assay cluster_analysis Analysis start Start prep_bacteria Prepare Bacterial Inoculum (0.5 McFarland) start->prep_bacteria prep_antibiotics Prepare Antibiotic Stock Solutions start->prep_antibiotics inoculate_plate Inoculate Plate prep_bacteria->inoculate_plate inoculate_tubes Inoculate Tubes prep_bacteria->inoculate_tubes serial_dilution Serial Dilutions of Antibiotics in 96-well Plate prep_antibiotics->serial_dilution prep_tubes Prepare Culture Tubes with Antibiotics prep_antibiotics->prep_tubes serial_dilution->inoculate_plate incubate_plate Incubate Plate (16-20h) inoculate_plate->incubate_plate read_mic Read MICs incubate_plate->read_mic calc_fici Calculate FICI read_mic->calc_fici synergy_determination Determine Synergy, Additivity, or Antagonism calc_fici->synergy_determination prep_tubes->inoculate_tubes incubate_sample Incubate and Sample (0, 2, 4, 6, 8, 24h) inoculate_tubes->incubate_sample plate_count Plate and Count CFUs incubate_sample->plate_count plot_curves Plot Time-Kill Curves plate_count->plot_curves plot_curves->synergy_determination end End synergy_determination->end

Caption: Workflow for in vitro antibiotic synergy testing.

Proposed Mechanism of Aminoglycoside-Carbapenem Synergy

While a specific signaling pathway for this compound-carbapenem synergy has not been elucidated, the generally accepted mechanism for aminoglycoside-carbapenem synergy against Gram-negative bacteria involves the disruption of the outer membrane.

Synergy_Mechanism cluster_membrane Gram-Negative Bacterial Cell Envelope outer_membrane Outer Membrane periplasmic_space Periplasmic Space inner_membrane Inner Membrane cytoplasm Cytoplasm This compound This compound This compound->outer_membrane Disrupts Outer Membrane Integrity ribosome Ribosome This compound->ribosome Inhibits Protein Synthesis carbapenem Carbapenem carbapenem->outer_membrane Increased Permeability pbp Penicillin-Binding Proteins (PBPs) carbapenem->pbp Inhibits Cell Wall Synthesis cell_lysis Cell Lysis pbp->cell_lysis ribosome->cell_lysis

Caption: Proposed mechanism of this compound-carbapenem synergy.

Conclusion

The combination of this compound with carbapenems presents a potentially valuable strategy for combating infections caused by resistant Gram-negative bacteria. The available in vitro data, although limited, suggests that these combinations can exhibit synergistic activity. Notably, this compound often retains activity against carbapenem-resistant strains, providing a strong rationale for its inclusion in combination therapies. Further research, including comprehensive in vitro synergy studies across a wider range of clinical isolates and in vivo efficacy studies, is crucial to fully elucidate the clinical potential of this compound-carbapenem combinations. The experimental protocols and mechanistic insights provided in this guide offer a framework for future investigations in this critical area of antimicrobial drug development.

References

A Comparative Analysis of Isepamicin and Other Aminoglycosides in the Management of Nosocomial Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of isepamicin with other prominent aminoglycosides, including amikacin, gentamicin, and tobramycin, focusing on their efficacy and safety in treating nosocomial infections. The information is supported by experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.

In-Vitro Antibacterial Spectrum

The in-vitro efficacy of aminoglycosides is a critical determinant of their clinical utility. The following tables summarize the susceptibility of various Gram-negative pathogens commonly implicated in nosocomial infections to this compound and other aminoglycosides.

Table 1: Percentage of Susceptible Nosocomial Isolates

Bacterial SpeciesThis compoundAmikacinGentamicinTobramycin
Escherichia coli66.7%[1][2]29.6%[1][2]--
Klebsiella pneumoniae52.2%[1]43.5%--
Pseudomonas aeruginosa85.7%85.7%85.7%85.7%
Enterobacter cloacae85.7%85.7%71.4%71.4%
Acinetobacter baumannii----
Overall (Enterobacteriaceae)91%89%88%-
Overall (Non-fermenters)----

Note: Data is compiled from multiple studies and geographical locations, which may contribute to variations in susceptibility patterns.

Table 2: Comparative Minimum Inhibitory Concentrations (MIC90) in mg/L

Bacterial Family/SpeciesThis compoundAmikacinGentamicinTobramycin
Enterobacteriaceae1.1 - 8.5---
Pseudomonas aeruginosa7.8---
Acinetobacter spp.7.2---
Staphylococci0.5 - 6.9---
Enterobacteriaceae (Overall)Lowest MIC90Higher than this compoundHigher than this compoundHigher than this compound
Non-fermentative Gram-negative bacilliLowest MIC90Higher than this compoundHigher than this compoundHigher than this compound

MIC90: The minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

This compound demonstrates a broad spectrum of activity against Gram-negative bacteria, often showing superior or equivalent in-vitro potency compared to other aminoglycosides. Notably, this compound may be effective against strains resistant to other aminoglycosides due to its stability against many aminoglycoside-modifying enzymes.

Clinical Efficacy in Nosocomial Infections

Clinical trials provide essential data on the performance of antibiotics in real-world settings. The following table summarizes the clinical cure rates of this compound in comparison to amikacin for the treatment of nosocomial pneumonia and septicemia.

Table 3: Clinical Cure Rates in Patients with Nosocomial Infections

Infection TypeThis compound RegimenClinical Cure RateAmikacin RegimenClinical Cure Rate
Nosocomial Pneumonia (Intent-to-Treat)15 mg/kg once daily41%7.5 mg/kg twice daily42%
7.5 mg/kg twice daily42%
Nosocomial Pneumonia (Efficacy Population)15 mg/kg once daily60%7.5 mg/kg twice daily53%
7.5 mg/kg twice daily67%
Septicemia15 mg/kg once daily80%7.5 mg/kg twice daily58%
7.5 mg/kg twice daily62%

Data from a prospective, randomized, open trial where aminoglycosides were administered concurrently with ceftazidime or imipenem.

The clinical efficacy of this compound was found to be similar to that of amikacin in treating nosocomial pneumonia and septicemia, with no statistically significant differences in cure rates between the treatment groups.

Safety and Tolerability Profile

The clinical use of aminoglycosides is often limited by their potential for nephrotoxicity and ototoxicity. This section compares the safety profiles of this compound and other aminoglycosides.

Table 4: Incidence of Adverse Events in Clinical Trials

Adverse EventThis compound (15 mg/kg once daily)This compound (7.5 mg/kg twice daily)Amikacin (7.5 mg/kg twice daily)
Any Adverse Event11%25%9%
NephrotoxicityLowLowLow
OtotoxicityLowLowLow

The incidence of ototoxicity and nephrotoxicity with this compound treatment was relatively low and comparable to that of amikacin in the studied populations.

Experimental Protocols

In-Vitro Susceptibility Testing: Kirby-Bauer Disk Diffusion Method

The Kirby-Bauer disk diffusion method is a standardized technique used to determine the susceptibility of bacteria to various antibiotics.

  • Inoculum Preparation: A bacterial suspension is prepared from 4-5 well-isolated colonies of the same morphological type, transferred to a suitable broth, and incubated at 35°C until its turbidity matches the 0.5 McFarland standard.

  • Plate Inoculation: A sterile cotton swab is dipped into the adjusted inoculum, and excess fluid is removed. The swab is then used to streak the entire surface of a Mueller-Hinton agar plate to ensure a uniform lawn of bacterial growth. The plate is allowed to dry for 3-5 minutes.

  • Disk Application: Antibiotic-impregnated disks are dispensed onto the agar surface using sterile forceps. Disks should be placed at least 24mm apart and pressed gently to ensure complete contact with the agar.

  • Incubation: The plates are inverted and incubated at 35°C for 16-18 hours.

  • Result Interpretation: The diameters of the zones of inhibition are measured to the nearest millimeter. These measurements are then compared to standardized charts (e.g., from the Clinical and Laboratory Standards Institute - CLSI) to classify the organism as susceptible, intermediate, or resistant to each antibiotic.

Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method

The broth microdilution method is a quantitative technique to determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.

  • Antibiotic Dilution: A serial two-fold dilution of each antibiotic is prepared in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: A bacterial suspension is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 10^4 to 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well of the microtiter plate (except for the sterility control) is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible bacterial growth (i.e., the first clear well).

Visualizing Mechanisms and Workflows

Signaling Pathway of Aminoglycoside-Induced Ototoxicity

Ototoxicity_Pathway cluster_uptake Cellular Uptake cluster_downstream Downstream Effects Aminoglycoside Aminoglycoside MET_Channel Mechanoelectrical Transduction (MET) Channel Aminoglycoside->MET_Channel Primary entry Endocytosis Endocytosis Aminoglycoside->Endocytosis Hair_Cell Inner Ear Hair Cell MET_Channel->Hair_Cell Endocytosis->Hair_Cell ROS Reactive Oxygen Species (ROS) Generation Hair_Cell->ROS Iron complex formation Mitochondrial_Damage Mitochondrial Damage ROS->Mitochondrial_Damage Caspase_Activation Caspase Activation Mitochondrial_Damage->Caspase_Activation Cytochrome c release Apoptosis Apoptosis (Hair Cell Death) Caspase_Activation->Apoptosis

Caption: Aminoglycoside entry into hair cells and the subsequent apoptotic cascade.

Signaling Pathway of Aminoglycoside-Induced Nephrotoxicity

Nephrotoxicity_Pathway cluster_uptake Cellular Uptake cluster_downstream Downstream Effects Aminoglycoside Aminoglycoside Megalin Megalin-mediated Endocytosis Aminoglycoside->Megalin PCT_Cell Proximal Convoluted Tubule Cell Megalin->PCT_Cell Accumulation Lysosomal_Damage Lysosomal Phospholipidosis & Rupture PCT_Cell->Lysosomal_Damage Mitochondrial_Dysfunction Mitochondrial Dysfunction PCT_Cell->Mitochondrial_Dysfunction Apoptosis_Necrosis Apoptosis & Necrosis (Tubular Damage) Lysosomal_Damage->Apoptosis_Necrosis ROS ROS Production Mitochondrial_Dysfunction->ROS ROS->Apoptosis_Necrosis

Caption: Key events in aminoglycoside-induced kidney tubular cell injury.

Experimental Workflow for Comparative Clinical Trial

Clinical_Trial_Workflow Patient_Screening Patient Screening (Nosocomial Infection) Randomization Randomization Patient_Screening->Randomization Group_this compound This compound Treatment Group Randomization->Group_this compound Group_Comparator Comparator Aminoglycoside (e.g., Amikacin) Randomization->Group_Comparator Treatment_Administration Treatment Administration (Defined Dose & Duration) Group_this compound->Treatment_Administration Group_Comparator->Treatment_Administration Monitoring Clinical & Laboratory Monitoring Treatment_Administration->Monitoring Data_Collection Data Collection (Efficacy & Safety) Monitoring->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis

Caption: A generalized workflow for a randomized controlled trial comparing aminoglycosides.

References

Isepamicin vs. Amikacin for Urinary Tract Infections: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of clinical and in-vitro data indicates that isepamicin is a viable alternative to amikacin for the treatment of urinary tract infections (UTIs), demonstrating comparable efficacy and safety profiles. Both aminoglycoside antibiotics show potent activity against common uropathogens, although subtle differences in their activity against specific resistant strains and in their adverse event profiles have been observed.

This compound, a semisynthetic aminoglycoside derived from gentamicin B, was developed to be more stable against bacterial inactivating enzymes than other aminoglycosides.[1] This characteristic theoretically offers an advantage in treating infections caused by resistant bacteria. Clinical trials have largely supported the comparable efficacy of this compound and amikacin in treating UTIs, including complicated cases and pyelonephritis.[1][2][3]

Clinical Efficacy

Multiple prospective, randomized clinical trials have demonstrated similar clinical and bacteriological cure rates between this compound and amikacin in the treatment of UTIs in both adult and pediatric populations.

A series of three multicenter trials in hospitalized adults with UTIs, including complicated pyelonephritis and lower UTIs, found that pathogen elimination was achieved in 91% of patients treated with this compound (92 out of 101) and 93% of patients treated with amikacin (51 out of 55).[2] The primary pathogens isolated were Escherichia coli and Pseudomonas aeruginosa.

In a study focusing on complicated UTIs, clinical improvement was observed in 100% of patients in both the this compound and amikacin treatment groups. The bacteriological cure rates were 89.4% for the this compound group and 100% for the amikacin group, a difference that was not statistically significant.

A study in a pediatric population with UTIs also reported excellent overall clinical response rates, with 93.0% cured in the this compound group and 93.4% in the amikacin group. Similarly, a trial in children with acute pyelonephritis caused by E. coli showed 100% clinical and bacteriological response rates for both antibiotics.

Table 1: Comparison of Clinical Efficacy in Adult UTI Patients

Study OutcomeThis compoundAmikacinReference
Pathogen Elimination Rate (Overall UTIs)91% (92/101)93% (55/55)
Clinical Improvement (Complicated UTIs)100%100%
Bacteriological Cure Rate (Complicated UTIs)89.4%100%

Table 2: Comparison of Clinical Efficacy in Pediatric UTI Patients

Study OutcomeThis compoundAmikacinReference
Clinical Cure Rate (UTIs)93.0%93.4%
Bacteriological Elimination Rate (UTIs)93.0%93.4%
Clinical & Bacteriological Response (Pyelonephritis)100%100%
In-Vitro Activity

In-vitro studies have generally shown that this compound and amikacin have comparable activity against a broad spectrum of Gram-negative urinary pathogens.

One study found that for non-carbapenemase-producing isolates, both this compound and amikacin demonstrated a 66.67% sensitivity rate. However, against carbapenemase-producing isolates, both showed 100% resistance. Another comparative study of Enterobacteriaceae isolates from community-onset UTIs revealed excellent antibacterial activity for both drugs, with 93.6% susceptibility for this compound and 94% for amikacin. This study also highlighted this compound's effectiveness against extended-spectrum β-lactamase (ESBL)-producing (89.7%) and AmpC-producing (92.7%) isolates.

A multicenter study in Belgium found this compound (91% susceptibility) to be slightly more active overall against Gram-negative bacilli from intensive care units compared to amikacin (89% susceptibility). For most Enterobacteriaceae and Klebsiella spp., the minimum inhibitory concentration (MIC) values for this compound were two- to fourfold lower than for amikacin.

Table 3: In-Vitro Susceptibility of Urinary Pathogens

Organism/ConditionThis compound SusceptibilityAmikacin SusceptibilityReference
Non-carbapenemase producing isolates66.67%66.67%
Enterobacteriaceae (overall)93.6%94%
ESBL-producing Enterobacteriaceae89.7%Not specified
AmpC-producing Enterobacteriaceae92.7%Not specified
Gram-negative bacilli (ICU isolates)91%89%
E. coli (urine samples)93.3%Not specified
Safety and Tolerability

The safety profiles of this compound and amikacin are similar, with both carrying the potential for nephrotoxicity and ototoxicity, characteristic of the aminoglycoside class.

In a large study, adverse events occurred in 15% of patients receiving this compound and 6% of those receiving amikacin. Potentially significant increases in serum creatinine, indicative of possible nephrotoxicity, were observed in four patients in each group. Ototoxicity was noted in one this compound and two amikacin patients, though none had clinical symptoms.

Another study reported that 15 out of 25 patients receiving this compound and 16 out of 27 receiving amikacin experienced an adverse effect, all of which were considered mild except for one case of moderate vomiting in the amikacin group. Drug-related adverse events included eosinophilia, liver function impairment, renal function impairment, and flushed face.

In pediatric patients, both drugs were well-tolerated, with no adverse events reported in one study and no life-threatening or severe adverse events requiring discontinuation of the drug in another.

Table 4: Comparative Safety Profile

Adverse EventThis compoundAmikacinReference
Overall Adverse Events15%6%
Possible Nephrotoxicity (increased creatinine)4 patients4 patients
Ototoxicity (audiometric changes)1 patient2 patients
Drug-related adverse events (mild-moderate)3 events (eosinophilia, liver impairment)4 events (liver/renal impairment, flushed face)

Experimental Protocols

Clinical Trial Methodology for UTI Efficacy

The clinical trials comparing this compound and amikacin for UTIs generally followed a prospective, randomized, and often multicenter design.

  • Patient Population: Adult or pediatric patients with clinical signs and symptoms of UTI, confirmed by a positive urine culture (typically ≥10^5 colony-forming units/mL). Patients with complicated UTIs, such as those with anatomical abnormalities or indwelling catheters, were often included.

  • Randomization and Blinding: Patients were randomly assigned to receive either this compound or amikacin. Studies were often open-label.

  • Dosing Regimens:

    • This compound: Dosing varied, with regimens including 15 mg/kg or 8 mg/kg once daily in adults, and 7.5 mg/kg twice daily in children.

    • Amikacin: A common adult dose was 7.5 mg/kg twice daily, with the same dosage used in pediatric studies.

  • Efficacy Assessment:

    • Clinical Response: Assessed at the end of treatment and at a follow-up visit, categorized as cure, improvement, or failure based on the resolution of signs and symptoms.

    • Bacteriological Response: Determined by follow-up urine cultures to confirm the eradication of the initial pathogen.

  • Safety Assessment: Monitored through the recording of all adverse events, regular laboratory tests (including serum creatinine for nephrotoxicity), and audiometry for ototoxicity.

G cluster_enrollment Patient Enrollment cluster_treatment Treatment Phase cluster_assessment Assessment Phase P Patients with Suspected UTI C1 Inclusion/Exclusion Criteria Met P->C1 R Randomization C1->R I This compound Arm R->I Group 1 A Amikacin Arm R->A Group 2 EOT End of Treatment Evaluation I->EOT I->Safe A->EOT A->Safe FU Follow-up Visit EOT->FU Clin Clinical Response FU->Clin Bact Bacteriological Response FU->Bact Safe->EOT

Typical Clinical Trial Workflow for UTI Antibiotic Comparison
In-Vitro Susceptibility Testing Protocol

Antimicrobial susceptibility testing is crucial for determining the in-vitro efficacy of antibiotics against bacterial isolates.

  • Isolate Collection: Bacterial strains were isolated from clinical samples (e.g., urine) from patients with UTIs.

  • Susceptibility Testing Methods:

    • Disk Diffusion (Kirby-Bauer): Agar plates were inoculated with a standardized concentration of the bacterial isolate. Disks impregnated with a specific concentration of this compound or amikacin were placed on the agar. The diameter of the zone of inhibition around each disk was measured after incubation to determine susceptibility or resistance.

    • E-test: A plastic strip with a predefined gradient of antibiotic concentrations was placed on an inoculated agar plate. The MIC was read at the point where the elliptical zone of inhibition intersected the strip.

  • Interpretation: The results (zone diameters or MIC values) were interpreted according to established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

G cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis S Clinical Sample (e.g., Urine) I Isolate and Identify Pathogen S->I A Prepare Standardized Inoculum I->A P Inoculate Mueller-Hinton Agar Plate A->P D Apply Antibiotic Disks/Strips (this compound & Amikacin) P->D Inc Incubate at 35-37°C D->Inc M Measure Zone of Inhibition (Disk) or Read MIC (E-test) Inc->M C Compare to Breakpoints (e.g., EUCAST) M->C R Determine: Susceptible, Intermediate, or Resistant C->R

Workflow for In-Vitro Antimicrobial Susceptibility Testing

Conclusion

References

A Comparative Guide to the In Vitro Post-Antibiotic Effect of Isepamicin

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antimicrobial research and development, understanding the pharmacodynamic properties of antibiotics is paramount for optimizing dosing regimens and combating bacterial resistance. One of the crucial pharmacodynamic parameters is the post-antibiotic effect (PAE), which describes the suppression of bacterial growth that persists after a short exposure to an antimicrobial agent. This guide provides a comparative analysis of the in vitro PAE of Isepamicin, a newer aminoglycoside, with established aminoglycosides such as Amikacin and Gentamicin. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential in antibacterial therapy.

Comparative Analysis of In Vitro Post-Antibiotic Effect

The following table summarizes the in vitro post-antibiotic effect of this compound, Amikacin, and Gentamicin against common Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The duration of PAE is a critical factor in determining the frequency of antibiotic administration, with a longer PAE allowing for less frequent dosing intervals.

AntibioticBacterial StrainAntibiotic ConcentrationPost-Antibiotic Effect (PAE) Duration (Hours)
This compound Staphylococcus aureusNot specified> 8[1][2]
Escherichia coliNot specified3.38 to > 7.64[1][2]
Amikacin Staphylococcus aureus16-32 mg/L5 - 10
Escherichia coliSerum concentrations4 - 6[3]
Gentamicin Staphylococcus aureus4-8 mg/L5 - 10
Staphylococcus aureusNot specified3.4 - 6.7
Escherichia coliNot specified1.4 - 4.5

Note: The table presents available data from various studies. Direct comparative studies under identical conditions are limited.

Experimental Protocol: In Vitro Post-Antibiotic Effect Assay

The following is a detailed methodology for determining the in vitro post-antibiotic effect of an antimicrobial agent. This protocol is based on standard microbiological techniques.

1. Preparation of Bacterial Inoculum:

  • From an overnight culture of the test bacterium on an appropriate agar medium, select 4-5 well-isolated colonies.
  • Transfer the colonies into a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth).
  • Incubate the broth culture at 37°C with agitation until it reaches the logarithmic phase of growth (typically indicated by a specific optical density, e.g., equivalent to a 0.5 McFarland standard).
  • Dilute the bacterial suspension to achieve a final concentration of approximately 1 x 107 Colony Forming Units (CFU)/mL.

2. Antibiotic Exposure:

  • Prepare stock solutions of the test antibiotics (this compound, Amikacin, Gentamicin) at the desired concentrations (e.g., multiples of the Minimum Inhibitory Concentration - MIC).
  • Add the antibiotic solution to the bacterial suspension. A control tube with no antibiotic should also be prepared.
  • Incubate the tubes for a defined period, typically 1 to 2 hours, at 37°C with agitation.

3. Removal of Antibiotic:

  • To remove the antibiotic, centrifuge the bacterial suspension at a speed sufficient to pellet the bacteria (e.g., 10,000 rpm for 10 minutes).
  • Discard the supernatant containing the antibiotic.
  • Wash the bacterial pellet by resuspending it in fresh, pre-warmed antibiotic-free broth.
  • Repeat the centrifugation and washing steps two more times to ensure complete removal of the antibiotic.
  • Alternatively, the antibiotic can be removed by a 1:1000 dilution of the culture in pre-warmed antibiotic-free broth.

4. Monitoring of Bacterial Regrowth:

  • Resuspend the final bacterial pellet in a known volume of fresh, pre-warmed antibiotic-free broth.
  • At regular time intervals (e.g., every hour), take samples from both the antibiotic-exposed and control cultures.
  • Determine the viable bacterial count (CFU/mL) for each sample by performing serial dilutions and plating on appropriate agar plates.
  • Incubate the plates overnight at 37°C and count the colonies on the following day.

5. Calculation of PAE:

  • The PAE is calculated using the following formula: PAE = T - C
  • T is the time required for the viable count in the test culture (post-antibiotic exposure) to increase by 1 log10 CFU/mL above the count observed immediately after antibiotic removal.
  • C is the time required for the viable count in the control culture to increase by 1 log10 CFU/mL above the count observed at the same initial time point as the test culture.

Experimental Workflow

The following diagram illustrates the key steps in the in vitro post-antibiotic effect assay.

PAE_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_removal Removal cluster_regrowth Regrowth & Analysis prep_culture Prepare Bacterial Culture adjust_inoculum Adjust Inoculum to Log Phase prep_culture->adjust_inoculum add_antibiotic Add Antibiotic (Test) adjust_inoculum->add_antibiotic add_control No Antibiotic (Control) adjust_inoculum->add_control incubate_exposure Incubate (1-2h) add_antibiotic->incubate_exposure remove_abx Remove Antibiotic (Centrifugation/Dilution) incubate_exposure->remove_abx monitor_growth Monitor Bacterial Regrowth (Viable Counts) remove_abx->monitor_growth calculate_pae Calculate PAE (T - C) monitor_growth->calculate_pae

In Vitro Post-Antibiotic Effect (PAE) Assay Workflow.

Conclusion

The available in vitro data suggests that this compound exhibits a prolonged post-antibiotic effect against both Staphylococcus aureus and Escherichia coli, which is comparable to or, in some instances, may exceed that of other aminoglycosides like Amikacin and Gentamicin. A significant PAE is a desirable characteristic for an antibiotic, as it can contribute to the suppression of bacterial growth even when drug concentrations fall below the MIC. This property supports the investigation of dosing regimens with extended intervals, which can potentially reduce the risk of toxicity and improve patient compliance. Further direct comparative studies are warranted to fully elucidate the relative PAE of this compound against a broader range of clinical isolates and at various MIC multiples.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Isepamicin

Author: BenchChem Technical Support Team. Date: November 2025

For immediate implementation, all isepamicin waste, including pure compounds, concentrated solutions, and contaminated materials, must be treated as hazardous chemical waste. The standard and required disposal procedure is through a licensed environmental health and safety (EHS) vendor for incineration. Do not dispose of this compound down the drain or in regular trash, as this contributes to environmental contamination and the development of antimicrobial resistance.

This compound is a potent aminoglycoside antibiotic.[1] Improper disposal of antibiotics is a significant driver of environmental pollution and the emergence of antibiotic-resistant bacteria, posing a threat to public health.[2][3] Therefore, strict adherence to established disposal protocols is essential for researchers, scientists, and drug development professionals.

Immediate Safety and Handling for Disposal

Before handling this compound for disposal, consult the specific Safety Data Sheet (SDS) provided by the manufacturer.[4] Aminoglycosides as a class can present health hazards, including potential toxicity and allergic reactions.[4]

Personal Protective Equipment (PPE) is mandatory when handling this compound waste. This includes:

  • Safety goggles

  • Chemical-resistant gloves

  • Laboratory coat

Standard Disposal Protocol for this compound Waste

The following step-by-step process ensures the safe and compliant disposal of this compound waste in a laboratory setting. This procedure is aligned with general guidelines for the disposal of pharmaceutical and hazardous waste.

  • Segregation: At the point of generation, separate this compound waste from all other waste streams (e.g., regular trash, sharps, biohazardous waste unless dually contaminated).

  • Containerization:

    • Liquid Waste: Collect all concentrated this compound solutions and contaminated liquids in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Solid Waste: Place contaminated items such as personal protective equipment (gloves, lab coats), weigh boats, and vials into a designated hazardous waste container for solids.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

  • Storage: Store the sealed hazardous waste containers in a designated, secure satellite accumulation area within the laboratory, away from incompatible materials.

  • Pickup and Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor. These specialized services will ensure the final disposal of this compound waste through high-temperature incineration, which is the industry-standard method for destroying active pharmaceutical ingredients.

Chemical Inactivation and Decontamination

While research into chemical degradation methods for antibiotics in wastewater, such as advanced oxidation processes, exists, there are currently no established, validated, and safe protocols for the routine chemical inactivation of this compound waste in a standard laboratory setting. Such methods can be complex, require specialized equipment, and may produce hazardous byproducts. Therefore, attempting chemical inactivation without a validated protocol and EHS approval is not recommended.

For routine laboratory decontamination of surfaces or equipment that may have come into contact with this compound, consult your institution's approved disinfection procedures.

Quantitative Data Summary

The following table summarizes key quantitative information pertinent to the handling and disposal of this compound.

ParameterValue/InformationSource
Chemical Class Aminoglycoside Antibiotic
Recommended Disposal Method Incineration via licensed EHS vendor
Drain Disposal Prohibited
Autoclaving Efficacy Not recommended for chemical destruction of aminoglycosides

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory.

G A This compound Waste Generated B Segregate from other waste streams A->B C Liquid Waste (Solutions) B->C D Solid Waste (Contaminated PPE, etc.) B->D E Collect in labeled, leak-proof hazardous waste container C->E F Collect in labeled hazardous solid waste container D->F G Store in designated satellite accumulation area E->G F->G H Arrange for pickup by EHS/certified vendor G->H I Final Disposal via Incineration H->I

This compound Waste Disposal Workflow

References

Essential Safety and Operational Guide for Handling Isepamicin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive safety protocols and logistical procedures for the handling and disposal of Isepamicin, an aminoglycoside antibiotic. Adherence to these guidelines is crucial for ensuring the safety of laboratory personnel and minimizing environmental contamination. This document is intended for researchers, scientists, and drug development professionals.

Hazard Identification

This compound is a substance that requires careful handling due to its potential health risks. It is known to cause skin and serious eye irritation. Furthermore, it may lead to allergic skin reactions and carries a possible risk of harm to an unborn child[1]. Long-term or repeated exposure may have adverse effects on the kidneys[1]. In clinical use, reported adverse effects include impacts on hearing, nausea, vomiting, and vertigo[1]. All materials contaminated with this compound should be treated as hazardous chemical waste.

Personal Protective Equipment (PPE)

Consistent use of appropriate PPE is mandatory to minimize exposure when handling this compound in either solid or liquid form.

PPE Category Specification Rationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards[2].Protects eyes from dust particles and splashes of solutions.
Hand Protection Chemical-resistant, impervious gloves. Double gloving is recommended when compounding, administering, and disposing of the drug.Prevents dermal contact and absorption. The outer gloves should be removed after each task or batch and disposed of properly.
Body Protection A disposable, long-sleeved, solid-front gown made of low-permeability fabric with tight-fitting cuffs.Protects skin from contamination.
Respiratory Protection A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced, especially when handling the powder form or when aerosols may be generated.Prevents inhalation of dust or aerosols.

Operational Plan: Step-by-Step Handling Procedures

1. Engineering Controls:

  • All handling of this compound powder and preparation of solutions should be conducted in a designated, restricted area such as a chemical fume hood or a containment primary engineering control (C-PEC) to control dust and aerosols.

  • Ensure the workspace is well-ventilated.

2. Donning PPE:

  • Before beginning any procedure, wash hands thoroughly.

  • Don a protective gown, ensuring it is fully closed.

  • Put on the first pair of gloves, tucking the gown's cuffs underneath.

  • Don the second pair of gloves over the gown's cuffs.

  • Put on safety goggles and, if necessary, a respirator.

3. Handling and Solution Preparation:

  • Avoid the formation of dust and aerosols during handling.

  • Carefully weigh and transfer the solid this compound within the containment unit.

  • When preparing solutions, add the solvent slowly to the powder to minimize splashing.

4. Doffing PPE:

  • Remove the outer pair of gloves and dispose of them in a designated hazardous waste container.

  • Remove the gown, turning it inside out as you do, and place it in the appropriate disposal bin.

  • Remove safety goggles and respirator.

  • Remove the inner pair of gloves and dispose of them.

  • Wash hands thoroughly with soap and water immediately after work.

Emergency Procedures

Immediate and appropriate action is critical in the event of accidental exposure or a spill.

First-Aid Measures
Exposure Route Immediate Action
Inhalation Move the individual to fresh air. If symptoms such as coughing, wheezing, or shortness of breath occur, seek medical attention.
Skin Contact Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of water. If skin irritation occurs, get medical advice.
Eye Contact Rinse cautiously and thoroughly with pure water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.
Ingestion Rinse the mouth with water. Do not induce vomiting. Immediately make the victim drink water (two glasses at most) and seek medical advice.
Spill Response Plan

In the event of a spill, follow these steps to ensure safe cleanup and containment. A spill kit should be readily accessible in areas where this compound is handled.

  • Evacuate and Secure: Immediately alert others in the area and evacuate non-essential personnel. Restrict access to the spill area.

  • Don PPE: Before cleanup, put on full protective equipment, including a respirator, double gloves, a gown, and eye protection.

  • Contain the Spill: Prevent further leakage or spreading if it is safe to do so. For liquid spills, use absorbent material.

  • Clean Up:

    • Solid Spills: Mechanically collect the material using a dustpan and brush or a HEPA-filtered vacuum. Avoid creating dust.

    • Liquid Spills: Absorb the solution with an inert, liquid-binding material (e.g., universal binders).

  • Decontaminate: Wipe the spill area with a suitable decontaminating agent.

  • Dispose: Place all contaminated materials (absorbent pads, used PPE, etc.) into a designated, clearly labeled, leak-proof hazardous waste container.

  • Report: Report the incident to the appropriate environmental health and safety (EHS) department.

Mandatory Visualization: Spill Response Workflow

SpillResponse Start Spill Occurs Alert Alert Personnel & Evacuate Area Start->Alert DonPPE Don Full PPE (Respirator, Double Gloves, Gown, Goggles) Alert->DonPPE Assess Assess Spill Type DonPPE->Assess SolidSpill Solid Spill: Mechanically Collect (Avoid Dust) Assess->SolidSpill Solid LiquidSpill Liquid Spill: Absorb with Inert Material Assess->LiquidSpill Liquid Decontaminate Decontaminate Spill Area SolidSpill->Decontaminate LiquidSpill->Decontaminate Dispose Dispose of All Contaminated Materials as Hazardous Waste Decontaminate->Dispose Report Report to EHS Dispose->Report End Procedure Complete Report->End

Caption: Workflow for handling an accidental this compound spill.

Disposal Plan

Proper disposal of unused this compound and contaminated materials is essential to prevent environmental contamination and the potential development of antimicrobial resistance.

  • Segregation: All this compound waste, including unused product, contaminated PPE, and cleaning materials, must be segregated from general laboratory waste at the point of generation.

  • Containment: Place all waste into designated, leak-proof, and clearly labeled hazardous waste containers. The label should read "Hazardous Waste: this compound" and include the accumulation start date.

  • Storage: Store the sealed waste containers in a secure, designated area away from incompatible materials.

  • Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste contractor. Do not dispose of this compound down the drain or in the regular trash unless specifically instructed to do so by official guidelines after a chemical inactivation procedure. Community drug take-back programs are a viable option for disposal if available.

References

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